3-Fluoro-2-(methylthio)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-2-methylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGIPUGVPPOENQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448717 | |
| Record name | 3-fluoro-2-(methylthio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305811-07-8 | |
| Record name | 3-fluoro-2-(methylthio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-2-(methylsulfanyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Intermediate: A Technical Guide to 3-Fluoro-2-(methylthio)aniline (CAS 305811-07-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Workhorse of Modern Chemistry
In the landscape of specialty chemicals, certain molecules, while not headlining discoveries, form the critical backbone of innovation. 3-Fluoro-2-(methylthio)aniline is one such unassuming yet pivotal intermediate. Its strategic importance lies in the unique interplay of its three functional groups: a reactive amine, an electron-withdrawing fluorine atom, and a modulating methylthio group. This trifecta of functionalities makes it a highly versatile building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1][2] The presence of a fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the methylthio group offers a handle for further chemical transformations.[2] This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its applications and safe handling.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral properties is fundamental to its effective use in synthesis. While specific experimental data for this compound is not widely published, we can infer its characteristics based on its structure and data from closely related compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3-Fluoro-2-methylaniline | 2-(Methylthio)aniline | 3-Fluoroaniline |
| CAS Number | 305811-07-8[1] | 443-86-7[3] | 2987-53-3[4] | 372-19-0[5] |
| Molecular Formula | C₇H₈FNS[1] | C₇H₈FN[3] | C₇H₉NS | C₆H₆FN[5] |
| Molecular Weight | 157.21 g/mol [1] | 125.14 g/mol [3] | 139.22 g/mol | 111.12 g/mol [5] |
| Boiling Point | Not available | 89-91 °C/15 mmHg[3] | Not available | Not available |
| Melting Point | Not available | 7 °C[3] | Not available | Not available |
| Density | Not available | 1.099 g/mL at 25 °C[3] | Not available | Not available |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl (-SCH₃) protons. The coupling between the aromatic protons and the fluorine atom will provide valuable information about their relative positions.
-
¹³C NMR: The carbon NMR spectrum will reveal the chemical environment of each carbon atom. The carbon atoms bonded to fluorine and sulfur will exhibit characteristic chemical shifts.
-
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool for characterization. A single resonance is expected, and its chemical shift will be indicative of the electronic environment of the fluorine atom.
Synthesis and Reaction Chemistry
The synthesis of this compound typically involves a multi-step process, leveraging established methodologies for the introduction of fluoro and methylthio groups onto an aniline scaffold.
General Synthetic Approach
A plausible synthetic route starts with a suitable aniline precursor, followed by the regioselective introduction of the fluorine and methylthio groups.[2] The introduction of the methylthio group can be achieved through reaction with a thiolating agent.[2]
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Key Reactions and Mechanistic Insights
The reactivity of this compound is dictated by its functional groups. The amine group can readily undergo acylation, alkylation, and diazotization reactions. The aromatic ring is activated towards electrophilic substitution, with the positions of substitution influenced by the directing effects of the fluoro, methylthio, and amino groups. The fluorine atom can also participate in nucleophilic aromatic substitution (SₙAr) reactions under certain conditions.[1]
Applications in Drug Discovery and Agrochemicals
The unique structural features of this compound make it a valuable intermediate in the synthesis of bioactive molecules.
Pharmaceutical Applications
The incorporation of the this compound moiety into drug candidates can favorably modulate their pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, and it can also increase binding affinity to target proteins through favorable electrostatic interactions. While specific drugs derived from this intermediate are not prominently disclosed in the public literature, its structural motifs are present in various classes of therapeutic agents.
Agrochemical Applications
In the agrochemical sector, derivatives of this compound have been investigated for their potential as herbicides and pesticides.[1][2] The stability imparted by the fluorine atom can contribute to the development of more persistent and effective crop protection agents.[1]
Diagram 2: Application Workflow
Caption: Workflow illustrating the use of this compound in synthesizing bioactive compounds.
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling this compound.
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/eye protection/face protection.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.[4][5][6][7]
Conclusion
This compound stands as a testament to the crucial role of specialized intermediates in advancing chemical synthesis. Its unique combination of functional groups provides a versatile platform for the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, properties, and reactivity is key to unlocking its full potential in research and development. As the demand for more sophisticated and effective chemical entities continues to grow, the importance of such well-designed building blocks will undoubtedly increase.
References
Please note that direct experimental data and protocols for this compound are limited in publicly available literature. Some information is inferred from related compounds.
-
PubChem. 3-((Trifluoromethyl)thio)aniline. Available from: [Link]
- Google Patents. US3406202A - Preparation of aniline thioethers.
- Google Patents. US20120232077A1 - (12) United States Patent.
- Google Patents. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
-
PubChem. Process for preparing 3,5-difluoroaniline - Patent US-5294742-A. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]
-
USPTO. Patent File Wrapper - Application Data | Open Data Portal. Available from: [Link]
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physicochemical properties of 3-Fluoro-2-(methylthio)aniline
An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoro-2-(methylthio)aniline
Executive Summary
This technical guide provides a comprehensive framework for the characterization of this compound (CAS No. 305811-07-8), a trifunctional building block of significant interest in the pharmaceutical, agrochemical, and material science sectors.[1][2] Its unique structure, incorporating a reactive amine, an electron-withdrawing fluorine atom, and a modulating methylthio group, offers a versatile scaffold for chemical synthesis.[1] This document moves beyond a simple data sheet to offer a practical guide for researchers. It details not only the core physicochemical properties but also the underlying principles and detailed experimental protocols required to generate robust, reliable, and reproducible data. As direct experimental values for several properties are not extensively published, this guide emphasizes the self-validating methodologies necessary for their determination, empowering researchers to conduct thorough in-house evaluations critical for drug discovery and development workflows.
Introduction: A Molecule of Strategic Importance
This compound is a strategically important intermediate in modern organic chemistry. Its utility stems from the interplay of its three distinct functional groups on an aromatic scaffold.
-
The Fluorine Atom : As the most electronegative element, fluorine's presence profoundly alters the electronic properties of the aniline ring.[1] This modification can decrease the basicity (pKa) of the amino group, which is a critical parameter for tuning receptor binding interactions and improving metabolic stability in drug candidates.[1][3]
-
The Amino Group : This primary amine serves as a key reactive handle for a multitude of chemical transformations, most notably amide bond formation, a cornerstone of medicinal chemistry for integrating the aniline core into larger, more complex drug molecules.[2]
-
The Methylthio Group : This group introduces a nuanced electronic effect and provides a potential coordination site for metal catalysts. The sulfur atom can modulate the reactivity of the aromatic ring, offering additional vectors for synthetic diversification.[1]
This trifunctional nature makes this compound a valuable precursor for generating diverse chemical libraries for high-throughput screening in drug discovery and for synthesizing advanced agrochemicals where stability and targeted biological activity are paramount.[1][2]
Molecular and Physicochemical Profile
A foundational understanding of a compound's physicochemical properties is a prerequisite for its effective application. These parameters govern its behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics to bioavailability.
Chemical Identity
The unambiguous identification of this compound is established by its structural and molecular identifiers.
Caption: Chemical Structure of this compound.
Core Physicochemical Data
The following table summarizes the key physicochemical properties. Properties without readily available public data are marked for experimental determination using the protocols outlined in this guide.
| Property | Value / Method | Significance in Research & Development |
| CAS Number | 305811-07-8[1][2] | Unique identifier for database searching and regulatory purposes. |
| Molecular Formula | C₇H₈FNS[2] | Confirms elemental composition. |
| Molecular Weight | 157.21 g/mol [1][2] | Essential for stoichiometric calculations in synthesis and for analytical techniques like mass spectrometry. |
| Physical Form | Liquid (Expected) | Based on analogs like 3-Fluoro-2-methylaniline (liquid), this dictates handling and storage procedures. |
| Melting Point | To be determined (Protocol 3.1) | A sharp melting point range is a primary indicator of sample purity.[4] |
| Boiling Point | To be determined | Defines purification conditions (distillation) and thermal stability limits. |
| Solubility | Poor in many organic substrates[1] (Protocol 3.2) | Critical for selecting appropriate solvents for reactions, purification, and formulation.[5] |
| pKa | To be determined (Protocol 3.3) | Quantifies the basicity of the amine, which governs its ionization state at physiological pH, impacting receptor binding and bioavailability.[6] |
Foundational Characterization Protocols
The following sections provide detailed, field-proven methodologies for determining the essential .
Melting Point Determination
Principle and Rationale: The melting point is the temperature at which a substance transitions from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). Impurities disrupt the crystal lattice, typically causing a depression of the melting point and a broadening of the melting range.[4][7] Therefore, this simple measurement is a rapid and effective tool for assessing purity.
Detailed Experimental Protocol (Capillary Method):
-
Sample Preparation: Place a small amount of the solid compound on a clean, dry watch glass. Finely powder the sample if necessary.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 1-2 mm is sufficient.[8]
-
Apparatus Setup: Insert the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp or similar device). Ensure the sample is visible through the viewing lens.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly (e.g., 10-20°C/min) to find an approximate melting range. This saves time during the precise measurement.[4]
-
Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh sample, heat at a slow, controlled rate (1-2°C/min).[4]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.[8][9]
-
Validation: Repeat the precise determination at least twice. Consistent results validate the measurement.
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3-Fluoro-2-(methylthio)aniline molecular structure and weight
An In-Depth Technical Guide to 3-Fluoro-2-(methylthio)aniline: Structure, Properties, and Applications
Introduction: A Versatile Building Block in Modern Chemistry
This compound is a trifunctional aromatic compound that has emerged as a significant building block in medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its structure, featuring an aniline core substituted with a fluorine atom at the 3-position and a methylthio group at the 2-position, provides a unique combination of electronic properties and reactive sites.[1] The strategic placement of these functional groups allows for precise molecular modifications, making it a valuable precursor for complex target molecules.
The incorporation of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Fluorine's high electronegativity can alter the basicity of the adjacent amino group, rendering the molecule less susceptible to metabolic degradation.[2] Simultaneously, the methylthio group influences the molecule's electronic landscape and provides a handle for further chemical transformations, such as cross-coupling reactions.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic characterization, synthesis, and key applications of this important synthetic intermediate.
Molecular Structure and Physicochemical Properties
The foundational characteristics of this compound are summarized by its chemical formula, weight, and structural identifiers. These data are crucial for stoichiometric calculations, analytical characterization, and regulatory documentation.
Core Structural and Physical Data
| Property | Value | Source |
| IUPAC Name | 3-fluoro-2-methylsulfanylaniline | [1] |
| CAS Number | 305811-07-8 | [1][2] |
| Molecular Formula | C₇H₈FNS | [1] |
| Molecular Weight | 157.21 g/mol | [1][2] |
| SMILES | CSC1=C(C=CC=C1F)N | [1] |
| InChI Key | GFGIPUGVPPOENQ-UHFFFAOYSA-N | [1][2] |
| Comparative mp | 7 °C (for 3-Fluoro-2-methylaniline) | |
| Comparative bp | 89-91 °C / 15 mmHg (for 3-Fluoro-2-methylaniline) |
Structural Diagram
The 2D chemical structure of this compound highlights the ortho-relationship of the amino and methylthio groups and the meta-positioning of the fluorine atom relative to the amine.
Caption: 2D Structure of this compound.
Spectroscopic Characterization: A Multi-technique Approach
Structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguously determining the molecule's connectivity.
-
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the methyl, amine, and aromatic protons.
-
-SCH₃ Protons: A singlet around 2.4-2.5 ppm.
-
-NH₂ Protons: A broad singlet, typically between 3.5-4.5 ppm, whose chemical shift is solvent-dependent.
-
Aromatic Protons: Three signals in the aromatic region (approx. 6.5-7.5 ppm). These protons will exhibit complex splitting patterns due to both proton-proton (ortho, meta, para) and proton-fluorine couplings.
-
-
¹³C NMR Spectroscopy (Predicted): The carbon spectrum will show seven distinct resonances. The carbons in the aromatic ring will exhibit splitting (C-F coupling), which is diagnostic for determining the substitution pattern. The carbon directly bonded to the fluorine atom will show the largest coupling constant.
-
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive and provides definitive confirmation of the fluorine atom's environment.[2] A single resonance is observed at approximately δ = -114.3 ppm (in CDCl₃).[1] The signal exhibits coupling to adjacent protons, with key couplings being ³JFH to the proton at C6 (approx. 5.2 Hz) and a smaller ⁴JFH to the proton at C5 (approx. 1.5 Hz), confirming the substitution pattern.[1][3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Molecular Ion: The electron impact (EI) mass spectrum shows a molecular ion peak ([M]⁺) at m/z 157 , consistent with the molecular formula C₇H₈FNS.[1][2]
-
Key Fragmentation Pathways: Characteristic fragments provide structural clues. The primary fragmentations involve the cleavage of the S-CH₃ bond and the loss of the amino group.[1][4]
| m/z Value | Ion | Fragmentation Pathway | Source |
| 157 | [C₇H₈FNS]⁺ (M⁺) | Molecular Ion | [1] |
| 142 | [M - CH₃]⁺ | Homolytic cleavage of the S-CH₃ bond | [1] |
| 126 | [M - NH₂]⁺ | Loss of the amino radical | [1] |
| 95 | [C₆H₄F]⁺ | Base peak; formation of a stable fluorinated cation | [1] |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.
-
N-H Stretching: Two medium bands are expected in the 3300-3500 cm⁻¹ region for the primary amine.[2]
-
C-H Stretching: Aromatic and aliphatic C-H stretches appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.[2]
-
C-F Stretching: A strong absorption band characteristic of the C-F bond is expected around 1265 cm⁻¹.[1]
-
C-S Stretching: A band confirming the thioether linkage appears around 1040 cm⁻¹.[1]
Synthesis of this compound
The synthesis of this compound typically involves a multi-step sequence starting from a commercially available aniline derivative. The following represents a plausible and common laboratory-scale approach based on established organic chemistry principles.[2]
Representative Synthesis Workflow
The overall strategy involves the regioselective introduction of the methylthio group onto a 3-fluoroaniline precursor.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
This protocol describes the ortho-thiomethylation of 3-fluoroaniline. Causality: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to deprotonate the aniline, facilitating a nucleophilic attack on the electrophilic sulfur of methanesulfenyl chloride. The ortho-position is favored due to electronic and potential directing effects. Tetrahydrofuran (THF) is an appropriate aprotic solvent for this type of reaction.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Slowly add a solution of 3-fluoroaniline (1.0 equivalent) in anhydrous THF to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes.
-
Reagent Addition: Add methanesulfenyl chloride (CH₃SCl, 1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.
Applications in Drug Development and Chemical Research
The unique trifunctional nature of this compound makes it a highly sought-after intermediate in several research areas.
-
Pharmaceuticals and Medicinal Chemistry: This compound is a key precursor for synthesizing biologically active molecules, particularly kinase inhibitors. The fluorinated aniline motif is a common feature in many pharmaceuticals, and the methylthio group can be used to build more complex heterocyclic systems or can be oxidized to sulfoxide or sulfone groups to modulate solubility and electronic properties.[1]
-
Agrochemicals: Derivatives have been explored for their potential as effective and stable pesticides and herbicides. The presence of fluorine often increases the biological half-life and efficacy of agrochemical agents.[1][2]
-
Materials Science: The compound is used in the development of novel polymers and functional materials where enhanced thermal stability and chemical resistance are desired.[1]
-
Radiopharmaceutical Chemistry: The fluorine atom can be replaced with the radioactive isotope Fluorine-18, making this scaffold a candidate for developing tracers for Positron Emission Tomography (PET) imaging.[2]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential when handling this compound and its precursors.
-
Hazard Identification: Based on data for similar fluorinated anilines, the compound is expected to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5][6]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8]
References
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PubChem. 3-Fluoro-2-methylaniline | C7H8FN | CID 285553. Available at: [Link]
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Binoy, N., et al. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of Ultra Chemistry, 17(3), 16-24. Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]
- Google Patents. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
-
Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. Available at: [Link]
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The Royal Society of Chemistry. (2013). Supporting Information: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Available at: [Link]
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JoVE. (2016, January 19). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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An In-Depth Technical Guide to 3-Fluoro-2-(methylthio)aniline: A Key Building Block for Advanced Chemical Synthesis
This guide provides a comprehensive technical overview of 3-fluoro-2-(methylthio)aniline (CAS No: 305811-07-8), a trifunctional aromatic compound of significant interest to researchers and professionals in drug development, agrochemical synthesis, and materials science. The unique substitution pattern—featuring an amine, a fluorine atom, and a methylthio group—imparts a distinct reactivity profile, making it a valuable intermediate for constructing complex molecular architectures. This document will delve into its chemical properties, spectroscopic signature, synthesis, and safe handling, grounding all information in established scientific principles and field-proven insights.
Molecular Structure and Physicochemical Properties
This compound, with the IUPAC name 3-fluoro-2-methylsulfanylaniline , is an organofluorine and organosulfur compound.[1] Its structure is characterized by an aniline core substituted with a fluorine atom at the C3 position and a methylthio (-SCH₃) group at the C2 position.
The interplay between these functional groups is central to the molecule's utility. The fluorine atom, being the most electronegative element, acts as a potent electron-withdrawing group via induction, which can modulate the basicity of the aniline nitrogen and influence the metabolic stability of derivative compounds.[2] Conversely, the sulfur atom of the methylthio group possesses lone pairs of electrons that can participate in resonance, influencing the electronic nature and reactivity of the aromatic ring.[2] This dual electronic character makes it a versatile and tunable building block in organic synthesis.[2]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 3-fluoro-2-methylsulfanylaniline | Smolecule[1] |
| CAS Number | 305811-07-8 | Smolecule[1] |
| Molecular Formula | C₇H₈FNS | Smolecule[1] |
| Molecular Weight | 157.21 g/mol | Smolecule[1] |
| Canonical SMILES | CSC1=C(C=CC=C1F)N | Smolecule[1] |
| InChI Key | GFGIPUGVPPOENQ-UHFFFAOYSA-N | Smolecule[1] |
| Appearance | Not specified (typically an oil or low-melting solid for similar anilines) | N/A |
| Boiling Point | Not experimentally determined in reviewed sources | N/A |
| Melting Point | Not experimentally determined in reviewed sources | N/A |
| Solubility | Expected to be poorly soluble in water, soluble in organic solvents like alcohol and ether. | Inferred from aniline properties[3][4] |
Spectroscopic and Analytical Characterization
Definitive structural confirmation of this compound relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for identity and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone technique for elucidating the precise connectivity of the molecule.
-
¹H NMR: The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms. Key expected signals include distinct resonances for the three aromatic protons, a broad singlet for the two amine (-NH₂) protons, and a sharp singlet for the three methyl (-SCH₃) protons. The coupling patterns between adjacent aromatic protons and, crucially, the through-bond coupling to the fluorine atom (³JHF and ⁴JHF) are instrumental in confirming the substitution pattern.[2]
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The carbon atoms bonded to or near the fluorine atom will exhibit characteristic splitting (C-F coupling), which is a powerful diagnostic tool for assigning the aromatic signals.
-
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is exceptionally informative. A single resonance is expected, and its chemical shift provides unambiguous confirmation of the fluorine's electronic environment.[2]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition. Under electron ionization (EI), the molecular ion peak [M]⁺ is expected at m/z 157. Subsequent fragmentation patterns, such as the loss of a methyl radical ([M-CH₃]⁺) or the amino group, provide further structural confirmation. High-resolution mass spectrometry (HRMS) can verify the elemental composition (C₇H₈FNS) with high precision.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the key functional groups present in the molecule. Characteristic absorption bands are expected for:
-
N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region).
-
C-H stretching of the aromatic ring and methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively).
-
C=C stretching of the aromatic ring (1450-1600 cm⁻¹).
-
C-F stretching , which gives a strong, characteristic band.
-
C-S stretching vibrations.
Synthesis Strategy and Methodologies
The synthesis of this compound typically involves a regioselective introduction of the methylthio group onto a pre-existing fluoroaniline core. The primary challenge lies in achieving the desired ortho-substitution relative to the amino group.
Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the C-S bond, identifying 3-fluoroaniline as the key starting material. The methylthio group can then be installed using an appropriate electrophilic sulfur reagent.
Sources
SMILES notation for 3-Fluoro-2-(methylthio)aniline
An In-depth Technical Guide to the SMILES Notation of 3-Fluoro-2-(methylthio)aniline for Advanced Research Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical breakdown of the Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound. It is intended for researchers, medicinal chemists, and drug development professionals who leverage cheminformatics for molecular design, analysis, and data management. Beyond simple representation, we will explore the causality behind the notation, its significance in defining molecular architecture, and its role in the context of contemporary drug discovery.
The Imperative of Unambiguous Molecular Representation: An Introduction to SMILES
In the digital era of chemical research and drug development, the ability to represent complex molecular structures in a machine-readable format is paramount. The SMILES notation serves this critical function, translating a three-dimensional chemical entity into a linear string of ASCII characters. This transformation is not merely a convenience; it is the foundational technology that enables the large-scale computational analysis of chemical libraries, quantitative structure-activity relationship (QSAR) modeling, and the algorithmic searching of chemical databases. Unlike graphical representations, SMILES provides an unambiguous, canonical format that ensures a single, consistent representation for each unique molecule, which is essential for data integrity and interoperability across different software platforms.
Molecular Profile of this compound
This compound is a trifunctional aromatic compound featuring an aniline core, a common and valuable structural motif in pharmaceuticals.[1] The strategic placement of a fluorine atom and a methylthio group at the 2- and 3-positions, respectively, creates a unique electronic and steric profile.[1][2] The fluorine atom, a bioisostere for hydrogen, can significantly modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, making it a favored tool in modern drug design.[3] The methylthio group further influences the molecule's electronic properties and provides a potential vector for further chemical modification.[1]
These characteristics make the compound a key intermediate and building block in the synthesis of more complex molecules for medicinal chemistry, agrochemical research, and materials science.[1][2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Canonical SMILES | CSC1=C(C=CC=C1F)N[2] |
| CAS Number | 305811-07-8[2] |
| Molecular Formula | C₇H₈FNS[2] |
| Molecular Weight | 157.21 g/mol [2] |
| InChI | InChI=1S/C7H8FNS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3[2] |
| InChIKey | GFGIPUGVPPOENQ-UHFFFAOYSA-N[2] |
Below is a 2D structural representation generated from its chemical connectivity.
Caption: 2D structure of this compound.
Deriving the Canonical SMILES: A Methodical Approach
The generation of a SMILES string follows a defined algorithm based on graph theory, treating the molecule as a graph of nodes (atoms) and edges (bonds). The objective is to traverse this graph to produce a unique, canonical string.
Experimental Protocol: Canonical SMILES Generation (Conceptual Workflow)
-
Atom Selection: Begin with an initial atom. For canonicalization, algorithms select a starting atom based on invariant properties to ensure a unique output.
-
Graph Traversal: Perform a depth-first traversal of the molecular graph. Atoms and bonds are appended to the string as they are visited.
-
Branch Handling: When a traversal path reaches an atom with more than one unvisited neighbor, the additional paths are treated as branches. These are enclosed in parentheses () to indicate they branch off from the main chain.
-
Ring Closure: To handle cyclic structures, bonds that close a ring are not traversed directly. Instead, the atoms forming the ring-closing bond are marked with a matching number following the atomic symbol. The first ring closure is marked with 1, the second with 2, and so on.
-
Aromaticity: Aromatic systems, like the benzene ring in our molecule, are often represented by lowercase letters for the constituent atoms (e.g., c, n, o, s). This obviates the need to specify alternating single and double bonds.
-
Canonicalization: The final SMILES string is selected from all possible valid strings for a molecule by applying a set of rules that results in a single, unique representation. This process involves comparing different string representations generated from different starting points and branching choices.
The following diagram illustrates the logical workflow for generating the SMILES for this compound.
Caption: Workflow for SMILES generation and canonicalization.
Deconstructing the SMILES String: CSC1=C(C=CC=C1F)N
Let's dissect the canonical SMILES string for this compound to understand how it precisely encodes the molecular structure.
-
CS : This segment represents the methylthio group (-SCH₃). It starts with a methyl Carbon (C) bonded to a Sulfur (S). This S atom is the starting point of our walk around the ring.
-
C1 : The sulfur is attached to a carbon atom (C) of the benzene ring. This carbon is designated as the opening and closing point of the ring, labeled with the number 1.
-
=C(...) : The next atom is another carbon, connected by an aromatic bond (=). The substituents on this carbon are enclosed in parentheses. However, in the canonical form CSC1=C(C=CC=C1F)N, the substituents are placed on the correct atoms along the main path. Let's re-evaluate the canonical string: CSC1=C(C=CC=C1F)N.
-
CSC1 : A methyl carbon (C) is bonded to a sulfur (S), which is bonded to a ring carbon (C1).
-
=C(...) : This C1 is aromatically bonded to the next carbon.
-
C=CC=C1 : This describes the path around the benzene ring.
-
(F) : A fluorine atom is a branch on the last carbon before the ring closes (C1).
-
N : An amine group is a branch on the carbon adjacent to the methylthio-substituted carbon. The parentheses for a terminal group like this are often omitted by SMILES software.
-
Let's trace the canonical string CSC1=C(C=CC=C1F)N more accurately:
-
C : Start with the methyl carbon.
-
S : Bonded to sulfur.
-
C1 : Sulfur is bonded to a carbon in the ring, which we label 1.
-
=C( ... ) : This ring carbon is bonded to the next one, which has a branch.
-
(N) : The branch is the amino group (-NH₂).
-
C=CC=C1 : Continue around the ring until we reach the carbon that will close the ring, which we also label 1.
-
(F) : Attached to this final ring carbon is a fluorine atom branch.
This string precisely defines the 1,2,3-substitution pattern. The methylthio group is at position 1, the amino group at position 2, and the fluorine at position 6 (which corresponds to IUPAC position 3). The power of canonical SMILES is demonstrated by comparing it with its isomers.
Table 2: SMILES Notation for Isomers of Fluoro-(methylthio)aniline
| Compound Name | Canonical SMILES | Structural Difference |
| This compound | CSC1=C(C=CC=C1F)N[2] | 2-SMe, 3-F substitution |
| 3-Fluoro-5-(methylthio)aniline | CSC1=CC(F)=CC(N)=C1[4] | 3-F, 5-SMe substitution |
| 2-Fluoro-4-(methylthio)aniline | CSC1=CC(=C(F)C=C1)N[5] | 2-F, 4-SMe substitution |
Each string is unique, preventing any ambiguity when used in a database or for computational modeling.
The Role of SMILES in Accelerating Drug Discovery
The utility of this compound as a synthetic building block is amplified by its representation in SMILES format.[2] In drug discovery pipelines, this enables several key processes:
-
High-Throughput Virtual Screening: Large chemical libraries containing derivatives of this scaffold can be stored and searched computationally. SMILES strings allow for rapid substructure and similarity searches to identify compounds that are likely to bind to a biological target.
-
QSAR and Predictive Modeling: SMILES is a direct input for algorithms that predict molecular properties (e.g., solubility, toxicity, bioactivity) from chemical structure. The presence of the fluorine (F), sulfur (S), and nitrogen (N) atoms in the string allows models to account for their specific contributions to the overall properties.
-
Chemical Inventory and Reaction Planning: SMILES facilitates the management of chemical databases and can be used as input for retrosynthesis software to plan the synthesis of complex target molecules starting from building blocks like this compound.
The trifunctional nature of the molecule—amine, fluorine, and methylthio—offers multiple handles for chemical modification, and its SMILES representation captures this potential for computational exploration in creating diverse chemical libraries for drug discovery programs.[1]
Conclusion
The SMILES notation CSC1=C(C=CC=C1F)N is more than just a string of characters; it is a complete, computationally accessible descriptor for the chemical entity this compound. It precisely defines the atomic connectivity and substitution pattern that dictates the molecule's chemical behavior and potential as a valuable intermediate in pharmaceutical and chemical research. For scientists and researchers, fluency in interpreting and utilizing SMILES is an essential skill for navigating the complexities of modern, data-driven chemical science.
References
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Solomon, V. R., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PMC - PubMed Central. Available from: [Link]
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A Technical Guide to the Electron-Withdrawing Properties of 3-Fluoro-2-(methylthio)aniline and Implications for Drug Development
Abstract
The electronic properties of aromatic systems are a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth analysis of the electron-withdrawing characteristics of 3-Fluoro-2-(methylthio)aniline, a unique scaffold element for drug design. By deconstructing the individual and combined electronic contributions of the meta-fluoro and ortho-methylthio substituents, we establish a predictive framework for the molecule's reactivity and physicochemical properties. This guide synthesizes theoretical principles with actionable experimental and computational protocols, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and utilizing this compound. We will explore the nuanced interplay of inductive and resonance effects, provide detailed methodologies for empirical validation through potentiometric titration and NMR spectroscopy, and outline an in silico workflow for computational analysis. Finally, the profound implications of these electronic features on metabolic stability and target engagement in drug discovery will be discussed.
Introduction: The Critical Role of Electronic Effects in Drug Design
The success of a drug candidate is intimately linked to its physicochemical properties, which are governed by the subtle distribution of electrons within its molecular structure. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) are functional moieties that, when attached to a core scaffold like aniline, modulate its electron density. This modulation directly impacts critical drug-like properties including:
-
Acidity/Basicity (pKa): The pKa of a molecule determines its ionization state at a given physiological pH.[1] This is paramount for solubility, cell membrane permeability, and the ability to form ionic bonds with biological targets.[2] Electron-withdrawing groups on an aniline ring decrease the electron density on the nitrogen atom, making its lone pair less available to accept a proton, thus lowering the basicity (decreasing the pKa of the corresponding anilinium ion).[3][4]
-
Target Binding Interactions: The electronic landscape of a molecule dictates its potential for hydrogen bonding, π-π stacking, and other non-covalent interactions that are the basis of molecular recognition at the active site of a protein.
-
Metabolic Stability: Aromatic rings are often sites of metabolic transformation by enzymes such as Cytochrome P450s.[5] Electron-deficient rings, resulting from the presence of EWGs, are generally less susceptible to oxidative metabolism, potentially increasing the drug's half-life.[6]
This compound presents a compelling case study where two different substituents exert competing and complementary electronic effects, creating a unique electronic profile that can be harnessed in drug design.
Theoretical Analysis of Substituent Effects
To predict the overall electronic character of this compound, we must first dissect the individual contributions of each substituent based on their position and inherent electronic properties. The Hammett equation provides a quantitative framework for this analysis, relating the electronic influence of substituents to changes in reaction rates and equilibria.[7]
The 3-Fluoro Substituent: A Potent Inductive Effect
Fluorine is the most electronegative element, and its primary influence on an aromatic ring is a strong electron-withdrawing inductive effect (-I). This effect operates through the sigma bonds, pulling electron density away from the ring.[8] When placed at the meta position relative to the amino group, its resonance effect (+M or +R), which involves donation of a lone pair into the π-system, does not extend to the amino group's carbon. Therefore, the -I effect is dominant and unequivocally reduces the electron density of the ring and the basicity of the amine.
The 2-Methylthio Substituent: A Duality of Effects
The methylthio (-SMe) group exhibits a more complex electronic profile.
-
Inductive Effect (-I): Sulfur is more electronegative than carbon, resulting in a moderate inductive withdrawal of electron density from the ring.
-
Mesomeric (Resonance) Effect (+M): The sulfur atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system, donating electron density. This effect is most pronounced at the ortho and para positions.
The net effect of the -SMe group is a delicate balance between these opposing forces. In the ortho position, both effects are significant, and its overall contribution can be weakly withdrawing or even donating depending on the specific molecular context and reaction being studied.
Combined Effect and Prediction
The overall electronic nature of this compound is a superposition of these effects. The meta-fluoro group acts as a strong and unambiguous electron-withdrawing influence. The ortho-methylthio group's effect is less certain but will likely have a less pronounced impact than the fluorine. It is therefore predicted that the combined influence will render the aniline ring electron-deficient compared to unsubstituted aniline. This leads to a key prediction: This compound will be a weaker base than aniline, possessing a lower pKa for its conjugate acid.
The following diagram and table summarize these foundational electronic principles.
Caption: Electronic effects in this compound.
Table 1: Hammett Substituent Constants (σ)
| Substituent | Position | σ Value | Interpretation |
| Fluoro (-F) | meta (σ_m) | +0.34[7] | Strongly electron-withdrawing |
| Methylthio (-SMe) | para (σ_p)* | 0.00[9] | Net neutral effect (balance of -I and +R) |
*Note: The ortho Hammett constant is often avoided due to confounding steric effects. The para value is provided to illustrate the dual nature of the methylthio group.
Experimental Validation Protocols
Theoretical predictions must be validated through empirical measurement. The most direct measure of the electronic effect on the amino group is the determination of its basicity (pKa). Spectroscopic methods can further probe the electron density distribution across the aromatic ring.
Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[10][11] It involves monitoring the pH of a solution of the analyte as a titrant is added incrementally.
Objective: To determine the acid dissociation constant (pKa) of the anilinium ion of this compound.
Materials:
-
This compound (high purity)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Deionized, CO₂-free water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
25 mL burette
-
100 mL beaker
Methodology:
-
Sample Preparation: Accurately weigh ~1 mmol of this compound and dissolve it in 50 mL of deionized water. A small amount of co-solvent (e.g., ethanol) may be used if solubility is low, but its concentration should be kept minimal.
-
Acidification: Add a known excess of 0.1 M HCl (e.g., 2.0 equivalents) to fully protonate the aniline to its anilinium salt.
-
Titration Setup: Place the beaker on the magnetic stirrer, immerse the pH electrode, and begin gentle stirring. Position the burette containing 0.1 M NaOH to dispense titrant into the solution.[11][12]
-
Data Collection: Record the initial pH. Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL), recording the pH after each addition. Allow the reading to stabilize before proceeding. Collect data past the equivalence point.
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the steepest point of the curve (inflection point). This can be found by calculating the first derivative (ΔpH/ΔV) of the titration curve.
-
The volume of NaOH at the half-equivalence point corresponds to the point where half of the anilinium salt has been neutralized.
-
At the half-equivalence point, the pH of the solution is equal to the pKa of the anilinium ion. [12]
-
Caption: Workflow for pKa determination via potentiometric titration.
Protocol: Analysis by NMR Spectroscopy
NMR spectroscopy provides a detailed view of the electronic environment of individual atoms within a molecule.[13] By comparing the chemical shifts of the aromatic protons and carbons of this compound to those of unsubstituted aniline, we can infer the changes in electron density.[14]
-
¹H NMR: Electron-withdrawing groups deshield nearby protons, causing their signals to shift downfield (to a higher ppm).[15] We predict that the aromatic protons of the target molecule will resonate at a higher chemical shift compared to those of aniline (δ ≈ 6.7-7.2 ppm).
-
¹³C NMR: The chemical shifts of the aromatic carbons are also sensitive to electron density.[16] Carbons attached to or near EWGs will be deshielded and appear further downfield. We expect the carbon atoms in the substituted ring to show a general downfield shift compared to aniline (δ ≈ 115-148 ppm).
Methodology:
-
Sample Preparation: Prepare a ~10-20 mg/mL solution of this compound and a reference sample of aniline in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra for both samples under identical experimental conditions (spectrometer, temperature, concentration).
-
Analysis:
-
Reference the spectra to the residual solvent peak or an internal standard (TMS).
-
Assign the signals for the aromatic protons and carbons for both molecules.
-
Systematically compare the chemical shifts (δ) of the corresponding nuclei. A downfield shift (Δδ > 0) in the substituted aniline relative to the parent aniline indicates a decrease in electron density at that position.
-
Computational Chemistry Workflow
In silico methods, particularly Density Functional Theory (DFT), offer a powerful predictive tool for visualizing and quantifying electronic properties before a molecule is even synthesized.[17] A key output is the Molecular Electrostatic Potential (MEP) map.
Objective: To compute the MEP map of this compound to visualize its electron distribution and predict sites of electrophilic and nucleophilic attack.
Methodology:
-
Structure Building: Construct the 3D structure of this compound using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This finds the lowest energy conformation of the molecule.
-
MEP Calculation: Using the optimized geometry, perform a single-point energy calculation to compute the molecular electrostatic potential and map it onto the molecule's electron density surface.[18][19]
-
Visualization and Interpretation: The MEP map is color-coded.
-
Red/Orange/Yellow: Regions of negative electrostatic potential (electron-rich), indicating nucleophilic sites. For aniline, a strongly negative region is expected around the amino group's lone pair.
-
Blue/Green: Regions of positive electrostatic potential (electron-poor), indicating electrophilic sites.
-
For this compound, we predict that the negative potential around the nitrogen will be less intense than in aniline, reflecting its reduced basicity. Positive potential is expected near the hydrogen atoms of the amino group and potentially on the aromatic ring due to the influence of the EWGs.
Caption: Workflow for in silico Molecular Electrostatic Potential (MEP) analysis.
Implications in Drug Development
The predicted electron-deficient nature of the this compound scaffold has significant and actionable consequences for drug design.
-
Modulation of pKa for Optimal ADME: The lower predicted pKa means the molecule will be less protonated at physiological pH (7.4) compared to a more basic aniline. This increased proportion of the neutral species can enhance membrane permeability and oral absorption, as the uncharged form is more lipophilic.[1] This is a critical lever for optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2]
-
Enhanced Metabolic Stability: Aniline moieties can be susceptible to N-oxidation or aromatic hydroxylation by Cytochrome P450 enzymes, leading to rapid clearance or the formation of reactive metabolites.[6] The presence of the strong electron-withdrawing fluoro group deactivates the ring, making it less prone to oxidative metabolism and potentially improving the drug's half-life and safety profile.
-
Fine-Tuning Target Interactions: The reduced basicity of the amino group will weaken its ability to act as a hydrogen bond acceptor or participate in ionic interactions. While this could be detrimental, it can also be advantageous for avoiding off-target interactions or for fitting into a specific binding pocket where a highly basic amine is disfavored. The fluorine atom itself can also participate in specific, favorable interactions (e.g., with backbone amides) within a protein active site.[20]
Conclusion
This compound is a scaffold defined by a compelling electronic push-pull dynamic. The dominant, electron-withdrawing inductive effect of the meta-fluoro group is predicted to override the more ambiguous effects of the ortho-methylthio group, resulting in an electron-deficient aromatic ring and a significantly less basic amino group compared to aniline. This guide has outlined the theoretical basis for this prediction and provided robust, field-proven protocols for its experimental and computational validation. For the drug development professional, understanding and leveraging these electronic properties is not merely an academic exercise; it is a strategic imperative. The ability to rationally tune pKa, enhance metabolic stability, and modulate target-binding interactions through scaffolds like this one is fundamental to designing safer, more effective medicines.
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ACS Publications. (n.d.). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. [Link]
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ACS Publications. (n.d.). NMR Study of for Benzene and Some Other Fundamental Aromatic Systems Using Alignment of Aromatics in Strong Magnetic Field. [Link]
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NIH. (n.d.). Development of Methods for the Determination of pKa Values. [Link]
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Khan Academy. (2012). Electron-donating & -withdrawing Groups. YouTube. [Link]
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AIP Publishing. (2010). Molecular aniline clusters. I. The electronic ground state. [Link]
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The Historical Development of Fluorinated Anilines: From Classical Reactions to Modern Catalysis
An in-depth technical guide on the historical development of fluorinated anilines, designed for researchers, scientists, and drug development professionals.
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable tool for optimizing bioactive compounds. Among the various fluorinated building blocks, fluorinated anilines stand out as particularly crucial intermediates. This technical guide provides a comprehensive overview of the historical development of synthetic methodologies for accessing these vital compounds. We will journey from the foundational classical reactions, such as the Swarts and Balz-Schiemann reactions, through the expansion of the synthetic toolkit with nucleophilic aromatic substitution, and into the modern era of precision and efficiency defined by transition-metal catalysis and photoredox reactions. This guide will not only detail the evolution of these methods but also delve into the underlying mechanistic principles and the causal factors that drove innovation in this critical area of organic chemistry.
Introduction: The Dawn of Organofluorine Chemistry and the Significance of the Fluoroaniline Moiety
The field of organofluorine chemistry has its roots in the late 19th and early 20th centuries, a period marked by the challenging yet rewarding quest to tame the most electronegative of elements. The introduction of fluorine into organic molecules was quickly recognized as a transformative strategy. The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting significant thermal and metabolic stability to molecules.[1] Furthermore, fluorine's unique electronic properties can modulate the pKa of nearby functional groups, influence molecular conformation, and enhance binding interactions with biological targets. These attributes have made fluorinated compounds indispensable in the development of pharmaceuticals and agrochemicals.[2][3][4][5][6][7][8]
Fluorinated anilines, in particular, have emerged as highly versatile and valuable synthons. The aniline moiety provides a reactive handle for a wide array of chemical transformations, including amide bond formation, diazotization, and cross-coupling reactions, while the fluorine substituent provides the aforementioned benefits. This combination makes fluorinated anilines essential starting materials for a vast number of commercial products, from life-saving drugs to potent crop protection agents.[2][3][4] The historical journey of their synthesis is a compelling narrative of chemical innovation, driven by the ever-increasing demand for more efficient, selective, and sustainable methods.
The Classical Era: Foundational Methods for Aromatic Fluorination
The early days of aromatic fluorination were characterized by the development of robust, albeit often harsh, synthetic methods. These classical reactions laid the groundwork for all subsequent advancements and are still relevant in many contexts today.
The Swarts Reaction: An Early Foray into Halogen Exchange
One of the earliest methods for forming carbon-fluorine bonds was the Swarts reaction, developed by the Belgian chemist Frédéric Jean Edmond Swarts in 1892.[9][10] This reaction is a halogen exchange process where chlorine or bromine atoms in organic halides are replaced by fluorine using a metal fluoride, most commonly antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅).[9][10][11][12][13]
The Swarts reaction was instrumental in the early production of chlorofluorocarbons (CFCs).[9] However, its application to the synthesis of fluorinated anilines is limited. The reaction is most effective for aliphatic halides and activated aryl halides. For the direct fluorination of anilines or their precursors, the conditions are often too harsh, and the presence of the amino group can lead to side reactions. Generally, only aryl halides bearing multiple electron-withdrawing groups can effectively undergo this type of halogen exchange.[11]
The Balz-Schiemann Reaction: A Paradigm Shift for Aryl Fluoride Synthesis
The Balz-Schiemann reaction, discovered by Günther Balz and Günther Schiemann in 1927, was a landmark achievement in organofluorine chemistry.[14] It provided the first widely applicable and reliable method for the synthesis of aryl fluorides, including fluorinated anilines, from readily available aromatic amines.[15][16][17][18] The reaction proceeds through a three-step sequence:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.
-
Formation of Diazonium Tetrafluoroborate: The diazonium salt is then treated with fluoroboric acid (HBF₄), which results in the precipitation of the corresponding diazonium tetrafluoroborate salt. This intermediate is often stable enough to be isolated.
-
Thermal Decomposition: The isolated diazonium tetrafluoroborate is gently heated, causing it to decompose, releasing nitrogen gas and boron trifluoride, and forming the desired aryl fluoride.
The primary advantage of the Balz-Schiemann reaction is its ability to circumvent the direct and often explosive reaction of elemental fluorine with aromatic compounds.[16][18] However, the reaction has its limitations, including the use of stoichiometric and potentially hazardous reagents, and the sometimes-violent nature of the thermal decomposition on a large scale.[15][18]
Caption: Modern approaches to the synthesis of fluorinated anilines.
Photoredox Catalysis: A Mild and Sustainable Approach
One of the most exciting recent developments in fluorination chemistry is the use of photoredox catalysis. This approach utilizes visible light to initiate single-electron transfer processes, enabling the generation of reactive radical intermediates under exceptionally mild conditions. [19][20]For the synthesis of fluorinated anilines, photoredox catalysis has been successfully applied to fluoroalkylation reactions. [21]These reactions often proceed via the formation of an electron donor-acceptor (EDA) complex between the aniline and the fluoroalkylating agent, which becomes photoactive upon irradiation. [19][20]
Applications and Case Studies
The development of these diverse synthetic methods has been driven by the immense utility of fluorinated anilines in various industries.
Fluorinated Anilines in Pharmaceuticals
The inclusion of a fluoroaniline moiety is a common strategy in drug design to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity. [2][3][4][8][22]A notable example is the anti-cancer drug, Sorafenib, which contains a 4-chloro-3-(trifluoromethyl)aniline fragment. The synthesis of this key intermediate relies on the principles of nucleophilic aromatic substitution and other modern synthetic techniques.
Table 1: Examples of Pharmaceuticals Derived from Fluorinated Anilines
| Drug Name | Therapeutic Area | Fluorinated Aniline Precursor |
| Celecoxib | Anti-inflammatory | 4-Fluoroaniline |
| Bicalutamide | Prostate Cancer | 4-Fluoro-3-(trifluoromethyl)aniline |
| Fluoxetine | Antidepressant | 4-(Trifluoromethyl)aniline |
| Leflunomide | Arthritis | 4-(Trifluoromethyl)aniline |
Fluorinated Anilines in Agrochemicals
In the agrochemical sector, fluorinated anilines are integral to the synthesis of a wide range of herbicides, insecticides, and fungicides. [1][5][6][7][23]The presence of fluorine can enhance the potency and environmental persistence of these agents. For instance, the herbicide Fomesafen is synthesized from 2-amino-4-(trifluoromethyl)phenol, a close relative of fluorinated anilines.
Conclusion and Future Outlook
The historical development of synthetic routes to fluorinated anilines is a testament to the ingenuity and perseverance of organic chemists. From the classical, brute-force methods of the early 20th century to the elegant and precise catalytic reactions of today, the journey has been one of continuous improvement. Each new method has built upon the successes and addressed the limitations of its predecessors, expanding the synthetic toolkit and enabling the creation of increasingly complex and functional molecules.
Looking ahead, the field is poised for further innovation. The development of more sustainable and environmentally benign fluorination methods, such as those employing photoredox catalysis or enzymatic approaches, will be a key focus. The quest for late-stage C-H fluorination with predictable regioselectivity remains a major goal. As our understanding of fluorine's role in molecular design continues to grow, so too will the demand for novel and efficient methods to synthesize the fluorinated anilines that are so critical to scientific advancement.
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Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F. Journal of the American Chemical Society, 78(23), 6034-6037. (Available at: [Link])
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Barata-Vallejo, S., et al. (2020). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Photochemical & Photobiological Sciences, 19, 1134-1144. (Available at: [Link])
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Li, Y., et al. (2020). Ruthenium-Catalyzed Site-Selective Trifluoromethylations and (Per)Fluoroalkylations of Anilines and Indoles. Angewandte Chemie International Edition, 59(30), 12539-12547. (Available at: [Link])
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Douglas, J. J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(41), 17493-17500. (Available at: [Link])
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An In-Depth Technical Guide to the Safety and Hazards of 3-Fluoro-2-(methylthio)aniline
This guide provides a comprehensive overview of the known and potential safety considerations for 3-Fluoro-2-(methylthio)aniline (CAS No: 305811-07-8), a compound utilized in organic synthesis, materials science, and as an intermediate in the development of agrochemicals and pharmaceuticals.[1][2] Given the limited publicly available safety data specific to this molecule, this document synthesizes information from supplier safety data sheets for the compound and draws logical parallels from the well-documented hazards of structurally related compounds, such as 3-fluoroaniline and aniline. This approach is grounded in the precautionary principle, ensuring that researchers, scientists, and drug development professionals can implement robust safety protocols.
Compound Profile and Inherent Reactivity
This compound is an aromatic amine featuring a benzene ring substituted with a fluorine atom and a methylthio group.[1] The molecular formula is C₇H₈FNS, with a molar mass of 157.21 g/mol .[1][2] The presence of the electron-withdrawing fluorine atom and the sulfur-containing methylthio group influences the compound's electronic properties and reactivity.[1][2] The amine group provides a site for nucleophilic reactions, a common feature in the synthesis of more complex molecules.[1] The interplay of these functional groups dictates its utility as a building block in various chemical syntheses.[2]
| Property | Value | Source |
| CAS Number | 305811-07-8 | [1][2] |
| Molecular Formula | C₇H₈FNS | [1] |
| Molar Mass | 157.21 g/mol | [1][2] |
| Common Synonyms | 3-Fluoro-2-(methylthio)benzenamine | [1] |
Hazard Identification and GHS Classification
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The corresponding pictogram is the "Irritant" symbol (GHS07).[1]
Given the structural similarity to other anilines, it is prudent to consider additional potential hazards. For instance, 3-fluoroaniline is also classified as harmful if swallowed (H302) and causes serious eye damage (H318).[3][4] Aniline itself is considered toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer. Therefore, a conservative approach to handling this compound is strongly advised.
Caption: GHS Hazard Classifications for this compound.
Safe Handling and Storage Protocols
Adherence to rigorous safe handling practices is paramount when working with this compound. The following protocols are based on established best practices for handling hazardous aromatic amines.
3.1. Engineering Controls
-
Ventilation: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[5]
3.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[4] Standard safety glasses are not sufficient.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[4] Always inspect gloves for integrity before use. A lab coat or chemical-resistant apron is also required.
-
Respiratory Protection: If there is a risk of generating aerosols or dusts, or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6][7]
3.3. Handling Procedures
-
Do not inhale vapors or mists.[4]
-
Wash hands thoroughly after handling, and before eating, drinking, or smoking.[3][4]
-
Keep the compound away from heat, sparks, and open flames.[4]
3.4. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[9][10]
-
The container should be stored in a locked cabinet or an area with restricted access.[3]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
4.1. First-Aid Measures
-
Inhalation: Move the affected person to fresh air immediately.[3][4] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][6] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.
Caption: Decision-making workflow for first-aid response to exposure.
4.2. Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[4] Ensure adequate ventilation. Wear appropriate PPE as described in Section 3.2.
-
Environmental Precautions: Prevent the material from entering drains or waterways.[4]
-
Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[7] For large spills, dike the area to prevent spreading.
Toxicological Information
As previously stated, specific toxicological data for this compound is scarce. The information below is inferred from its GHS classification and data on related compounds.
| Toxicological Endpoint | Observation/Potential Effect | Basis of Concern |
| Acute Toxicity (Oral) | Potentially harmful if swallowed. | Analogy to 3-fluoroaniline (H302).[3][4] |
| Acute Toxicity (Dermal) | Potentially toxic in contact with skin. | Analogy to aniline. |
| Acute Toxicity (Inhalation) | Potentially toxic if inhaled. | Analogy to aniline. |
| Skin Corrosion/Irritation | Causes skin irritation. | GHS Classification (H315).[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | GHS Classification (H319).[1] |
| Respiratory Irritation | May cause respiratory tract irritation. | GHS Classification (H335).[1] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | Analogy to aniline. |
| Carcinogenicity | Suspected of causing cancer. | Analogy to aniline. |
Stability and Reactivity
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.[4]
-
Conditions to Avoid: Avoid exposure to heat, flames, and sparks.[4]
-
Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[9]
-
Hazardous Decomposition Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen fluoride.[6]
Disposal Considerations
Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations.
-
Product: Dispose of this material as hazardous waste. It should not be allowed to enter the sewage system.
-
Contaminated Packaging: Empty containers should be treated as hazardous and disposed of accordingly.
Conclusion
This compound is a valuable research chemical with a defined set of irritation hazards. Due to the lack of comprehensive toxicological data, a high degree of caution is warranted. Researchers and professionals must treat this compound as potentially having additional hazards, including acute toxicity, mutagenicity, and carcinogenicity, based on the profiles of structurally similar anilines. Strict adherence to the engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide is essential for ensuring a safe laboratory environment.
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Methodological & Application
Application Notes & Protocols: Electrophilic Aromatic Substitution for Direct Fluorination
Preamble: The Strategic Imperative of Fluorine in Modern Chemistry
The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts a profound transformation upon a molecule's physicochemical and biological profile. In the realm of drug development, this "magic bullet" can enhance metabolic stability, modulate lipophilicity and bioavailability, and improve binding affinity to target proteins.[1][2][3][4] Consequently, the development of robust and selective methods for introducing fluorine into complex organic scaffolds, particularly aromatic systems, is a cornerstone of modern medicinal chemistry.[5][6]
Electrophilic Aromatic Substitution (EAS) stands as a primary strategy for this transformation. However, the direct use of elemental fluorine (F₂) is fraught with challenges, including its high reactivity, lack of selectivity, and the need for specialized, costly equipment.[7] This has spurred the development of a suite of "electrophilic fluorine" reagents, primarily those featuring a nitrogen-fluorine (N-F) bond. These reagents offer a safer, more manageable, and often highly selective alternative for delivering an electrophilic fluorine equivalent to a nucleophilic aromatic ring.[7][8]
This guide provides an in-depth exploration of the prevailing mechanisms, leading reagents, and field-tested protocols for the direct electrophilic fluorination of aromatic compounds, tailored for researchers and professionals in drug discovery and chemical development.
Section 1: The Mechanism of Electrophilic Aromatic Fluorination
The precise mechanism of electrophilic fluorination has been a subject of considerable debate, primarily centering on whether the reaction proceeds via a polar two-electron pathway (SEAr) or a single-electron transfer (SET) process.[7]
For most N-F reagents reacting with electron-rich arenes, the evidence strongly supports the classic SEAr mechanism .[9] This pathway involves the attack of the aromatic π-system on the electrophilic fluorine atom, proceeding through a Wheland-type intermediate (a sigma complex). The subsequent loss of a proton re-aromatizes the ring to yield the final fluorinated product. Kinetic isotope effect studies show that the breaking of the C-H bond is not the rate-determining step, which is consistent with the formation of the sigma complex being the slow step.[9]
It is crucial to understand that a true "F+" cation is not implicated in these reactions due to its extremely high formation enthalpy.[9] Instead, the N-F reagents act as carriers, delivering the fluorine atom in a controlled electrophilic manner.
Caption: Generalized SEAr Mechanism for Aromatic Fluorination.
Section 2: Leading Reagents for Electrophilic Aromatic Fluorination
The efficacy of an electrophilic fluorination reaction hinges on the choice of reagent. Modern synthesis relies on a handful of well-established, commercially available N-F reagents known for their stability, safety, and broad applicability.[1][10]
Selectfluor® (F-TEDA-BF₄)
1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor, is arguably the most widely used electrophilic fluorinating agent.[1][10][11] It is a bench-stable, crystalline solid that offers exceptional safety and ease of handling.[12]
-
Expertise & Causality: The high reactivity of Selectfluor stems from its dicationic structure. The two positively charged nitrogen atoms in the DABCO (1,4-diazabicyclo[2.2.2]octane) core strongly withdraw electron density from the fluorine atom, rendering it highly electrophilic.[7] This makes it capable of fluorinating even moderately activated aromatic rings.[12] Its solubility in polar solvents like acetonitrile, DMF, and water further enhances its versatility.[12]
-
Trustworthiness: Selectfluor is renowned for producing clean reactions with minimal byproduct formation, simplifying purification.[10] Its predictable reactivity and broad functional group tolerance have cemented its status as a go-to reagent for late-stage fluorination in drug discovery.[8]
Caption: Structure of Selectfluor® (F-TEDA-BF₄).
Protocol 2.1.1: General Procedure for Direct Aromatic Fluorination using Selectfluor
This protocol is a representative example for the fluorination of an activated aromatic substrate, such as anisole.
-
Materials:
-
Activated aromatic substrate (e.g., Anisole, 1.0 mmol)
-
Selectfluor (1.1 mmol, 1.1 equiv)
-
Acetonitrile (MeCN), anhydrous (0.1 M concentration)
-
Round-bottom flask with stir bar
-
Nitrogen or Argon inert atmosphere setup
-
-
Experimental Workflow:
-
To a dry round-bottom flask under an inert atmosphere, add the aromatic substrate (1.0 mmol) and anhydrous acetonitrile (10 mL).
-
Stir the solution at room temperature until the substrate is fully dissolved.
-
Add Selectfluor (1.1 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature (or heat if necessary, e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with water (20 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired fluoroaromatic compound.
-
Caption: Experimental workflow for a typical Selectfluor reaction.
N-Fluorobenzenesulfonimide (NFSI)
NFSI is another cornerstone electrophilic fluorinating agent. It is a neutral, mild, and stable crystalline solid.[1][13]
-
Expertise & Causality: The electrophilicity of the fluorine in NFSI is derived from the two strongly electron-withdrawing benzenesulfonyl groups attached to the nitrogen atom.[7] While generally considered milder than Selectfluor, NFSI is highly effective for a vast range of substrates, including activated arenes, heterocycles, and enolates.[1][8] Its neutrality and good solubility in a wider range of organic solvents can be advantageous in certain applications.
-
Trustworthiness: NFSI is a reliable reagent with a broad substrate scope.[1] It has been successfully employed in numerous complex syntheses and is often the reagent of choice when milder conditions are required or when the substrate is sensitive to the more Lewis acidic nature of cationic reagents.[10][14]
Protocol 2.2.1: Palladium-Catalyzed C-H Fluorination of an Electron-Rich Arene with NFSI
While direct fluorination is possible, NFSI is also highly effective in metal-catalyzed reactions for less activated systems.
-
Materials:
-
Aromatic substrate (e.g., 1,3-dimethoxybenzene, 0.5 mmol)
-
NFSI (0.75 mmol, 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.025 mmol, 5 mol%)
-
Trifluoroacetic acid (TFA), as solvent (1.0 mL)
-
Sealed reaction vial with stir bar
-
-
Experimental Workflow:
-
To a sealed vial, add the aromatic substrate (0.5 mmol), NFSI (0.75 mmol), and Pd(OAc)₂ (0.025 mmol).
-
Add trifluoroacetic acid (1.0 mL) to the vial.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours. Monitor by taking aliquots for LC-MS analysis.
-
Workup: After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (DCM, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purification: Purify the crude residue via flash column chromatography to isolate the fluorinated product.
-
Section 3: Data Presentation & Comparative Analysis
The choice between reagents is often dictated by the specific substrate and desired outcome. The following table summarizes key characteristics to guide this decision.
| Feature | Selectfluor (F-TEDA-BF₄) | N-Fluorobenzenesulfonimide (NFSI) |
| Reactivity | Very High | High (generally milder than Selectfluor) |
| Form | Crystalline Solid | Crystalline Solid |
| Handling | Bench-stable, non-hygroscopic[12] | Stable, easy to handle[13] |
| Solubility | Polar solvents (MeCN, H₂O, DMF)[12] | Wide range of organic solvents |
| Typical Substrates | Activated to moderately activated arenes, enols[12] | Activated arenes, heterocycles, enolates[1] |
| Key Advantage | High electrophilicity for challenging substrates[15] | Mildness, neutrality, versatility[13][14] |
| Potential Drawback | Can act as an oxidant or Lewis acid[16] | May require higher temperatures or catalysts for less reactive arenes[17] |
Section 4: Applications in Drug Development & Final Remarks
The strategic incorporation of fluorine is a validated strategy for enhancing the pharmacological properties of drug candidates.[4] Electrophilic aromatic fluorination is a key enabling technology in this field. For instance, the fluorination of aromatic rings can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.[1][3] This is a critical step in lead optimization.
The development of reagents like Selectfluor and NFSI has transformed this field, moving it from the realm of specialists to a standard operation in any medicinal chemistry laboratory.[10] These reagents provide reliable and scalable routes to novel fluoroaromatic compounds, accelerating the discovery and development of new therapeutics. As research continues, the focus will likely shift towards developing catalytic and even more selective methods to further expand the synthetic chemist's toolkit for this vital transformation.
References
-
Datta, H., & Melvin, P. (n.d.). Electrophilic Fluorination. Bryn Mawr College. Retrieved from [Link]
-
Wikipedia. (2023). Electrophilic fluorination. Retrieved from [Link]
-
Borodkin, G. I., Zaikin, P. A., & Shubin, V. G. (2006). Electrophilic fluorination of aromatic compounds with NF type reagents: kinetic isotope effects and mechanism. Tetrahedron Letters, 47(16), 2639-2642. Retrieved from [Link]
-
YouTube. (2024). Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. Retrieved from [Link]
-
MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 28(15), 5894. Retrieved from [Link]
-
Farkas, J., et al. (1986). A novel electrophilic fluorination of activated aromatic rings using acetyl hypofluorite, suitable also for introducing fluorine-18 into benzene. The Journal of Organic Chemistry, 51(23), 4455-4457. Retrieved from [Link]
-
Kumar, P., et al. (2021). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 7(1), 1-22. Retrieved from [Link]
-
Stavber, S., & Zupan, M. (2005). Selectfluor (F-TEDA-BF4) as a Versatile Mediator or Catalyst in Organic Chemistry. Acta Chimica Slovenica, 52(1), 13-26. Retrieved from [Link]
-
Burkart, M. D., et al. (2000). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 65(25), 8743-8748. Retrieved from [Link]
-
Kitamura, M., & Yudin, A. K. (2015). Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules, 20(7), 12839-12863. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). Retrieved from [Link]
-
MDPI. (2023). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 28(15), 5894. Retrieved from [Link]
-
Taylor & Francis Online. (2009). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 130(3), 214-229. Retrieved from [Link]
-
Stavber, S., & Zupan, M. (2010). Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules, 15(4), 2489-2527. Retrieved from [Link]
-
NIH. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. Organic & Biomolecular Chemistry, 18(17), 3235-3253. Retrieved from [Link]
-
LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]
-
Beilstein Journals. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluoro-sulfonylation, sulfonylation, and amidation. Beilstein Journal of Organic Chemistry, 18, 148-156. Retrieved from [Link]
-
ResearchGate. (2002). Fluorination of activated aromatic systems with Selectfluor™ F-TEDA-BF4 in ionic liquids. Retrieved from [Link]
-
ResearchGate. (2023). Role of Fluorine in Drug Design and Drug Action. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Retrieved from [Link]
-
ResearchGate. (2020). N-Fluorobenzenesulfonimide (NFSI): A Multipurpose Reagent. Retrieved from [Link]
-
Pharmacy Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
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Application Notes and Protocols for the Introduction of a Methylthio Group into Aniline Compounds
Introduction: The Strategic Importance of the Methylthio Group in Aniline Scaffolds
The introduction of a methylthio (-SMe) group into the aniline framework is a transformation of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. The methylthio moiety can profoundly influence the physicochemical and biological properties of the parent aniline. Its introduction can modulate lipophilicity, metabolic stability, and receptor-binding interactions, making it a valuable functional group in the design of novel pharmaceuticals and agrochemicals. Furthermore, the sulfur atom in the methylthio group offers a versatile handle for further synthetic manipulations, such as oxidation to the corresponding sulfoxide or sulfone, which can further tune the molecule's properties.
These application notes provide a comprehensive guide for researchers on the various methodologies available for the methylthiolation of anilines. We will delve into the mechanistic underpinnings of these reactions, provide detailed, step-by-step protocols for key methodologies, and offer insights into the selection of the most appropriate method based on the specific aniline substrate and desired outcome.
Methodology 1: Direct C-H Methylthiolation using Dimethyl Sulfoxide (DMSO)
One of the most direct and atom-economical approaches to introduce a methylthio group onto an aniline ring is through the direct functionalization of a C-H bond using dimethyl sulfoxide (DMSO) as the methylthio source. This method avoids the need for pre-functionalized anilines, thereby shortening synthetic sequences.
Iodine-Promoted C-H Methylthiolation
The combination of iodine and DMSO provides a powerful system for the direct, metal-free C-H methylthiolation of anilines. This method is particularly attractive due to the low cost and ready availability of the reagents.
Causality of Experimental Choices:
-
Iodine: Acts as a catalyst to activate DMSO and facilitate the electrophilic attack on the electron-rich aniline ring.
-
DMSO: Serves as both the solvent and the source of the methylthio group.
-
Temperature: Elevated temperatures are typically required to promote the decomposition of DMSO and the subsequent reaction cascade.
-
Regioselectivity: The reaction generally proceeds with a preference for the para-position of the aniline, driven by the steric hindrance at the ortho-positions and the electronic directing effect of the amino group. For anilines with a blocked para-position, ortho-methylthiolation is observed.
Experimental Workflow:
Figure 1: General workflow for iodine-promoted C-H methylthiolation of anilines.
Detailed Protocol: Synthesis of 4-(Methylthio)aniline
Materials:
-
Aniline (1.0 mmol, 93 mg)
-
Iodine (0.2 mmol, 51 mg)
-
Dimethyl sulfoxide (DMSO, 3 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 mmol) and iodine (0.2 mmol).
-
Add DMSO (3 mL) to the flask.
-
Heat the reaction mixture to 120 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate.
-
Wash the organic layer with saturated aqueous Na₂S₂O₃ solution (2 x 15 mL) to remove unreacted iodine, followed by brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-(methylthio)aniline.
Trustworthiness and Validation: This protocol is based on established literature procedures and should provide reproducible results.[1] The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Copper-Catalyzed C-H Methylthiolation
The use of a copper catalyst can also facilitate the direct C-H methylthiolation of arenes, including aniline derivatives, with DMSO. This method often requires an oxidant to facilitate the catalytic cycle.
Causality of Experimental Choices:
-
Copper Salt (e.g., Cu(OAc)₂ or CuF₂): Acts as the catalyst to mediate the C-H activation and C-S bond formation.
-
Oxidant (e.g., K₂S₂O₈ or air): Regenerates the active copper species to enable a catalytic turnover.
-
DMSO: Functions as the methylthiolating agent and solvent.
-
High Temperature: Necessary to drive the reaction to completion.
Experimental Workflow:
Figure 2: General workflow for copper-catalyzed C-H methylthiolation.
Detailed Protocol: Synthesis of 2-Methylthio-N,N-dimethylaniline
Materials:
-
N,N-dimethylaniline (1.0 mmol, 121 mg)
-
Copper(II) acetate (Cu(OAc)₂, 0.2 mmol, 36 mg)
-
Potassium persulfate (K₂S₂O₈, 2.0 mmol, 540 mg)
-
Dimethyl sulfoxide (DMSO, 4 mL)
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a sealed tube, combine N,N-dimethylaniline (1.0 mmol), Cu(OAc)₂ (0.2 mmol), and K₂S₂O₈ (2.0 mmol).
-
Add DMSO (4 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 140 °C for 24 hours.
-
Cool the reaction to room temperature and quench with water (20 mL).
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to yield 2-methylthio-N,N-dimethylaniline.
Methodology 2: Synthesis from Thiocyanated Anilines
An alternative strategy for the introduction of a methylthio group involves a two-step process starting from an aniline. The first step is the thiocyanation of the aniline, followed by the conversion of the thiocyanate group to a methylthio group.
Causality of Experimental Choices:
-
Thiocyanation: This step introduces a sulfur-containing functional group at a specific position on the aniline ring. Reagents like ammonium thiocyanate in the presence of an oxidizing system are commonly used.
-
Conversion to Methylthio Ether: The thiocyanate group is then treated with a methylating agent, such as methyl iodide, in the presence of a base. The base facilitates the nucleophilic attack of the sulfur on the methylating agent.
Experimental Workflow:
Figure 3: Two-step synthesis of methylthiolated anilines via a thiocyanate intermediate.
Detailed Protocol: Synthesis of 4-(Methylthio)aniline from 4-Thiocyanatoaniline
Materials:
-
4-Thiocyanatoaniline (1.0 mmol, 150 mg)
-
Methyl iodide (1.2 mmol, 170 mg, 75 µL)
-
Sodium hydroxide (2.0 mmol, 80 mg)
-
Methanol (10 mL)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-thiocyanatoaniline (1.0 mmol) in methanol (10 mL), add methyl iodide (1.2 mmol).
-
Slowly add a solution of sodium hydroxide (2.0 mmol) in water (2 mL) to the reaction mixture.
-
Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Add water (20 mL) to the residue and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by chromatography or recrystallization to obtain 4-(methylthio)aniline.[2]
Emerging Methodologies: Photocatalytic and Electrochemical Approaches
Modern synthetic chemistry is increasingly turning towards photocatalytic and electrochemical methods to achieve transformations under milder and more sustainable conditions. The methylthiolation of anilines is no exception.
Photocatalytic C-H Methylthiolation
Visible-light photocatalysis can be employed to generate methylthio radicals from suitable precursors, which can then react with anilines.
Conceptual Workflow:
Figure 4: Conceptual workflow for photocatalytic C-H methylthiolation.
While specific, detailed protocols for the direct photocatalytic methylthiolation of a wide range of anilines are still emerging, the general principle involves the single-electron oxidation of a suitable methylthio precursor by an excited photocatalyst. Researchers interested in this approach should consult recent literature on photocatalytic C-S bond formation.[3]
Electrochemical C-H Methylthiolation
Electrochemistry offers a reagent-free method for oxidation and can be applied to the generation of reactive sulfur species for C-H functionalization.
Conceptual Workflow:
Figure 5: Conceptual workflow for electrochemical C-H methylthiolation.
Electrochemical methods for the direct C-H methylthiolation of electron-rich aromatics, including anilines, have been reported.[3] These methods often utilize simple and inexpensive sulfur sources and avoid the need for chemical oxidants.
Quantitative Data Summary
| Method | Aniline Substrate | Product | Typical Yield (%) | Reference |
| Iodine-Promoted C-H | Aniline | 4-(Methylthio)aniline | 70-85 | |
| Iodine-Promoted C-H | 3-Methylaniline | 4-Methyl-2-(methylthio)aniline | 65-75 | [4] |
| Copper-Catalyzed C-H | N,N-Dimethylaniline | 2-Methylthio-N,N-dimethylaniline | 50-60 | [5] |
| From Thiocyanate | 4-Thiocyanatoaniline | 4-(Methylthio)aniline | 80-95 | [2] |
Safety and Handling
General Precautions:
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), should be worn at all times.
Reagent-Specific Hazards:
-
Anilines: Many aniline derivatives are toxic and can be absorbed through the skin. Handle with care and avoid inhalation of vapors. Some are suspected carcinogens.[6][1][7]
-
Iodine: Iodine is corrosive and can cause burns. Its vapors are irritating to the respiratory system.
-
Dimethyl Sulfoxide (DMSO): DMSO has low toxicity itself but can readily penetrate the skin and may carry dissolved toxic substances with it. Therefore, it is crucial to avoid skin contact when using DMSO as a solvent for toxic reagents.[5]
-
Methyl Iodide: A volatile and toxic alkylating agent, and a suspected carcinogen. It should be handled with extreme care in a fume hood.
-
Copper Salts: Copper compounds can be toxic if ingested and may cause irritation to the skin and eyes.
Waste Disposal:
-
All chemical waste should be disposed of in accordance with local and institutional regulations. Halogenated and non-halogenated organic waste streams should be segregated as appropriate.
Conclusion
The introduction of a methylthio group into aniline compounds can be achieved through a variety of methods, each with its own advantages and limitations. Direct C-H functionalization using DMSO offers an atom-economical approach, with iodine-promoted and copper-catalyzed systems being well-established. The synthesis from thiocyanated anilines provides a reliable, high-yielding alternative. Emerging photocatalytic and electrochemical methods promise milder and more sustainable routes for this important transformation. The choice of method will depend on the specific aniline substrate, the desired regioselectivity, and the available laboratory resources. Careful consideration of the safety precautions for all reagents is paramount for the successful and safe execution of these protocols.
References
-
Zhao, W., Zhang, F., & Deng, G.-J. (2021). Iodine/DMSO-Promoted Selective Direct Arylthiation of Anilines with Thiols under Metal-Free Conditions. The Journal of Organic Chemistry, 86(1), 291–301. [Link]
-
PubChem. (n.d.). 4-(Methylthio)aniline. National Center for Biotechnology Information. [Link]
- Google Patents. (1968).
-
Green Chemistry. (2021). Electrochemical and direct C–H methylthiolation of electron-rich aromatics. RSC Publishing. [Link]
-
The Journal of Organic Chemistry. (2021). Volume 86, Issue 1. ACS Publications. [Link]
-
Organic Letters. (2010). Palladium-Catalyzed Aryl(alkyl)thiolation of Unactivated Arenes. ACS Publications. [Link]
-
Organic Letters. (2010). Cu(II)-Mediated Methylthiolation of Aryl C−H Bonds with DMSO. ACS Publications. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. US3406202A - Preparation of aniline thioethers - Google Patents [patents.google.com]
- 3. Electrochemical and direct C–H methylthiolation of electron-rich aromatics - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.com [fishersci.com]
- 7. 4-(Methylthio)aniline | C7H9NS | CID 66038 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-Fluoro-2-(methylthio)aniline: A Versatile Building Block for Advanced Organic Synthesis
An Application Guide for Researchers
Introduction: Unlocking Synthetic Potential
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Fluoro-2-(methylthio)aniline has emerged as a pivotal intermediate, offering a unique trifunctional platform for chemists in the pharmaceutical, agrochemical, and material science sectors.[1][2] Its utility is rooted in the distinct and synergistic properties of its three key functional groups: a reactive primary amine, an electron-withdrawing fluorine atom, and a reactivity-modulating methylthio group.[2]
This guide provides an in-depth exploration of this compound as a synthetic precursor. We will delve into its inherent reactivity, showcase its application in the synthesis of high-value compounds, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Physicochemical Properties and Electronic Profile
The synthetic versatility of this compound stems from the electronic interplay of its substituents. The primary amine is a potent activating group, directing electrophiles to the ortho and para positions.[3] The fluorine atom, a key feature in many modern pharmaceuticals, enhances metabolic stability and bioavailability in drug candidates.[1] Furthermore, the methylthio group presents a nuanced electronic character; it can donate electrons through resonance while the sulfur atom can act as a coordination site for metal catalysts, thereby influencing regioselectivity in certain reactions.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 305811-07-8[1][2] |
| Molecular Formula | C₇H₈FNS[1][2] |
| Molecular Weight | 157.21 g/mol [1][2] |
| IUPAC Name | This compound[1] |
| InChI Key | GFGIPUGVPPOENQ-UHFFFAOYSA-N[2] |
Core Applications in Synthesis
The unique substitution pattern of this compound makes it an ideal starting material for a variety of complex molecules.
Sources
The Strategic deployment of 3-Fluoro-2-(methylthio)aniline in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and sulfur-containing moieties has become a cornerstone of rational drug design. Among the myriad of building blocks available to medicinal chemists, 3-Fluoro-2-(methylthio)aniline has emerged as a particularly valuable scaffold. Its unique trifunctional nature, presenting a nucleophilic amine, a metabolically robust fluorine atom, and a synthetically versatile methylthio group, offers a powerful toolkit for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.[1] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and an analysis of its role in the development of targeted therapeutics.
The Physicochemical and Pharmacokinetic Advantages of the this compound Moiety
The strategic placement of a fluorine atom and a methylthio group on the aniline ring confers a unique set of properties that are highly advantageous in drug design.
The Role of the Fluorine Atom: The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[2] The strong carbon-fluorine bond is resistant to metabolic degradation, often blocking sites of oxidation and prolonging the in vivo half-life of a drug candidate.[2] Furthermore, the high electronegativity of fluorine can alter the pKa of the neighboring amine group and influence non-covalent interactions within the target's binding pocket, potentially enhancing potency and selectivity.[1]
The Influence of the Methylthio Group: The methylthio group is a versatile functional handle in medicinal chemistry. Its sulfur atom can participate in crucial interactions with biological targets, and the group as a whole can modulate the electronic properties of the aromatic ring.[1] Importantly, the methylthio group provides a site for further synthetic elaboration, enabling the construction of more complex molecular architectures.[1]
Application in the Synthesis of Kinase Inhibitors
A prominent application of this compound is in the synthesis of kinase inhibitors, a major class of anticancer drugs.[1] The aniline nitrogen serves as a key nucleophile for constructing the N-phenylamino group, a common feature in many kinase inhibitors that is essential for their biological activity.[1]
While a specific drug synthesized directly from this compound is not prominently documented in publicly available literature, the analogous compound, 3-methylthio-aniline, is utilized in the synthesis of the potent kinase inhibitor PD-173955.[1] This inhibitor targets the Ephrin (EPH) receptor family of protein kinases, which are often overexpressed in various cancers.[1] The structural similarities suggest a parallel synthetic utility for this compound in developing novel kinase inhibitors with potentially enhanced properties due to the presence of the fluorine atom.
Experimental Protocols: Amide Bond Formation
The amine functionality of this compound is readily derivatized, with amide bond formation being a common and crucial transformation in medicinal chemistry.[1] Below is a detailed, self-validating protocol for the coupling of this compound with a generic carboxylic acid.
Protocol: Synthesis of N-(3-fluoro-2-(methylthio)phenyl)benzamide
This protocol details the synthesis of a model amide, N-(3-fluoro-2-(methylthio)phenyl)benzamide, using standard amide coupling reagents.
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 157.21 | 157 mg | 1.0 |
| Benzoic Acid | 122.12 | 122 mg | 1.0 |
| EDC (EDAC) | 191.70 | 288 mg | 1.5 |
| HOBt | 135.12 | 203 mg | 1.5 |
| DIPEA | 129.24 | 0.52 mL | 3.0 |
| Dichloromethane (DCM) | - | 10 mL | - |
| 1 M HCl (aq) | - | 10 mL | - |
| Saturated NaHCO₃ (aq) | - | 10 mL | - |
| Brine | - | 10 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (157 mg, 1.0 mmol) and benzoic acid (122 mg, 1.0 mmol).
-
Dissolve the starting materials in dichloromethane (10 mL).
-
To the stirred solution, add 1-hydroxybenzotriazole (HOBt) (203 mg, 1.5 mmol) and N,N'-diisopropylethylamine (DIPEA) (0.52 mL, 3.0 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (288 mg, 1.5 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL).
-
Wash the organic layer sequentially with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired amide.
Self-Validation:
-
TLC Analysis: The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product.
-
Spectroscopic Analysis: Characterization of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons of both rings and a downfield shift of the NH proton.
Mechanistic Insights and Structure-Activity Relationships
The N-phenylamino core, formed from the aniline, typically anchors the inhibitor within the ATP-binding pocket of the kinase. The substituents on the aniline ring then project into specific sub-pockets, where they can form key interactions that determine potency and selectivity.
Hypothetical Binding Mode of a this compound-derived Kinase Inhibitor:
Caption: Hypothetical binding of a kinase inhibitor.
In this model, the heterocyclic scaffold of the inhibitor forms hydrogen bonds with the hinge region of the kinase, a critical interaction for many kinase inhibitors. The aniline core, derived from this compound, occupies the main ATP binding pocket. The strategically positioned fluoro group can interact with the gatekeeper residue, a key determinant of kinase selectivity. The methylthio group can then extend into a hydrophobic pocket, further enhancing binding affinity.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a reactive amine, a metabolically robust fluorine atom, and a synthetically adaptable methylthio group provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. The application of this scaffold in the synthesis of kinase inhibitors and other biologically active molecules highlights its importance in the ongoing quest for novel and effective therapeutics. The provided protocols and mechanistic insights serve as a guide for researchers looking to leverage the potential of this remarkable molecule in their own drug discovery efforts.
References
-
Ghosh, A. K., & Brindisi, M. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. Available from: [Link].
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Application Notes and Protocols for 3-Fluoro-2-(methylthio)aniline in Material Science
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Fluoro-2-(methylthio)aniline in the field of material science. This document delves into the synthesis of advanced functional polymers, offering detailed experimental protocols and the scientific rationale behind the methodological choices.
Introduction: The Unique Potential of this compound in Polymer Chemistry
This compound is an aromatic amine distinguished by the presence of both a fluorine atom and a methylthio group on the benzene ring.[1] This unique substitution pattern imparts a combination of electronic and steric effects that make it a highly valuable monomer for the synthesis of novel polymers with tailored properties. The electron-withdrawing nature of the fluorine atom can enhance the thermal stability and chemical resistance of the resulting polymer, while the methylthio group can influence its solubility and electronic characteristics.[1][2]
The primary application of this compound in material science lies in its use as a monomer for the synthesis of substituted polyanilines (PANIs). Polyaniline is a well-known conducting polymer, and the incorporation of substituents on the aniline ring is a key strategy to modify its properties and improve its processability.[3] The resulting fluorinated and methylthio-substituted polyaniline is a promising candidate for applications in organic electronics, anti-corrosion coatings, and chemical sensors.[3]
Application: Synthesis of High-Performance Poly(this compound)
The introduction of a fluorine atom into the polymer backbone can lead to materials with improved thermal stability and chemical resistance.[2] This makes polymers derived from this compound suitable for advanced material applications where durability is critical.[1]
Key Advantages of Fluorination in Polyanilines
The incorporation of fluorine into the polyaniline backbone offers several distinct advantages:
-
Enhanced Thermal Stability: The high bond energy of the C-F bond contributes to a more thermally stable polymer backbone.[4]
-
Improved Solubility: The presence of fluorine can increase the solubility of the polymer in common organic solvents, which is a significant advantage for processing and device fabrication.[4]
-
Modified Electronic Properties: The strong electronegativity of fluorine influences the electronic structure of the polymer, which can be leveraged to tune its conductivity and electrochemical behavior.
-
Chemical Resistance: Fluorinated polymers often exhibit enhanced resistance to chemical attack, making them suitable for use in harsh environments.
Expected Properties of Poly(this compound)
Based on studies of similar fluorinated polyanilines, the following properties can be anticipated for poly(this compound). It is important to note that the electrical conductivity might be lower compared to the parent polyaniline due to the electronic effects of the substituents.[5]
| Property | Expected Outcome for Poly(this compound) | Comparison with Unsubstituted Polyaniline (PANI) |
| Thermal Stability | Increased decomposition temperature | Higher |
| Solubility | Improved solubility in organic solvents (e.g., NMP, DMF) | Higher |
| Electrical Conductivity | Moderate conductivity (semiconducting range) | Lower |
| Morphology | Potentially more defined and uniform morphology | Varies, can be granular or fibrillar |
Experimental Protocol: Chemical Oxidative Polymerization of this compound
This protocol details the synthesis of poly(this compound) via chemical oxidative polymerization using ammonium persulfate as the oxidant in an acidic medium. This method is widely used for the synthesis of polyaniline and its derivatives due to its simplicity and effectiveness.[4][6]
Materials and Reagents
-
This compound (monomer)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)
-
Hydrochloric acid (HCl, 1 M) (dopant and reaction medium)
-
Methanol (for washing)
-
Ammonia solution (NH₄OH, for de-doping)
-
N-Methyl-2-pyrrolidone (NMP) (for solubility testing)
-
Deionized water
Equipment
-
Glass reactor with a magnetic stirrer
-
Dropping funnel
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
-
pH meter
Step-by-Step Polymerization Procedure
-
Monomer Solution Preparation: In a 250 mL glass reactor, dissolve a specific amount of this compound in 1 M hydrochloric acid with vigorous stirring until a homogeneous solution is obtained. The acidic medium is crucial for the protonation of the aniline monomer, which is a prerequisite for polymerization.
-
Oxidant Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate in 1 M hydrochloric acid. The molar ratio of oxidant to monomer is a critical parameter that influences the yield and properties of the resulting polymer. A 1:1 molar ratio is a common starting point.
-
Initiation of Polymerization: Cool the monomer solution to 0-5 °C in an ice bath. Slowly add the oxidant solution dropwise to the monomer solution over a period of 30-60 minutes with continuous stirring. The slow addition is necessary to control the reaction rate and prevent overheating, which can lead to undesired side reactions and a broader molecular weight distribution.
-
Polymerization Reaction: After the addition of the oxidant is complete, allow the reaction to proceed at 0-5 °C for 2-4 hours with continuous stirring. The color of the reaction mixture will gradually change, indicating the formation of the polymer. A dark green or black precipitate of the protonated (conducting) polymer should form.
-
Polymer Isolation and Purification:
-
After the reaction period, collect the polymer precipitate by vacuum filtration using a Buchner funnel.
-
Wash the polymer powder extensively with 1 M hydrochloric acid to remove any unreacted monomer and oligomers.
-
Subsequently, wash the polymer with methanol until the filtrate becomes colorless to remove the oxidant and other impurities.
-
-
Drying: Dry the purified polymer powder in a vacuum oven at 60 °C for 24 hours to remove any residual solvent.
-
(Optional) De-doping: To obtain the non-conducting base form of the polymer, the protonated polymer powder can be treated with an ammonia solution. This process, known as de-doping, removes the dopant acid from the polymer backbone. The color of the polymer will typically change from green/black to a darker, more neutral color.
Characterization of the Synthesized Polymer
The structure and properties of the synthesized poly(this compound) can be characterized using various analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer by identifying the characteristic vibrational bands of the benzenoid and quinoid rings.
-
UV-Vis Spectroscopy: To study the electronic transitions in the polymer, which provides information about its oxidation state and conjugation length.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.[5]
-
Four-Point Probe Method: To measure the electrical conductivity of the polymer.
-
Scanning Electron Microscopy (SEM): To investigate the morphology of the polymer powder.
Visualizing the Process: Diagrams and Workflows
Molecular Structures
Caption: Molecular structures of the monomer and the resulting polymer.
Experimental Workflow
Caption: Workflow for the chemical oxidative polymerization of this compound.
Conclusion
This compound is a promising monomer for the development of advanced functional polymers. The synthetic protocol outlined in these application notes provides a reliable method for the preparation of poly(this compound). The unique combination of a fluorine atom and a methylthio group is expected to yield a polymer with enhanced thermal stability, improved solubility, and tunable electronic properties, making it a material of significant interest for a range of applications in material science. Further research into the specific properties and potential applications of this novel polymer is highly encouraged.
References
-
JMEST. (n.d.). An Overview Of Physical Properties Of Poly(Aniline-Co-2-Fluoroaniline). Retrieved from [Link]
-
ResearchGate. (2008). Synthesis and characterization of fluorine-substituted polyanilines. Retrieved from [Link]
-
Effect of structural factors on the physicochemical properties of functionalized polyanilines. (2020, February 19). RSC Publishing. Retrieved from [Link]
-
Sci-Hub. (n.d.). Synthesis and Characterization of Polyaniline, Poly(3-fluoroaniline), and Poly(aniline-co-3-fluoroaniline) Derivatives Obtained by Chemical Oxidative Polymerization Methods. Retrieved from [Link]
-
PubMed. (2001). Synthesis and characterization of fluoro-substituted polyaniline. Retrieved from [Link]
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- 5. jmest.org [jmest.org]
- 6. sci-hub.jp [sci-hub.jp]
Utilizing 3-Fluoro-2-(methylthio)aniline for the Synthesis of Novel Functional Polymers
An Application Note for Researchers and Scientists
Abstract
This document provides a detailed guide for researchers on the use of 3-Fluoro-2-(methylthio)aniline as a monomer for the development of new functional polymers. The unique molecular structure of this aniline derivative, featuring both a fluorine atom and a methylthio group, presents significant opportunities for creating polymers with enhanced thermal stability, chemical resistance, and tailored electronic properties.[1][2] We present a comprehensive protocol for the chemical oxidative polymerization of this compound, methodologies for the characterization of the resulting polymer, and a discussion of its potential applications in materials science and electronics. This guide is intended to serve as a foundational resource for scientists exploring advanced polymer synthesis.
Introduction: The Rationale for a Substituted Aniline Monomer
Polyaniline (PANI) is a well-established conducting polymer, but its application is often limited by poor processability and solubility.[3][4] A proven strategy to overcome these limitations is the functionalization of the aniline monomer unit.[3][5] The monomer this compound is a compelling candidate for creating next-generation functional polymers. Its structure is distinguished by two key substituents on the aniline ring:
-
A Fluorine Atom (at C-3): The high electronegativity of fluorine can significantly alter the electronic properties of the polymer backbone.[1] Incorporating fluorine into polymer structures is a known method to enhance thermal stability, chemical resistance, and hydrophobicity.[2][6][7]
-
A Methylthio Group (-SCH₃) (at C-2): This group introduces a sulfur atom with lone electron pairs, which can influence the polymer's reactivity, solubility, and coordination properties.[2] The interplay between the electron-withdrawing nature of the fluorine atom and the electron-donating potential of the methylthio group offers a nuanced way to control the final properties of the polymer.[1][2]
Polymers derived from this monomer are anticipated to be valuable in applications requiring robust materials, such as high-performance coatings, advanced dielectrics, and components for organic electronic devices.[1][2]
Monomer Profile: this compound
A thorough understanding of the monomer is critical before proceeding with polymerization.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 305811-07-8 | [1] |
| Molecular Formula | C₇H₈FNS | [1] |
| Molecular Weight | 157.21 g/mol | [1][2] |
| Appearance | (Expected) Liquid or low-melting solid | N/A |
| SMILES | NC1=CC=CC(F)=C1SC | [1] |
| InChIKey | GFGIPUGVPPOENQ-UHFFFAOYSA-N | [1][2] |
Synthesis of Poly(this compound): A Protocol for Oxidative Polymerization
Rationale & Mechanistic Insights
Chemical oxidative polymerization is a robust and widely used method for synthesizing polyanilines and their derivatives.[8][9] The reaction proceeds via the oxidation of aniline monomers to form radical cations, which then couple to form the polymer chain.
-
Causality of Experimental Choices:
-
Acidic Medium (e.g., HCl): The polymerization is performed in a strong acid for two critical reasons. First, it protonates the aniline monomer, making it soluble in the aqueous reaction medium. Second, the acidic environment facilitates the formation of the desired "emeraldine salt" form of the polymer, which is electrically conductive.[4][9]
-
Oxidizing Agent (e.g., Ammonium Persulfate, (NH₄)₂S₂O₈): A strong oxidant is required to initiate the polymerization by extracting an electron from the monomer. Ammonium persulfate is commonly chosen because it is effective, readily available, and its byproducts are easily removed during purification.[4]
-
Low Temperature (0–5 °C): Conducting the reaction at low temperatures is crucial to control the reaction rate, prevent over-oxidation of the polymer, and promote a more ordered polymer structure (head-to-tail coupling), which generally leads to higher quality materials with better conductivity.[4]
-
Experimental Workflow
Caption: Workflow for the synthesis of Poly(this compound).
Detailed Step-by-Step Protocol
This protocol is a representative method for the chemical oxidative polymerization of substituted anilines.[4]
Materials and Reagents:
-
This compound (Monomer)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (Oxidant)
-
Hydrochloric acid (HCl), concentrated (37%)
-
Methanol (for washing)
-
Deionized (DI) water
-
Beakers, magnetic stirrer, ice bath, Buchner funnel, vacuum flask
Procedure:
-
Monomer Solution Preparation: In a 250 mL beaker, dissolve 1.57 g (10 mmol) of this compound in 100 mL of 1.0 M HCl. Stir until the monomer is completely dissolved. The solution may require gentle warming, but must be cooled before proceeding.
-
Reaction Setup: Place the beaker containing the monomer solution in an ice bath and allow it to cool to a temperature between 0 and 5 °C while stirring continuously.
-
Oxidant Solution Preparation: In a separate beaker, dissolve 2.28 g (10 mmol) of ammonium persulfate in 50 mL of 1.0 M HCl. Note: The oxidant-to-monomer molar ratio is a critical parameter that can be varied to optimize polymer properties.[8]
-
Initiation of Polymerization: Add the oxidant solution dropwise to the cooled, stirring monomer solution over a period of 15-20 minutes. A color change (typically to dark green or black) should be observed, indicating the onset of polymerization.
-
Polymerization: Keep the reaction mixture in the ice bath and continue stirring for 24 hours to ensure complete polymerization.
-
Isolation of the Polymer: After 24 hours, collect the precipitated polymer by vacuum filtration using a Buchner funnel.
-
Purification: Wash the polymer precipitate on the filter paper sequentially with 100 mL of 1.0 M HCl, followed by 100 mL of methanol to remove unreacted monomer, oligomers, and oxidant byproducts. Continue washing until the filtrate becomes colorless.
-
Drying: Dry the purified polymer powder in a vacuum oven at 60 °C for at least 24 hours or until a constant weight is achieved.
-
Storage: Store the final dark polymer powder in a desiccator.
Characterization of Poly(this compound)
Comprehensive characterization is essential to confirm the structure and evaluate the properties of the synthesized polymer.
Structural and Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the characteristic functional groups and confirm polymerization. Key expected peaks would include C-N stretching, C=C stretching of the quinoid and benzenoid rings, and C-F and C-S vibrations. This analysis confirms that the polymerization occurred via the intended head-to-tail mechanism.[10]
-
UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the polymer, which are indicative of its oxidation state and conjugation length.[10]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Can be used to further confirm the polymer structure, although peak broadening is common in polymers. It is particularly useful for analyzing the starting monomer and soluble oligomers.[5]
-
Scanning Electron Microscopy (SEM): Reveals the surface morphology of the polymer (e.g., granular, fibrous, spherical), which is influenced by synthesis conditions and affects material properties.[5]
Thermal and Electrical Properties
-
Thermogravimetric Analysis (TGA): Measures the weight loss of the polymer as a function of temperature, providing critical data on its thermal stability and degradation temperature. The incorporation of fluorine is expected to yield high thermal stability.[10][11]
-
Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg) and other thermal events, offering insight into the polymer's amorphous or crystalline nature.[10]
-
Four-Probe Conductivity Measurement: A standard method to determine the electrical conductivity of the polymer pellet. The conductivity will be influenced by the electronic effects of the substituents and the doping level.[10] While the electron-withdrawing fluorine group might lower conductivity compared to unsubstituted PANI, the overall properties must be considered.[3]
Illustrative Data for Substituted Polyanilines
The following table provides expected or illustrative data based on published results for similar halogenated polyanilines to serve as a benchmark for researchers.[3][10] Actual values for Poly(this compound) must be determined experimentally.
| Property | Expected Range / Value | Technique | Rationale / Comparison |
| Thermal Degradation Onset (TGA) | > 250 °C | TGA | Fluorinated polymers generally exhibit enhanced thermal stability.[2][10] |
| Glass Transition Temperature (Tg) | 150 - 220 °C | DSC | Substituents typically increase Tg by restricting chain mobility. |
| Electrical Conductivity (Doped) | 10⁻⁵ to 10⁻² S/cm | Four-Probe Method | Electron-withdrawing groups (F) tend to decrease conductivity compared to PANI (1-10 S/cm).[3] |
| Solubility | Soluble in NMP, DMF, DMSO | Solubility Test | Ring substitution generally improves solubility over unsubstituted PANI.[5][10] |
Applications and Future Directions
The unique combination of fluorine and methylthio substituents makes the resulting polymers promising candidates for several advanced applications:
-
Corrosion-Resistant Coatings: The enhanced chemical resistance and hydrophobicity imparted by fluorine could lead to highly durable anti-corrosion coatings for metals.
-
Dielectric Materials: Fluorinated polymers often possess low dielectric constants, making them suitable for use in microelectronics as insulating layers.
-
Chemical Sensors: The polymer backbone's electronic properties are sensitive to the chemical environment. This sensitivity, combined with the specific interaction potential of the sulfur atom, could be exploited for designing selective chemical sensors.[5]
-
Organic Electronics: As a processable semiconductor, it could be investigated for use in organic thin-film transistors (OTFTs), electrochromic devices, or as a hole-transport layer in organic light-emitting diodes (OLEDs).[2]
Future research should focus on copolymerization of this compound with other monomers to further tune the material properties for specific applications.
Conclusion
This compound is a highly promising monomer for the synthesis of novel functional polymers. The protocol detailed herein provides a reliable method for its polymerization via chemical oxidation. The resulting polymer is expected to exhibit a valuable combination of thermal stability, chemical resistance, and processability, opening avenues for its use in a wide range of advanced technological applications.
References
-
Carretero-González, J., et al. (2021). Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. Polymers, 13(16), 2796. [Link]
-
Guda, A. A., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 21006-21016. [Link]
-
Tüken, T., et al. (2006). Synthesis and characterization of conducting substituted polyanilines. Synthetic Metals, 156(16-17), 1038-1044. [Link]
-
ScienceDirect. Synthesis and characterization of conducting substituted polyanilines. [Link]
-
Shahat, A., et al. (2014). Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. Arabian Journal of Chemistry, 7(5), 784-790. [Link]
-
Ibrahim, M. M., et al. (2022). Fabrication of novel electropolymerized conductive polymer of hydrophobic perfluorinated aniline as transducer layer on glassy carbon electrode. BUE Scholar. [Link]
-
ResearchGate. Novel High Molecular Weight Aromatic Fluorinated Polymers from One-Pot, Metal-Free Step Polymerizations. [Link]
-
MacDiarmid, A. G. (1992). The Polyanilines: A Novel Class of Conducting Polymers. DTIC. [Link]
-
RSC Publishing. Recent advances in the preparation of semifluorinated polymers. [Link]
- Google Patents. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
-
Sci-Hub. Synthesis and Characterization of Polyaniline, Poly(3-fluoroaniline), and Poly(aniline-co-3-fluoroaniline) Derivatives Obtained by Chemical Oxidative Polymerization Methods. [Link]
-
Morressier. Develop of novel smart fluorine-containing polymers and their applications. [Link]
-
National Institutes of Health (NIH). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link]
-
ResearchGate. Thermal stability and degradation of biological terpolyesters over a broad temperature range. [Link]
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Application Note & Protocols: Nucleophilic Aromatic Substitution (SNAc) Reactions of 3-Fluoro-2-(methylthio)aniline
Introduction
3-Fluoro-2-(methylthio)aniline is a versatile trifunctional aromatic building block of significant interest to medicinal chemists and drug development professionals.[1] Its unique substitution pattern—comprising a nucleophilic amino group, a potentially modifiable methylthio group, and a fluorine atom poised for displacement—opens a vast landscape for molecular elaboration. The fluorine atom, in particular, serves as a competent leaving group in Nucleophilic Aromatic Substitution (SNAc) reactions, a cornerstone of modern synthetic chemistry for forging carbon-heteroatom bonds on aromatic scaffolds.[2][3]
This guide provides an in-depth exploration of the SNAc reactions involving this compound. Moving beyond simple procedural lists, we delve into the mechanistic underpinnings, strategic considerations for reaction design, and detailed, field-tested protocols for key transformations. The aim is to equip researchers with the foundational knowledge and practical tools to effectively leverage this substrate in the synthesis of complex molecular architectures.
The Mechanistic Landscape of SNAc
The Addition-Elimination Pathway
Nucleophilic Aromatic Substitution is fundamentally different from the more familiar Sₙ1 and Sₙ2 reactions of aliphatic systems. It proceeds via a two-step addition-elimination mechanism .[4][5]
-
Addition: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (fluorine, in this case), disrupting the ring's aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[3][6]
-
Elimination: The aromaticity is restored as the leaving group (fluoride ion) is expelled, resulting in the final substituted product.
The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex. Therefore, the reaction is accelerated by factors that stabilize this negatively charged intermediate.[3]
Reactivity Analysis of this compound
The reactivity of an aromatic ring in SNAc is dictated by the electronic nature of its substituents.[7] For a successful reaction, the ring must be "activated," meaning it is rendered electron-poor by the presence of electron-withdrawing groups (EWGs).
In this compound, the substituents present a nuanced electronic profile:
-
Fluorine (F): While being the leaving group, its strong inductive electron-withdrawing effect (-I) activates the carbon it is attached to for nucleophilic attack.[3]
-
Amino Group (NH₂): This is a powerful electron-donating group (+R) through resonance. Positioned meta to the fluorine, its resonance effect does not directly destabilize the Meisenheimer complex, but its overall electron-donating nature makes the ring less electrophilic compared to systems with strong EWGs like nitro groups.[4]
-
Methylthio Group (SCH₃): This group has a dual character. It is weakly electron-withdrawing by induction (-I) but can be electron-donating through resonance (+R). Its position ortho to the fluorine means it can exert a moderate influence on the stability of the Meisenheimer intermediate.
Caption: General mechanism of SNAc on this compound.
Strategic Considerations for Protocol Design
Successful SNAc reactions with this substrate hinge on the careful selection of reagents and conditions to overcome its moderate reactivity.
-
Choice of Nucleophile: Stronger nucleophiles react faster. Thiols (as thiolates) and secondary amines are excellent candidates. Alcohols and phenols require deprotonation to their corresponding alkoxides/phenoxides to be effective.
-
Role of the Base: A base is often required to deprotonate the nucleophile (e.g., phenol, thiol, or even some amines), significantly increasing its nucleophilicity. Strong, non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or potassium hydroxide (KOH) in DMSO are common choices.[8][9]
-
Solvent Effects: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are essential. They effectively solvate the cation of the base, leaving the anionic nucleophile "naked" and highly reactive. They also have high boiling points, allowing for reactions to be conducted at elevated temperatures.
-
Temperature: Due to the substrate's moderate activation, temperatures ranging from 80 °C to 150 °C are typically necessary to drive the reaction to completion in a reasonable timeframe.[8] Reaction progress should be monitored carefully by TLC or LC-MS.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: N-Arylation with a Secondary Amine (e.g., Morpholine)
This protocol describes a general procedure for the synthesis of N-substituted aniline derivatives.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium tert-butoxide (KOtBu) (1.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate, Water, Brine
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound and anhydrous DMSO (approx. 0.2 M concentration relative to the substrate).
-
Add morpholine to the solution and stir for 5 minutes at room temperature.
-
Carefully add potassium tert-butoxide portion-wise to the stirred solution. An exotherm may be observed.
-
Heat the reaction mixture to 120 °C using an oil bath and maintain for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.
Protocol 2: O-Arylation with a Phenol
This protocol details the synthesis of diaryl ether derivatives.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.3 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether, 1M HCl, Saturated NaHCO₃ solution, Brine
Procedure:
-
To a dry, nitrogen-flushed flask, add 4-methoxyphenol and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride dispersion portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases. This forms the sodium phenoxide.
-
Add a solution of this compound in a small amount of DMF to the phenoxide mixture.
-
Heat the reaction to 100-130 °C and maintain for 16-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the mixture to 0 °C and cautiously quench by the slow addition of water.
-
Dilute with water and extract with diethyl ether (3x volumes).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and finally brine.
-
Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purification: Purify the crude residue via flash column chromatography.
Caption: A generalized workflow for SNAc reactions and product isolation.
Data Summary & Troubleshooting
The following table provides representative conditions as a starting point for optimization. Actual yields and reaction times will vary based on the specific nucleophile used.
| Nucleophile Class | Example | Base | Solvent | Temp. (°C) | Typical Time (h) |
| Secondary Amine | Piperidine | KOtBu | DMSO | 120 | 12-24 |
| Phenol | Phenol | NaH | DMF | 130 | 16-24 |
| Thiol | Thiophenol | K₂CO₃ | NMP | 100 | 8-16 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient temperature. 2. Base not strong enough. 3. Reagents/solvent not anhydrous. | 1. Increase reaction temperature in 10-20 °C increments. 2. Switch to a stronger base (e.g., from K₂CO₃ to NaH). 3. Use freshly dried solvents and ensure reagents are anhydrous. |
| Formation of Side Products | 1. Reaction temperature too high. 2. Competing reactions (e.g., with solvent). | 1. Lower the temperature and increase reaction time. 2. Screen alternative polar aprotic solvents (e.g., NMP instead of DMF). |
| Difficult Purification | 1. Residual high-boiling solvent (DMSO/DMF). 2. Product has similar polarity to starting material. | 1. Perform multiple aqueous washes during work-up; consider an A-B extraction if applicable. 2. Optimize chromatography conditions (try different solvent systems or a gradient elution). |
Broader Synthetic Utility: A Gateway to Heterocycles
The products derived from SNAc reactions of this compound are valuable intermediates themselves. For instance, the preserved aniline and methylthio functionalities can serve as handles for subsequent cyclization reactions to form important heterocyclic scaffolds like benzothiazoles.[11][12][13] While direct cyclization involving the methylthio group is complex, it can be chemically modified (e.g., demethylated to a thiol) to facilitate ring closure, significantly expanding the molecular diversity accessible from this single starting material.
References
-
Atherton, J., & Gilday, J. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. Retrieved from [Link]
-
Discekici, E. H., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Ikhlaq, M. A., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]
-
Ikhlaq, M. A., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate. Available at: [Link]
-
Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Jayachandran, E., et al. (2009). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry. Retrieved from [Link]
-
NIH. (n.d.). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. National Institutes of Health. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Organic Chemistry Portal. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. Retrieved from [Link]
-
Accounts of Chemical Research. (n.d.). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. ACS Publications. Retrieved from [Link]
-
Molecules. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Retrieved from [Link]
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- 13. mdpi.com [mdpi.com]
Application Note: Strategies and Protocols for Amide Coupling Reactions with 3-Fluoro-2-(methylthio)aniline
Introduction
3-Fluoro-2-(methylthio)aniline is a trifunctional synthetic building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its utility is prominently featured in the synthesis of complex molecular scaffolds, including kinase inhibitors and analogues of commercial drugs like Celecoxib.[2][3][4][5][6] The strategic placement of its functional groups—a nucleophilic amine, an electron-withdrawing fluorine atom, and a modulating methylthio group—offers a unique combination of properties. The fluorine atom can enhance metabolic stability and target binding affinity, while the methylthio group provides an additional vector for chemical modification.[1][3]
The formation of an amide bond is one of the most critical transformations in drug development. However, the electronic nature of this compound presents a nuanced challenge. The amine's nucleophilicity is attenuated by the inductive effect of the ortho-fluoro substituent, rendering it less reactive than typical alkylamines and even simple anilines.[7] Consequently, robust and optimized coupling protocols are required to achieve efficient and high-yielding amide synthesis.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing amide coupling reactions with this valuable substrate. We will explore the mechanistic underpinnings of common coupling strategies, present detailed, field-proven protocols, and offer a comprehensive troubleshooting guide to navigate potential challenges.
Mechanistic Considerations and Reagent Selection
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions, requiring high temperatures that are incompatible with complex molecules. Therefore, the reaction necessitates the activation of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved using a "coupling reagent."
The choice of coupling reagent is paramount, especially for a moderately deactivated nucleophile like this compound. The general workflow involves activating the carboxylic acid, followed by nucleophilic attack from the aniline.
Caption: General workflow for amide bond formation.
Two highly reliable classes of coupling reagents are uronium/aminium salts and carbodiimides.
Uronium/Aminium Reagents: The HATU Protocol
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction rates and high yields, even with challenging substrates.[8][9] Its efficacy stems from the formation of a highly reactive OAt-active ester. The reaction requires a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid.[10]
Caption: Simplified mechanism of HATU-mediated amide coupling.[8][11][12]
Carbodiimide Reagents: The EDC/HOBt Protocol
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a widely used, cost-effective coupling reagent.[13] A key advantage is that both EDC and its urea byproduct are water-soluble, often simplifying purification via aqueous workup.[13][14] The reaction is typically performed with an additive, such as HOBt (1-Hydroxybenzotriazole), which serves two purposes: it minimizes potential side reactions and converts the initial O-acylisourea intermediate into a more reactive HOBt-ester, increasing coupling efficiency.[14][15]
Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.[13][15]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for valuable or sterically hindered carboxylic acids, or when Protocol 2 yields unsatisfactory results.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv).
-
Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid. Stir until fully dissolved.
-
Reagent Addition: Add this compound (1.1 equiv), followed by HATU (1.2 equiv).
-
Base Addition: Add DIPEA (3.0 equiv) dropwise to the stirring solution at room temperature. Note: The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed.
-
Workup: a. Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. b. Extract the aqueous layer three times with ethyl acetate or dichloromethane (DCM). c. Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Protocol 2: Standard Coupling using EDC/HOBt
This is a robust and cost-effective first-line method suitable for a wide range of carboxylic acids.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
EDC·HCl (1.5 equiv)
-
HOBt (1.2 equiv)
-
DIPEA or Triethylamine (TEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv).
-
Dissolution: Add anhydrous DCM or DMF (0.1-0.2 M) and stir until dissolved.
-
Reagent Addition: Add this compound (1.1 equiv) followed by EDC·HCl (1.5 equiv).
-
Base Addition: Add DIPEA or TEA (3.0 equiv) dropwise to the stirring solution. If using DCM, the reaction may become a slurry, which is normal.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. The reduced nucleophilicity of the aniline may necessitate longer reaction times.[7] Gentle heating (e.g., 40 °C) can be applied if the reaction is sluggish. Monitor progress by TLC or LC-MS.
-
Workup: a. Dilute the reaction mixture with DCM or ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Note: The aqueous solubility of the EDC-urea byproduct facilitates its removal during these washes. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Data and Optimization Summary
The optimal conditions can vary based on the specific carboxylic acid substrate. The following table provides a comparative overview to guide experimental design.
| Parameter | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) | Rationale & Optimization Notes |
| Coupling Reagent | HATU | EDC·HCl / HOBt | HATU is more reactive and faster, ideal for difficult couplings.[8][9] EDC is more economical for routine synthesis. |
| Base | DIPEA | DIPEA or TEA | A non-nucleophilic base is crucial to prevent side reactions. 2-3 equivalents are typically sufficient. |
| Solvent | DMF, Acetonitrile | DCM, DMF | DMF is a good general solvent. DCM is easier to remove but may not be suitable for all substrates due to solubility. |
| Temperature (°C) | 20-25 | 20-40 | EDC reactions with anilines may require gentle heating to proceed at a reasonable rate.[7] |
| Time (h) | 1-4 | 8-24 | HATU reactions are significantly faster. Monitor by TLC/LC-MS to determine the optimal reaction time. |
| Typical Yield | High (>85%) | Moderate to High (60-90%) | Yields are highly substrate-dependent. |
| Key Consideration | Fast & efficient; byproduct (TMU) can sometimes be difficult to remove. | Cost-effective; water-soluble byproduct simplifies workup.[13] Reaction can be slow. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product | 1. Insufficient acid activation. 2. Low nucleophilicity of the aniline. 3. Presence of moisture. | 1. If using EDC/HOBt, switch to HATU. 2. Pre-activate the carboxylic acid: stir the acid, coupling reagent, and base for 20-30 minutes before adding the aniline.[7] 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Unreacted Starting Material | 1. Insufficient equivalents of coupling reagent or base. 2. Reaction time too short. 3. Steric hindrance from the carboxylic acid partner. | 1. Increase stoichiometry of coupling reagent/base to 1.5 and 3.0 equiv, respectively. 2. Allow the reaction to run longer (up to 24h for EDC). 3. Switch to HATU and consider gentle heating (40-50 °C). |
| Difficult Purification | 1. Co-elution of product with urea byproduct (TMU from HATU). 2. Presence of unreacted HOBt/HOAt. | 1. For TMU, perform multiple aqueous washes. A dilute LiCl wash can also help. If issues persist, consider an alternative uronium salt. 2. A wash with saturated NaHCO₃ will deprotonate and extract residual HOBt/HOAt into the aqueous layer. |
| Side Product Formation | 1. Racemization of chiral carboxylic acids. 2. Reaction of base with activated acid (if using a nucleophilic base). | 1. Ensure HOBt or HOAt (from HATU) is used. Run the reaction at a lower temperature (0 °C to RT). 2. Always use a non-nucleophilic base like DIPEA or 2,4,6-collidine. |
Conclusion
Amide coupling with this compound is a highly feasible and crucial transformation for synthesizing advanced intermediates in medicinal and materials chemistry. While the electronic properties of the substrate temper the nucleophilicity of the amine, this challenge is readily overcome with appropriate reagent selection and protocol optimization. The high-efficiency HATU protocol provides a rapid and reliable route for complex or challenging substrates, while the standard EDC/HOBt method offers a cost-effective and robust alternative for general applications. By understanding the underlying mechanisms and potential pitfalls outlined in this guide, researchers can confidently and successfully incorporate this versatile building block into their synthetic programs.
References
-
Wikipedia. HATU. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
-
DiMaio, P. A., et al. (2009). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 52(6), 1525–1529. [Link]
-
Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
Husain, A., et al. (2013). Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(15), 4353-4357. [Link]
-
Kim Reactor. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]
-
Al-Soud, Y. A., et al. (2003). Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. Bioorganic & Medicinal Chemistry, 11(23), 5065-5072. [Link]
-
DiMaio, P. A., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 52(6), 1525-1529. [Link]
-
ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]
-
Subash, B., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(40), 5271-5274. [Link]
-
Gontrani, L., et al. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry, 21(48), 9896-9901. [Link]
-
ResearchGate. Unexpected Product in Amide Coupling Using HBTU/HOBt with Aniline?. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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- 5. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of 3-Fluoro-2-(methylthio)aniline using Reversed-Phase HPLC and GC-MS as a Confirmatory Method
Abstract
This application note presents a detailed and validated analytical methodology for the accurate quantification of 3-Fluoro-2-(methylthio)aniline, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A primary, robust, and high-throughput Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is described in detail, providing a comprehensive protocol for researchers, quality control analysts, and drug development professionals. Additionally, a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method is outlined, offering an orthogonal technique for impurity profiling and structural confirmation. The causality behind experimental choices, self-validating system protocols, and comprehensive references are provided to ensure scientific integrity and immediate applicability in a laboratory setting.
Introduction: The Significance of this compound
This compound is a key building block in modern organic synthesis, primarily utilized in the development of novel pharmaceutical agents and agrochemicals.[1][2] Its unique trifunctional nature, featuring an amine, a fluorine atom, and a methylthio group, provides multiple reaction sites for chemical modification.[1] The presence of a fluorine atom can significantly enhance the metabolic stability and bioavailability of drug candidates, making this intermediate particularly valuable in medicinal chemistry.[2]
Given its integral role in the synthesis of regulated products, the development of robust, accurate, and reliable analytical methods for this compound is paramount. Such methods are essential for ensuring the purity of starting materials, monitoring reaction progress, quantifying final product yield, and identifying potential impurities. This application note provides a comprehensive guide to establishing such analytical workflows in a research or industrial setting.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C₇H₈FNS | Smolecule |
| Molecular Weight | 157.21 g/mol | Smolecule |
| Appearance | White to pale cream to pale yellow crystals or powder | Thermo Fisher Scientific |
| Melting Point | 32.0-41.0°C | Thermo Fisher Scientific |
| Boiling Point | 89-91 °C/15 mmHg | Sigma-Aldrich |
| Density | 1.099 g/mL at 25 °C | Sigma-Aldrich |
Primary Analytical Method: Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) is the preferred technique for the analysis of aniline derivatives due to their polarity and potential thermal lability, which can present challenges for Gas Chromatography without derivatization.[1][3] A reversed-phase method is particularly well-suited for retaining and separating this moderately polar compound from non-polar and highly polar impurities.
Principle of the Method
The separation is based on the partitioning of this compound between a non-polar stationary phase (C18) and a polar mobile phase. The compound is retained on the column and then eluted by a mobile phase of a specific composition. An acidic buffer is incorporated into the mobile phase to suppress the ionization of the amine group, which results in sharper, more symmetrical peaks and improved reproducibility.[2] Detection is achieved by monitoring the UV absorbance at the wavelength of maximum absorbance (λmax) of the aromatic ring.[2]
Materials and Reagents
-
Standard: this compound (≥99% purity)
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade)
-
Buffer: Ammonium formate (analytical grade)
-
Acid: Formic acid (analytical grade)
-
Instrumentation: HPLC system with a UV detector, C18 column (150 x 4.6 mm, 5 µm particle size)
Detailed Experimental Protocol
3.3.1. Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound standard into a 25 mL volumetric flask.
-
Dissolve the standard in acetonitrile.
-
Bring the flask to volume with acetonitrile and mix thoroughly.
-
This stock solution should be stored at 2-8°C and protected from light.
3.3.2. Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
These solutions are used to construct the calibration curve.
3.3.3. Sample Preparation
-
For bulk drug substance, accurately weigh an appropriate amount of the sample and dissolve it in acetonitrile to obtain a theoretical concentration within the calibration range.
-
For in-process samples or formulations, a suitable extraction or dilution procedure may be required to bring the analyte concentration within the working range of the assay. This may involve liquid-liquid extraction or solid-phase extraction for complex matrices.[3]
3.3.4. HPLC Operating Conditions
The following parameters have been optimized for the analysis of this compound:[2]
| Parameter | Optimized Setting | Justification |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides excellent retention and separation for moderately polar anilines. |
| Mobile Phase | 60% Acetonitrile / 40% 10 mM Ammonium Formate, pH 3.5 | An acidic buffer sharpens peaks by suppressing amine ionization.[2] |
| Flow Rate | 1.0 mL/min | Balances analysis time with resolution. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
| Detection | UV at 220 nm | Corresponds to a strong absorbance wavelength for the aromatic ring.[2] |
Data Analysis and System Suitability
-
Calibration Curve: Plot the peak area of the standard injections against the corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). An r² value > 0.999 is typically considered acceptable.
-
Quantification: Determine the concentration of this compound in the sample preparations using the calibration curve.
-
System Suitability: Before sample analysis, inject a working standard solution (e.g., 25 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds, offering excellent separation and structural identification capabilities.[1] For aniline derivatives, GC analysis can sometimes be challenging without derivatization due to their polarity; however, for a compound like this compound, direct injection may be feasible.[3] GC-MS serves as an excellent confirmatory technique to the primary HPLC method.
Principle of the Method
The sample is vaporized and introduced into a capillary column where separation occurs based on the compound's boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for definitive identification.
Materials and Reagents
-
Standard: this compound (≥99% purity)
-
Solvent: Dichloromethane or Toluene (GC grade)
-
Instrumentation: GC-MS system with a suitable capillary column (e.g., SE-54 or equivalent)
Detailed Experimental Protocol
4.3.1. Standard and Sample Preparation
-
Prepare a stock solution of this compound in dichloromethane or toluene at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution.
-
Prepare sample solutions by dissolving the material in the chosen solvent to a concentration within the calibration range.
4.3.2. GC-MS Operating Conditions
The following are suggested starting conditions for the analysis of aniline derivatives and should be optimized for your specific instrument:
| Parameter | Suggested Setting | Rationale |
| Column | SE-54 Fused Silica Capillary Column (30 m x 0.25 mm, 0.25 µm film thickness) | A common, robust column for the analysis of a wide range of organic compounds.[4] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 250°C | Ensures complete vaporization of the analyte. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split mode for higher concentrations, splitless for trace analysis. |
| Oven Temperature Program | Initial 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min | A general-purpose program to elute the analyte and any potential impurities. |
| MS Transfer Line Temp. | 280°C | Prevents condensation of the analyte. |
| Ion Source Temperature | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns. |
| Scan Range | 40-400 amu | Covers the expected mass range of the analyte and its fragments. |
Data Analysis
-
Identification: Compare the retention time and the mass spectrum of the peak in the sample chromatogram with that of the this compound standard.
-
Confirmation: The mass spectrum of the analyte should contain the molecular ion peak and characteristic fragment ions.
Method Validation
A comprehensive validation of the primary HPLC method should be performed in accordance with ICH guidelines to ensure its suitability for its intended purpose. The following parameters should be evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the analysis of a placebo and by peak purity analysis using a photodiode array detector.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Visualization of Workflows
Caption: HPLC analysis workflow for this compound.
Caption: Confirmatory GC-MS analysis workflow.
Safety Precautions
This compound and its related compounds should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[5] All handling should be performed in a well-ventilated fume hood.
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the accurate and reliable analysis of this compound. The primary RP-HPLC method is robust, high-throughput, and suitable for routine quality control applications. The confirmatory GC-MS method offers an orthogonal technique for unequivocal identification and impurity profiling. By implementing these protocols and adhering to good laboratory practices, researchers and analysts can ensure the quality and integrity of their work involving this important chemical intermediate.
References
-
HPLC Method for Analysis of Aniline on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved January 22, 2026, from [Link]
-
Determination of Aniline in Soil by ASE/GC-MS. (2022). MDPI. Retrieved January 22, 2026, from [Link]
-
Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (n.d.). EPA. Retrieved January 22, 2026, from [Link]
-
High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. (2013). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Separation of 3-Chloro-2-(isopropylthio)aniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 22, 2026, from [Link]
-
Simplified Yet Sensitive Determination of Aniline and Nitroanilines. (n.d.). LCGC International. Retrieved January 22, 2026, from [Link]
-
Quantification of aniline and N-methylaniline in indigo. (2021). PubMed Central (PMC). Retrieved January 22, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 3-Fluoro-2-(methylthio)aniline
Welcome to the technical support center for the synthesis of 3-Fluoro-2-(methylthio)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this specific synthesis. As your dedicated application scientist, I will walk you through the critical aspects of this process, moving beyond a simple protocol to explain the underlying chemical principles that govern success. Our goal is to empower you with the knowledge to not only replicate this synthesis but also to optimize and troubleshoot it effectively in your own laboratory setting.
Overview of the Synthetic Strategy
The synthesis of this compound, a valuable building block in medicinal and agrochemical research, can be efficiently achieved through a two-step process commencing with 2,3-difluoronitrobenzene.[1] This strategy hinges on a regioselective nucleophilic aromatic substitution (SNAr) to introduce the methylthio group, followed by a robust reduction of the nitro functionality to the desired aniline. This approach is advantageous due to the commercial availability of the starting material and the generally high-yielding nature of the individual steps.
The trifunctional nature of the target molecule, with its amine, fluorine, and methylthio groups, offers multiple sites for further chemical modification, making it a versatile intermediate in the synthesis of more complex molecules.[2]
Visualizing the Workflow
Caption: Proposed synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for introducing the methylthio group onto the aromatic ring?
The introduction of the methylthio group is best accomplished via a nucleophilic aromatic substitution (SNAr) reaction.[1] Using a nucleophile such as sodium thiomethoxide (NaSMe) allows for the displacement of one of the fluorine atoms on the 2,3-difluoronitrobenzene starting material. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the SNAr reaction.
Q2: How can I control the regioselectivity of the methylthiolation step?
In the case of 2,3-difluoronitrobenzene, the nitro group is a powerful electron-withdrawing group that activates both the C2 and C3 positions towards nucleophilic attack. However, the C2 position is generally more activated due to the ortho-directing effect of the nitro group. Therefore, the reaction with sodium thiomethoxide is expected to predominantly yield 3-fluoro-2-(methylthio)nitrobenzene. To further enhance regioselectivity, it is crucial to maintain careful control over the reaction temperature. Starting at a lower temperature and gradually increasing it can help favor the formation of the desired isomer.
Q3: What are the recommended conditions for the reduction of the nitro group?
The reduction of the nitro group to an amine can be achieved through several reliable methods. Catalytic hydrogenation is a clean and efficient option.[3][4] This typically involves using a palladium on carbon (Pd/C) catalyst with a hydrogen source, such as hydrogen gas (balloon pressure is often sufficient) or a transfer hydrogenation reagent like ammonium formate.[5] The reaction is usually performed in a protic solvent like methanol or ethanol.
An alternative, more classical approach is the use of a metal in acidic media, such as iron powder in the presence of hydrochloric acid or acetic acid.[4] While effective, this method can sometimes lead to more challenging workups due to the formation of iron salts.
Q4: My final product is a dark oil, not the expected solid. What could be the reason?
Anilines are notoriously susceptible to air oxidation, which can lead to the formation of colored impurities.[6] If your final product is dark, it is likely due to some degree of oxidation. It is crucial to handle the purified aniline under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place to minimize degradation. The presence of residual starting materials or byproducts can also contribute to the product being an oil.
Q5: What are the best practices for purifying the final product?
Purification of this compound can typically be achieved by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is usually effective.
For larger quantities or to remove high-boiling impurities, vacuum distillation can be an excellent purification method. It is important to determine the boiling point of the compound at a given pressure to avoid decomposition at high temperatures.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of 2,3-difluoronitrobenzene | 1. Inactive sodium thiomethoxide. 2. Insufficient reaction temperature or time. 3. Poor quality of DMSO (presence of water). | 1. Use freshly prepared or commercially sourced sodium thiomethoxide. 2. Gradually increase the reaction temperature to 80-100°C and monitor the reaction by TLC or GC-MS. 3. Use anhydrous DMSO to ensure an water-free reaction environment. |
| Formation of multiple products in the SNAr step | 1. Lack of regioselectivity. 2. Over-reaction leading to displacement of both fluorine atoms. | 1. Maintain a reaction temperature of around 80°C. Lowering the temperature may improve selectivity. 2. Use a stoichiometric amount of sodium thiomethoxide (1.0-1.1 equivalents). |
| Incomplete reduction of the nitro group | 1. Inactive catalyst (e.g., old Pd/C). 2. Insufficient hydrogen source. 3. Catalyst poisoning. | 1. Use fresh, high-quality Pd/C catalyst. 2. Ensure the hydrogen balloon is adequately filled or use a fresh portion of the transfer hydrogenation reagent. 3. Purify the nitro-intermediate thoroughly to remove any sulfur-containing impurities that could poison the catalyst. |
| Product decomposes during purification | 1. Prolonged exposure to silica gel (for chromatography). 2. High temperature during distillation. | 1. Minimize the time the compound spends on the silica gel column. Consider using a less acidic grade of silica or deactivating it with a small amount of triethylamine in the eluent. 2. Use a high-vacuum pump to lower the boiling point and distill at a lower temperature. |
| Final product darkens over time | 1. Air oxidation of the aniline. | 1. Store the purified product under an inert atmosphere (nitrogen or argon). 2. Keep the product in a sealed, amber vial in a refrigerator or freezer. |
Experimental Protocols
Step 1: Synthesis of 3-Fluoro-2-(methylthio)nitrobenzene
Materials:
-
2,3-Difluoronitrobenzene
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2,3-difluoronitrobenzene (1.0 eq) in anhydrous DMSO.
-
Carefully add sodium thiomethoxide (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of this compound
Materials:
-
Crude 3-Fluoro-2-(methylthio)nitrobenzene
-
Palladium on carbon (10% Pd/C, 5 mol%)
-
Methanol
-
Hydrogen gas (balloon)
Procedure:
-
Dissolve the crude 3-fluoro-2-(methylthio)nitrobenzene in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 6-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
Safety Precautions
-
N-Chlorosuccinimide (NCS): NCS is a corrosive solid and a strong oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.[7][8]
-
Dimethyl Sulfide (DMS): DMS is a flammable liquid with a strong, unpleasant odor. Work in a well-ventilated fume hood and avoid contact with skin and eyes.[9]
-
Sodium Thiomethoxide: This reagent is corrosive and moisture-sensitive. Handle in a dry, inert atmosphere.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction is performed in a well-ventilated area, away from ignition sources. Use a balloon to maintain a slight positive pressure of hydrogen and avoid pressurizing the glassware.
Characterization Data
For the final product, this compound, the following are representative spectroscopic data that can be used for characterization:
-
1H NMR (CDCl3): Expect signals corresponding to the aromatic protons, the amine protons (which may be broad), and a singlet for the methylthio group.
-
13C NMR (CDCl3): Signals for the six aromatic carbons and one for the methylthio carbon. The carbon atoms attached to fluorine and nitrogen will show characteristic splitting patterns and chemical shifts.
-
IR (KBr): Look for characteristic peaks for the N-H stretching of the amine group (around 3300-3500 cm-1), C-H stretching of the aromatic ring, and C-S stretching.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (157.21 g/mol ) should be observed.[1]
References
- A Comparative Guide to the Synthesis of 3-Chloro-4-fluoroaniline. Benchchem.
- Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Applic
- How to Prepare 2-Fluoroaniline through Hydrogenation of Ortho-Fluoronitrobenzene? - FAQ. Toppr.
- This compound | 305811-07-8. Benchchem.
- Synthesis routes of 2-(Methylthio)aniline. Benchchem.
- Preparation method of para-fluoroaniline.
- Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.
- Safety Data Sheet - N-Chlorosuccinimide. ChemDmart.
- Ligand Promoted meta-C–H Chlorin
- Directed nucleophilic aromatic substitution reaction. RSC Publishing.
- Pd(ii)
- Preparation of aniline thioethers.
- SAFETY DATA SHEET - N-Chlorosuccinimide. Pfaltz & Bauer.
- SAFETY DATA SHEET - N-Chlorosuccinimide. Fisher Scientific.
- SAFETY D
- SAFETY DATA SHEET - Dimethyl sulfide. Sigma-Aldrich.
- SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline.
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)
- Synthesis and Crystal Structures of Two Schiff Bases of 2-(Methylthio)
- Synthesis of 2-(benzylthio)aniline. PrepChem.com.
- 3-Fluoro-2-methylaniline(443-86-7) 1H NMR spectrum. ChemicalBook.
- Synthesis method of 2-methyl-3-trifluoromethylaniline.
- Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry.
- Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. PMC.
- Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Inform
- Effect of substituents in phenol and aniline nucleophiles on activation parameters in S N Ar reactions.
- Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2.
- 3-(METHYLTHIO)ANILINE(1783-81-9) 13C NMR spectrum. ChemicalBook.
- Buy this compound | 305811-07-8. Smolecule.
- Selective Metalation and Functionalization of Fluorinated Nitriles Using 2,2,6,6-Tetramethylpiperidyl Bases. PubMed.
- Unveiling the molecular basis of selective fluorination: computation-guided identification, characterization, and engineering of SAM-dependent fluorinases. ChemRxiv.
- Unveiling the molecular basis of selective fluorination of SAM-dependent fluorinases. Chemical Science.
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
- Why Ortho- and meta-anisidine are less basic than Aniline?
- Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. ECHEMI.
- 4-(Methylthio)aniline. PubChem.
- Using resonance structures, show why the NH2 group of aniline is an ortho/para director in electrophilic arom
- Which is more basic - ortho-, meta-, or paramethoxy anniline? Quora.
- Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organoc
- Post-modifications of synthesized fluoro-anilines.
- Aniline Impurities and Rel
- 2-Fluoro-4-(methylthio)aniline. ChemScene.
- 3-(Methylthio)aniline. Santa Cruz Biotechnology.
- 2-Fluoro-4-(methylthio)aniline. BLD Pharm.
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Technical Support Center: Purification of 3-Fluoro-2-(methylthio)aniline
Welcome to the technical support center for the purification of 3-Fluoro-2-(methylthio)aniline (CAS No: 305811-07-8). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. As a trifunctional compound, featuring an amine, a fluorine atom, and a methylthio group, this compound is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1][2] Its unique electronic and structural features, however, can present challenges in purification.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the desired purity of your compound. The methodologies described are based on established principles of organic chemistry and practical experience in the field.
Purification Strategy Overview
A typical purification workflow for this compound involves the removal of unreacted starting materials, byproducts such as disulfides, and other impurities generated during its synthesis.[2] The choice of purification technique will depend on the nature and quantity of the impurities, as well as the desired final purity. The most common and effective methods are silica gel column chromatography and recrystallization.[2]
Caption: General purification workflow for this compound.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Issue 1: My compound is streaking or tailing on the silica gel column.
-
Question: I'm running a silica gel column to purify my this compound, but the spots on the TLC plate are streaking, and the separation on the column is poor. What's causing this and how can I fix it?
-
Answer: This is a common issue when purifying basic compounds like anilines on acidic silica gel. The basic amine group interacts strongly with the acidic silanol groups on the silica surface, leading to tailing.
Solution: To mitigate this, you should deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. A common choice is triethylamine (TEA). Start by adding 0.1-1% TEA to your hexane/ethyl acetate mobile phase.[3][4] This will neutralize the acidic sites on the silica gel and lead to sharper peaks and better separation.
Issue 2: I'm having trouble separating my product from a close-running impurity.
-
Question: I have an impurity that has a very similar Rf value to my product on the TLC plate, making separation by column chromatography difficult. What are my options?
-
Answer: This is a challenging but solvable problem. Here are a few strategies you can employ:
-
Optimize the Mobile Phase: Experiment with different solvent systems. Sometimes, switching to a different solvent system, for example, dichloromethane/methanol, can alter the selectivity and improve separation.
-
Use a Gradient Elution: Instead of an isocratic (constant solvent ratio) elution, a gradient elution where you gradually increase the polarity of the mobile phase can help resolve closely eluting compounds.[4]
-
Acid Wash: If the impurity is not basic, you can try an acidic workup before chromatography. Dissolve your crude product in a suitable organic solvent like diethyl ether and wash it with a dilute aqueous HCl solution (e.g., 1M HCl). Your aniline product will form a salt and move to the aqueous layer, while non-basic impurities will remain in the organic layer. You can then separate the layers, basify the aqueous layer with a base like NaOH to regenerate the free aniline, and extract it back into an organic solvent.[5]
-
Recrystallization: If you have a solid product, recrystallization can be a very effective method for removing small amounts of impurities.
-
Issue 3: My compound "oils out" during recrystallization.
-
Question: I'm trying to recrystallize my this compound, but instead of forming crystals, it separates as an oil. What should I do?
-
Answer: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute.
Solutions:
-
Use more solvent: Your solution might be too concentrated. Add more hot solvent to fully dissolve the oil.
-
Lower the temperature of dissolution: Try to dissolve your compound at a slightly lower temperature.
-
Change the solvent system: A single solvent may not be ideal. Try a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly. Common solvent systems for anilines include ethanol/water or hexane/ethyl acetate.[3][6]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound on a large scale?
A1: For larger quantities, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[7] However, care must be taken as anilines can be sensitive to high temperatures. Distillation under reduced pressure lowers the boiling point, minimizing the risk of decomposition.[8] For high-purity requirements on a large scale, a combination of distillation followed by recrystallization is often employed.
Q2: How can I monitor the purity of my this compound?
A2: The purity of this compound can be effectively monitored using several analytical techniques:
-
Gas Chromatography (GC): Excellent for assessing the purity of volatile compounds and can achieve purity levels of over 99%.[2]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for purity determination of less volatile or thermally sensitive compounds.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.[2]
Q3: What are the key safety precautions I should take when handling this compound?
A3: this compound, like other anilines, should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) for specific handling instructions. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[9]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]
-
Incompatible Materials: Keep away from acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[2]
Q4: How should I store purified this compound?
A4: Anilines are prone to oxidation and can darken over time when exposed to air and light. To maintain its purity, this compound should be stored in a tightly closed container in a cool, dark, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon).[10][11]
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[3]
-
Hexane (or heptane)
-
Ethyl acetate
-
Triethylamine (TEA)
-
Glass chromatography column
-
Sand (acid-washed)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
2. Mobile Phase Selection:
-
Develop a suitable mobile phase by performing TLC analysis on the crude material.
-
A good starting point is a 9:1 hexane:ethyl acetate mixture. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound.[3]
-
To prevent peak tailing, add 0.5% triethylamine (TEA) to the eluent system.[3][4]
3. Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Ensure the column does not run dry.[3]
Caption: Diagram of a packed silica gel chromatography column.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel column.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.[4]
5. Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions in a systematic manner.
-
Monitor the separation by analyzing the collected fractions using TLC and a UV lamp for visualization.
6. Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol outlines the general procedure for purifying solid this compound. The key is to find a suitable solvent or solvent pair.
1. Solvent Selection:
-
Place a small amount of the crude solid in several test tubes.
-
Add a small amount of different solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, toluene) to each tube.
-
A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
If a single solvent is not suitable, try a two-solvent system (e.g., ethanol/water, hexane/ethyl acetate).[6]
2. Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
If using a two-solvent system, dissolve the solid in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
Data Summary
| Parameter | Column Chromatography | Recrystallization |
| Principle | Differential partitioning between a stationary and mobile phase | Differential solubility at different temperatures |
| Typical Stationary Phase | Silica Gel (230-400 mesh) | Not applicable |
| Recommended Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1) with 0.5% Triethylamine | Solvent or solvent pair with differential solubility |
| Common Issues | Peak tailing, co-elution of impurities | Oiling out, poor crystal recovery |
| Advantages | Good for separating complex mixtures | Highly effective for removing small amounts of impurities from a solid |
| Disadvantages | Can be time-consuming and require large solvent volumes | Requires a solid compound and a suitable solvent system |
References
- Smolecule. (2023, August 15). Buy this compound | 305811-07-8.
- Benchchem. This compound | 305811-07-8.
- Thermo Fisher Scientific. (2022, September 22).
- ChemScene. 76180-33-1 | 2-Fluoro-4-(methylthio)aniline.
- BLD Pharm. 76180-33-1|2-Fluoro-4-(methylthio)aniline.
- Google Patents. (2020, March 17). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
- Organic Syntheses Procedure.
- PubChem. 3-Fluoro-2-methylaniline.
- ResearchGate. (2013, February 7).
- Texium. (2020, June 3).
- The Royal Society of Chemistry.
- ResearchGate.
- University of Rochester, Department of Chemistry.
- Benchchem.
- ResearchGate. (2014, December 12).
- JOCPR.
- Google Patents.
- University of Rochester, Department of Chemistry.
- LookChem.
- Reddit. (2014, May 26). Purify and dry aniline?
Sources
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- 11. 76180-33-1|2-Fluoro-4-(methylthio)aniline|BLD Pharm [bldpharm.com]
Technical Support Center: Reactions of 3-Fluoro-2-(methylthio)aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-2-(methylthio)aniline. This versatile building block, with its unique trifunctional nature, is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] However, its reactivity can also present challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate potential pitfalls and optimize your reaction outcomes.
Troubleshooting Guide: Acylation Reactions
A common transformation for this compound is N-acylation to form amides, a crucial step in building more complex molecules.[1][2] While seemingly straightforward, this reaction can be plagued by several side products.
Issue 1: Formation of a Diacylated Byproduct
Question: I'm observing a significant amount of a higher molecular weight byproduct in my acylation reaction of this compound with an acyl chloride. Mass spectrometry suggests the addition of two acyl groups. What is happening and how can I prevent it?
Answer:
This is a classic case of diacylation. The initial N-acylation is followed by a second acylation on the nitrogen atom, forming an imide. The lone pair on the nitrogen of the newly formed amide can, under certain conditions, attack another molecule of the acyl chloride.
Causality:
-
Excess Acylating Agent: Using a significant excess of the acyl chloride or anhydride is the most common cause.
-
Strongly Basic Conditions: The presence of a strong, non-hindered base can deprotonate the amide proton, making the nitrogen more nucleophilic and susceptible to a second acylation.
-
High Temperatures: Elevated reaction temperatures can provide the necessary activation energy for this less favorable second acylation to occur.
Mitigation Strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of your reagents. Use no more than 1.05-1.1 equivalents of the acylating agent.
-
Choice of Base: Employ a hindered or mild base like diisopropylethylamine (DIPEA) or pyridine. These bases are sufficient to scavenge the HCl byproduct without significantly deprotonating the product amide.
-
Temperature Management: Run the reaction at a lower temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature.
-
Order of Addition: Add the acyl chloride slowly to the solution of the aniline and base. This maintains a low concentration of the acylating agent throughout the reaction, favoring mono-acylation.
Issue 2: Oxidation of the Methylthio Group
Question: My reaction mixture is turning dark, and I'm isolating a byproduct where the methylthio group appears to have been oxidized to a sulfoxide or sulfone. What causes this and how can I avoid it?
Answer:
The sulfur atom in the methylthio group is susceptible to oxidation, especially in the presence of certain reagents or under aerobic conditions.[2] This can lead to the formation of the corresponding methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) derivatives.
Causality:
-
Oxidizing Agents: The presence of adventitious oxidizing agents in your reagents or solvents can lead to this side reaction. Peroxides in ethereal solvents are a common culprit.
-
Air Oxidation: Prolonged reaction times at elevated temperatures in the presence of air can also cause gradual oxidation of the sulfide.
-
Certain Coupling Reagents: Some peptide coupling reagents, especially those that can generate reactive oxygen species, may contribute to sulfide oxidation.
Mitigation Strategies:
-
Use Fresh, High-Purity Reagents: Ensure your solvents are peroxide-free (e.g., by passing them through an alumina plug). Use freshly opened or properly stored reagents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
-
Reaction Time and Temperature: Aim for the shortest possible reaction time and the lowest effective temperature to reduce the opportunity for oxidation.
-
Careful Choice of Reagents: When using coupling agents for amide bond formation from a carboxylic acid, select those less prone to oxidative side reactions.
Issue 3: Competing Electrophilic Aromatic Substitution
Question: I'm seeing isomers of my desired product, suggesting that the acyl group has added to the aromatic ring instead of the amine. Why is this happening?
Answer:
While the amino group is a strong activating group and directs ortho/para, under certain conditions, electrophilic aromatic substitution (EAS) can compete with N-acylation.[3][4] This is particularly relevant in Friedel-Crafts type reactions.
Causality:
-
Lewis Acid Catalysts: Strong Lewis acids like AlCl₃, often used in Friedel-Crafts acylations, can coordinate to the amino group.[4] This coordination deactivates the amine and makes it a meta-director, while also potentially promoting acylation on the activated ring.
-
Highly Reactive Acylating Agents: Very reactive acylating agents in the absence of a base can favor ring acylation.
Mitigation Strategies:
-
Protect the Amine: A common strategy is to first protect the amine, for example, as an acetamide. This reduces the activating effect of the amino group and directs the acylation to the desired position. The protecting group can be removed later.
-
Avoid Strong Lewis Acids: For N-acylation, Lewis acids are generally not required. The reaction proceeds readily with the addition of a base to neutralize the acid byproduct.
-
Use Standard Amide Coupling Conditions: Reacting the aniline with a carboxylic acid using standard coupling reagents (e.g., HATU, TBTU) will exclusively lead to N-acylation.[5]
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for other electrophilic aromatic substitution reactions on this compound?
The amino group is a powerful ortho, para-directing group due to its strong +R (resonance) effect, which typically overrides the directing effects of the other substituents.[3][4] The methylthio group is also an ortho, para-director.[2] The fluorine atom is a deactivating ortho, para-director. Given the positions of the existing substituents, the primary sites for electrophilic attack would be C4 and C6. Steric hindrance from the ortho-methylthio group might favor substitution at the C4 position.
Q2: I am having trouble purifying my product away from the unreacted aniline starting material. What are some effective purification strategies?
-
Acidic Wash: During the aqueous workup, washing the organic layer with dilute acid (e.g., 1M HCl) will protonate the unreacted aniline, making it water-soluble and effectively removing it from the organic phase. Your amide product will remain in the organic layer.
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying amide products. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, should provide good separation.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
Q3: Can I perform a diazotization reaction on the amino group of this compound? Are there any special considerations?
Yes, the amino group can be converted to a diazonium salt. However, the presence of the electron-rich methylthio group could lead to intramolecular cyclization or other side reactions. It is advisable to perform the diazotization at low temperatures (0-5 °C) and use the resulting diazonium salt immediately in the subsequent reaction (e.g., Sandmeyer reaction).
Q4: What are the best analytical techniques to identify the side products discussed?
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying products and byproducts in your reaction mixture. It provides both retention time information and molecular weight data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your desired product and help elucidate the structures of any isolated side products. For example, the chemical shift of the methyl group in the methylthio moiety will change significantly upon oxidation to a sulfoxide or sulfone.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is an excellent alternative for separation and identification.[6][7]
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Add a mild base, such as pyridine (1.2 eq) or DIPEA (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates completion.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with the reaction solvent.
-
Wash the combined organic layers with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary
| Issue | Side Product | Key Cause | Recommended Solution |
| Diacylation | Imide | Excess Acylating Agent | Use 1.05 eq of acyl chloride, add slowly |
| Oxidation | Sulfoxide/Sulfone | Air/Oxidizing Agents | Use inert atmosphere, fresh solvents |
| Ring Acylation | Aryl Ketone | Strong Lewis Acid | Avoid Lewis acids, use standard coupling |
Visualizing Reaction Pathways
References
-
Quora. (2018-02-07). How does the ortho effect affect the basicity of aniline? Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Retrieved from [Link]
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Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. (n.d.). Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
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LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]
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EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (2025-08-10). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2008-06-23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. (n.d.). Retrieved from [Link]
-
Thioarylation of anilines using dual catalysis: two-step synthesis of phenothiazines. (2022-07-06). Retrieved from [Link]
-
YouTube. (2018-05-21). Amine, Aniline and Amide Reactions - Organic Chem. Retrieved from [Link]
-
LookChem. (n.d.). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Retrieved from [Link]
-
PubMed Central. (2017-09-15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]
-
ResearchGate. (2014-06-19). Does anyone have experience with amide coupling reaction of aniline? Retrieved from [Link]
-
ResearchGate. (2025-08-06). An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O. Retrieved from [Link]
-
MDPI. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2015-11-05). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
- Google Patents. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline.
-
PubChem. (n.d.). 2-(Methylthio)aniline. Retrieved from [Link]
- Google Patents. (n.d.). EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
-
PubChem. (n.d.). 4-(Methylthio)aniline. Retrieved from [Link]
-
ResearchGate. (2025-08-10). Development of a procedure for preparing 2-nitro-4-thiocyanoaniline. Retrieved from [Link]
-
Sparrow Chemical. (n.d.). Fluoroaniline Series. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoroaniline. Retrieved from [Link]
-
PubMed Central. (2016-01-19). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]
-
PubMed Central. (2023-08-16). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]
-
CONICET. (n.d.). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
-
ResearchGate. (n.d.). Post-modifications of synthesized fluoro-anilines. Retrieved from [Link]
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Technical Support Center: Solvent Effects on the Reactivity of 3-Fluoro-2-(methylthio)aniline
Welcome to the technical support center for 3-Fluoro-2-(methylthio)aniline (CAS: 305811-07-8). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. My objective is to provide not just protocols, but a deeper understanding of the chemical principles governing its reactivity, with a specific focus on the critical role of solvent selection.
Understanding the Molecule: A Trifunctional Building Block
This compound is a unique trifunctional aromatic compound.[1] Its reactivity is governed by the electronic interplay between three key groups:
-
Amino Group (-NH₂): A potent activating, ortho-, para-directing group that renders the molecule nucleophilic. It is the primary site for reactions like amide coupling and serves as the nucleophilic center in SₙAr reactions.[2][3]
-
Methylthio Group (-SCH₃): This group exhibits a dual electronic nature. It can donate its sulfur lone pairs into the aromatic ring via resonance (activating, ortho-, para-directing) while also exerting a mild inductive electron-withdrawing effect.[1] Its position ortho to the amine can also introduce steric influence and potential for metal coordination.
-
Fluoro Group (-F): An electron-withdrawing group that deactivates the ring towards electrophilic substitution but is also ortho-, para-directing. Its presence significantly modulates the electronic properties of the molecule.[2]
This intricate electronic balance makes this compound a valuable intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals.[2][4]
Frequently Asked Questions (FAQs)
Q1: What is the most common application of this compound in organic synthesis?
A1: Its most prevalent role is as a potent nucleophile in Nucleophilic Aromatic Substitution (SₙAr) reactions.[2] The electron-rich aniline nitrogen readily attacks electron-deficient aromatic rings (e.g., those bearing nitro or cyano groups). It is also a key precursor for building more complex molecules via amide bond formation and other functionalizations of the amino group.[2]
Q2: I am setting up an SₙAr reaction using this compound as the nucleophile. Which type of solvent is recommended?
A2: For SₙAr reactions, polar aprotic solvents are strongly recommended.[5] Solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN) are excellent choices.
The Causality: The SₙAr mechanism proceeds through a charged, high-energy intermediate known as a Meisenheimer complex. Polar aprotic solvents are ideal because they can effectively stabilize this charged intermediate through dipole-dipole interactions, thereby lowering the activation energy of the reaction.[6] Crucially, they do not form strong hydrogen bonds with the aniline nucleophile, leaving its lone pair more available for attack.[7][8]
Q3: My SₙAr reaction is proceeding very slowly in Methanol (a polar protic solvent). What is the scientific reason for this?
A3: The slow reaction rate in methanol is a classic example of a detrimental solvent effect in SₙAr reactions. Protic solvents, which include water and alcohols, possess acidic hydrogens that can form strong hydrogen bonds with the lone pair of electrons on the aniline's nitrogen atom.[9][10]
This interaction creates a "solvent cage" around the nucleophile, stabilizing its ground state.[7] For the reaction to proceed, this energy of solvation must be overcome, which significantly increases the overall activation energy and dramatically slows the reaction rate.[4]
Q4: How can I choose the best solvent for dissolving this compound for my reaction?
A4: Based on the principle of "like dissolves like," the molecule's structure suggests good solubility in polar organic solvents.[11][12] The amino and fluoro groups contribute polarity and hydrogen bonding capability, while the aromatic ring and methylthio group add some non-polar character.[12]
For reaction setup, solvents like Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), and Dichloromethane (DCM) are excellent starting points. For reactions requiring higher temperatures, polar aprotic solvents like DMF and DMSO are also very effective at dissolving the aniline.[1] Lower aliphatic amines are generally soluble in organic solvents like alcohol, ether, and benzene.[3]
Troubleshooting Guides
Issue 1: Low or No Product Yield in an SₙAr Reaction
This is one of the most common issues encountered. The following workflow can help diagnose and resolve the problem.
Issue 2: Formation of Significant Side Products or Tar
Potential Cause 1: Presence of Water
-
Explanation: Water can compete as a nucleophile or interfere with the base, leading to hydrolysis of the electrophile or inhibition of the primary reaction.
-
Recommended Solution: Use anhydrous grade solvents.[5] If the solvent has been opened, consider drying it over molecular sieves or using a fresh bottle. Ensure all glassware is thoroughly dried before use.
Potential Cause 2: Atmospheric Oxidation
-
Explanation: Anilines, especially when heated in the presence of a base, can be susceptible to atmospheric oxidation, which often results in dark, tarry byproducts.[3]
-
Recommended Solution: Degas the solvent by bubbling an inert gas (Nitrogen or Argon) through it for 15-30 minutes before adding the reagents. Maintain a positive pressure of inert gas over the reaction for its entire duration.
Potential Cause 3: Thermal Decomposition
-
Explanation: While SₙAr reactions often require heat, excessively high temperatures can lead to the decomposition of starting materials or the desired product.
-
Recommended Solution: Optimize the reaction temperature. Run a small-scale experiment at a slightly lower temperature (e.g., reduce from 120 °C to 100 °C) to see if impurity formation decreases without significantly impacting the reaction rate. The choice of solvent can be key here; a more effective solvent like DMSO might allow the reaction to run efficiently at a lower temperature than a less effective one like acetonitrile.
Data Summary & Experimental Protocols
Table 1: Solvent Selection Guide for SₙAr with this compound
This table provides a general guide for solvent selection based on established principles of SₙAr reactions.[1][5]
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Expected Outcome & Rationale |
| DMSO | Polar Aprotic | 47 | 189 | Excellent: High polarity effectively stabilizes the Meisenheimer complex. High boiling point allows for a wide temperature range. |
| DMF | Polar Aprotic | 37 | 153 | Excellent: Similar to DMSO, provides high reaction rates. A very common and reliable choice for SₙAr. |
| NMP | Polar Aprotic | 32 | 202 | Excellent: A good alternative to DMF and DMSO, especially when higher temperatures are required. |
| Acetonitrile | Polar Aprotic | 36 | 82 | Good: Effective at promoting the reaction, but its lower boiling point may limit the achievable reaction temperature and rate.[5] |
| Methanol | Polar Protic | 33 | 65 | Poor: Significantly slows the reaction due to hydrogen bonding with the aniline nucleophile, reducing its reactivity.[5] |
| Toluene | Non-polar | 2.4 | 111 | Very Poor: Fails to stabilize the charged SₙAr intermediate, resulting in extremely slow or no reaction.[1] |
Experimental Protocol: General Procedure for SₙAr
This protocol describes a general method for the reaction of this compound with an activated aryl halide (e.g., 4-fluoronitrobenzene).
Materials:
-
This compound (1.0 eq)
-
Activated Aryl Halide (e.g., 4-fluoronitrobenzene) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.5 M.
-
Add the activated aryl halide to the stirring mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting aniline is consumed.
-
Upon completion, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water (3x) to remove DMF and inorganic salts, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
References
-
ResearchGate. (2025, August 9). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]
-
RSC Publishing. Effect of the nature of the nucleophile and solvent on an SNAr reaction. [Link]
-
ResearchGate. Nature of the nucleophile and solvent effect on a SNAr reaction. [Link]
-
Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
National Institutes of Health (NIH). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. [Link]
-
Chemistry Stack Exchange. (2015, April 14). Solvents in substitution reactions. [Link]
-
Study.com. In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?[Link]
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
ACS Publications. Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. [Link]
-
Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
-
Quora. (2017, March 2). What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?[Link]
-
RSC Publishing. Catalysis of the aromatic nucleophilic substitution reactions of anilines in aprotic solvents. [Link]
-
RSC Publishing. The mechanism of aromatic nucleophilic substitution reactions in protic solvents. [Link]
-
AutechCorp. (2024). Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. [Link]
-
Academic Journal of Research and Scientific Publishing. (2021, April 5). The Impacts of Various Media on the Electronic Spectrum of Aniline Violet. [Link]
-
National Institutes of Health (NIH). Dissecting Solvent Effects on Hydrogen Bonding. [Link]
-
Wikipedia. Solvent. [Link]
-
NCERT. Amines. [Link]
-
Journal of Computational and Theoretical Nanoscience. (2015, December 31). DFT-PBE, DFT-D, and MP2 Studies on the H2O•••HNH and HOH•••NH2 Hydrogen Bonds in Water-Aniline Complexes. [Link]
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Technical Support Center: Catalyst Selection for Reactions with 3-Fluoro-2-(methylthio)aniline
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Fluoro-2-(methylthio)aniline. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to synthesize technical accuracy with field-proven insights to ensure your success.
Section 1: Understanding the Substrate: Key Challenges & FAQs
This compound is a versatile building block, but its unique trifunctional nature presents specific challenges in catalyst selection and reaction optimization.[1] Understanding its electronic and steric properties is the first step to successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The main challenges stem from the substrate's distinct functional groups:
-
The Methylthio (-SCH₃) Group: The sulfur atom is a notorious catalyst poison, particularly for palladium.[2] Sulfur can irreversibly bind to the metal center, blocking active sites and halting the catalytic cycle.[3][4] This interaction can manifest as low conversion, stalled reactions, or complete catalyst deactivation.
-
Steric Hindrance: The methylthio group is ortho to the amine, creating significant steric bulk. This can hinder the approach of coupling partners and slow down key steps in the catalytic cycle, such as reductive elimination.
-
Electronic Effects: The fluorine atom is strongly electron-withdrawing, while the methylthio group has a dual nature (electron-withdrawing inductively, electron-donating through resonance).[5] This complex electronic profile influences the reactivity of the aromatic ring and the nucleophilicity of the amino group.
Q2: How does the sulfur in the methylthio group poison a palladium catalyst?
A2: Sulfur poisoning is a chemical deactivation process.[4] The sulfur atom's lone pair of electrons can form a strong coordinate bond with the palladium metal center. This adsorption is often stronger than the binding of reactants, effectively blocking the site.[3] In some cases, sulfur can migrate into the bulk of the palladium metal, making the poisoning more severe and difficult to reverse.[3] This leads to a reduction in the number of available active sites for the main reaction, causing a drop in or complete loss of catalytic activity.[2]
Q3: Can the aniline's amino group interfere with catalysis?
A3: Yes. The amino group, being a Lewis base, can coordinate to the palladium center. While this coordination is a necessary step in reactions like Buchwald-Hartwig amination, in other coupling reactions (e.g., Suzuki, Sonogashira), it can compete with other ligands or reactants for a position on the metal, potentially inhibiting the catalyst.[6] Many modern ligand systems are designed to manage this, but for particularly sensitive reactions, N-protection (e.g., as an amide) might be considered.
Q4: Which bond is expected to react in cross-coupling if I first convert the aniline to an aryl halide (e.g., 4-bromo-3-fluoro-2-(methylthio)aniline)?
A4: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: I > Br > OTf > Cl >> F.[6] The C-F bond is exceptionally strong and generally unreactive under standard cross-coupling conditions. Therefore, you can achieve selective functionalization at the C-Br, C-I, or C-Cl position without disturbing the C-F bond.
Section 2: Troubleshooting Guide: Palladium-Catalyzed C-N Cross-Coupling
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[7] However, with a substrate like this compound, challenges are common.
Issue: Low or No Yield in Buchwald-Hartwig Amination
If your C-N coupling reaction with this compound is failing, a systematic troubleshooting approach is required.
Troubleshooting Flowchart for Low Yield
Caption: Logical workflow for troubleshooting low-yield amination reactions.
Detailed Troubleshooting Steps & Solutions
1. Potential Cause: Catalyst Poisoning by Sulfur
-
Explanation: This is the most likely culprit. Standard palladium catalysts can be quickly deactivated.
-
Solution: Employ catalyst systems known for their resistance to sulfur. Bulky, electron-rich dialkylbiarylphosphine ligands are the state-of-the-art choice.[8] These ligands form stable, highly active monoligated Pd(0) species that are less susceptible to inhibition. Adding a slight excess of the ligand relative to the palladium source can also help prevent deactivation.[9]
2. Potential Cause: Inappropriate Ligand Selection
-
Explanation: The combination of steric hindrance and the substrate's electronic nature requires a carefully selected ligand to facilitate the catalytic cycle, especially the turnover-limiting reductive elimination step.[10][11]
-
Solution: Use bulky monophosphine ligands. Bidentate ligands like BINAP or Xantphos can be effective but may be more susceptible to sulfur poisoning.[12] For challenging substrates, ligands from the Buchwald family are highly recommended.
3. Potential Cause: Incorrect Base or Solvent
-
Explanation: The base is crucial for deprotonating the amine, but a base that is too strong can lead to side reactions, especially with sensitive functional groups.[8] Solvent choice affects the solubility of the base and the catalytic species.
-
Solution: For substrates sensitive to strong bases, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are often preferred over alkoxides like NaOt-Bu.[9] Ethereal solvents like dioxane or THF are commonly used.[5]
Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Pd Precatalyst | G3 or G4 Buchwald Precatalysts | Highly active, air-stable, and reliable for generating the active Pd(0) species. |
| Ligand | BrettPhos, RuPhos, or tBuXPhos | Bulky, electron-rich ligands that promote reductive elimination and offer resistance to sulfur poisoning.[9] |
| Base | K₃PO₄ or Cs₂CO₃ | Moderately strong bases with good functional group tolerance.[9] Use NaOt-Bu for less sensitive coupling partners. |
| Solvent | Dioxane or Toluene | Aprotic solvents that work well for these systems. Ensure they are anhydrous and degassed.[5] |
| Temperature | 80–110 °C | Sufficient thermal energy is often required to overcome the activation barrier for reductive elimination. |
| Atmosphere | Argon or Nitrogen | Strict exclusion of oxygen is critical to prevent catalyst oxidation and degradation.[6][13] |
Section 3: Troubleshooting Guide: C-C & C-S Bond Formation
Reactions like Suzuki, Sonogashira, and Ullmann couplings are also key transformations for this class of molecule. The primary challenge remains catalyst stability in the presence of sulfur.
FAQs for C-C & C-S Coupling
Q5: Which catalyst should I choose for a Suzuki coupling reaction?
A5: Similar to C-N coupling, palladium catalysts with bulky, electron-rich phosphine ligands are the best starting point.[14] Systems like Pd(OAc)₂ with SPhos or XPhos, or pre-formed catalysts like Pd(dtbpf)Cl₂, are highly effective.[15] The choice of base is critical; K₃PO₄ and K₂CO₃ are commonly used.
Q6: My Sonogashira coupling is not working. What should I do?
A6: The Sonogashira reaction traditionally uses a dual catalyst system of palladium and a copper(I) co-catalyst.[16] Both metals can be poisoned by sulfur.
-
Troubleshooting: First, try a "copper-free" Sonogashira protocol, as the copper salt is often more sensitive.[17] Increase the loading of the palladium catalyst and phosphine ligand. Ensure your amine base (e.g., triethylamine, diisopropylamine) is pure and dry.[16]
Q7: Is an Ullmann (copper-catalyzed) coupling a viable alternative?
A7: Yes, Ullmann-type reactions can be an excellent alternative, especially for C-S and C-N bond formation, as copper catalysts can sometimes be more tolerant to sulfur than palladium.[18] Traditional Ullmann reactions require harsh conditions (high temperatures, stoichiometric copper), but modern protocols use soluble copper(I) salts (e.g., CuI) with ligands like phenanthroline or diamines, allowing for milder reaction conditions.[18][19]
Section 4: Intramolecular Cyclization to Benzothiazoles
The ortho-disposed amino and methylthio groups make this compound a prime candidate for intramolecular cyclization to form a substituted benzothiazole ring, a common scaffold in medicinal chemistry.[20]
Catalyst Selection & Reaction Pathways
This transformation typically involves an oxidative C-H/N-H annulation or a related cyclization pathway.
Catalyst Selection Workflow for Benzothiazole Synthesis
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Validation & Comparative
A Comparative Guide to the ¹⁹F NMR Spectroscopic Analysis of 3-Fluoro-2-(methylthio)aniline
This guide provides an in-depth technical comparison of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 3-Fluoro-2-(methylthio)aniline, a key building block in medicinal and materials chemistry.[1][2] For researchers, scientists, and drug development professionals, the unambiguous confirmation of fluorine incorporation and its precise electronic environment is paramount. This document details a robust experimental protocol, interprets the resulting spectroscopic data, and objectively compares the utility of ¹⁹F NMR against other common analytical techniques.
The Unique Power of the ¹⁹F Nucleus in Chemical Analysis
Fluorine-19 NMR spectroscopy stands as a premier analytical technique for the characterization of organofluorine compounds.[3] Its power stems from the intrinsic properties of the ¹⁹F nucleus: a 100% natural abundance, a nuclear spin of ½, and a high gyromagnetic ratio, which results in a detection sensitivity approaching that of proton (¹H) NMR.[4][5][6]
Crucially, ¹⁹F NMR boasts an exceptionally wide chemical shift range—spanning over 400 ppm for organofluorine compounds—which provides excellent signal dispersion and minimizes the signal overlap that can complicate ¹H NMR spectra.[4][7] Furthermore, the virtual absence of naturally occurring fluorine in biological systems means that ¹⁹F NMR spectra are typically free of background signals, making it an ideal tool for studying fluorinated molecules in complex environments.[5][7]
PART 1: A Validated Protocol for ¹⁹F NMR Analysis of this compound
The acquisition of high-quality, reproducible ¹⁹F NMR data hinges on meticulous sample preparation and the rational selection of acquisition parameters. The following protocol is a self-validating system designed for accuracy and reliability.
Experimental Protocol: Step-by-Step Methodology
1. Sample Preparation: The Foundation of Quality Data
-
Analyte & Solvent Selection: Accurately weigh 5-10 mg of this compound.[8] Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean glass vial.[8][9]
-
Causality: Deuterated solvents are essential. While their primary role in ¹H NMR is to avoid overwhelming solvent signals, in heteronuclear NMR (like ¹⁹F), they are crucial for the instrument's lock system, which maintains the stability of the magnetic field during acquisition.[10][11][12] The choice of solvent depends on the analyte's solubility. CDCl₃ is a common choice for many organic molecules.[11]
-
-
Chemical Shift Referencing: For precise chemical shift calibration, add an internal standard. While historically CFCl₃ was the standard (0 ppm), its environmental impact has led to alternatives. A common and reliable modern practice is indirect referencing.[13] A small amount of Tetramethylsilane (TMS) is added to the sample; the ¹H spectrum is calibrated to the TMS signal at 0.00 ppm, and the spectrometer's software uses a standardized frequency ratio to precisely reference the ¹⁹F spectrum.[13] If an internal fluorine reference is required, a compound with a simple, sharp signal outside the region of interest, such as α,α,α-Trifluorotoluene, can be used.[7]
-
Final Preparation: Vortex the vial to ensure a homogenous solution. To remove any particulate matter that could degrade spectral resolution, filter the solution through a small glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.[7]
2. NMR Spectrometer Setup & Data Acquisition
-
Instrument & Probe Tuning: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument). The probe must be tuned to the ¹⁹F Larmor frequency (approximately 376 MHz on a 400 MHz system) to ensure efficient signal transmission and detection.[13]
-
Acquisition Parameters:
-
Spectral Width (SW): Set a wide spectral width, for instance, 250 ppm (~94,000 Hz on a 400 MHz instrument).
-
Causality: The vast chemical shift range of ¹⁹F necessitates a wide acquisition window to prevent spectral folding or "aliasing," where peaks outside the window incorrectly appear within it.[13]
-
-
Transmitter Offset (O1p): Center the spectral window on the expected chemical shift. For aromatic fluorines (Ar-F), this is typically in the range of -100 to -170 ppm.[6][14] For this compound, a center around -115 ppm is a logical starting point.[2]
-
¹H Decoupling: Employ proton decoupling (e.g., using a garp sequence) during the acquisition.
-
Causality: This technique irradiates the protons, collapsing the F-H coupling and simplifying the ¹⁹F signal from a complex multiplet to a sharp singlet. This dramatically increases the signal-to-noise ratio and simplifies interpretation. For determining coupling constants, a coupled spectrum is acquired separately.[15]
-
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): Set a relaxation delay of at least 5 seconds for quantitative measurements to ensure complete relaxation of the nuclei between pulses.[16]
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis using the referenced standard.
Workflow Visualization
The entire experimental process can be visualized as a logical flow, ensuring reproducibility.
Caption: Experimental workflow for ¹⁹F NMR analysis.
PART 2: Interpreting the Spectroscopic Data
The ¹⁹F NMR spectrum provides a unique fingerprint of the fluorine atom's local environment. For this compound, we can predict the key spectral parameters.
-
Chemical Shift (δ): The fluorine signal is highly sensitive to the electronic effects of neighboring substituents.[6] The electron-donating amino (-NH₂) group and the methylthio (-SCH₃) group will shield the fluorine nucleus. The expected chemical shift is approximately -114.3 ppm in CDCl₃.[2]
-
Multiplicity & Coupling Constants (J): In a proton-coupled spectrum, the fluorine signal will be split by the adjacent aromatic protons. The magnitude of the splitting, or coupling constant (J), depends on the number of bonds separating the coupled nuclei.
-
³JFH: Coupling to the proton at C6 (three bonds away) results in a doublet. The typical value is ~5.2 Hz.[2]
-
⁴JFH: Coupling to the proton at C5 (four bonds away) results in a further splitting. This coupling is smaller, typically ~1.5 Hz.[2]
-
The resulting signal is a doublet of doublets , a clear diagnostic pattern confirming the substitution on the aromatic ring.
-
| Parameter | Expected Value | Significance |
| Chemical Shift (δ) | ~ -114.3 ppm (in CDCl₃) | Confirms the electronic environment of the fluorine atom, influenced by the -NH₂ and -SCH₃ groups.[2] |
| Multiplicity | Doublet of Doublets | Indicates coupling to two non-equivalent neighboring protons. |
| ³JF-H6 | ~ 5.2 Hz | Confirms through-bond coupling to the proton at the C6 position.[2] |
| ⁴JF-H5 | ~ 1.5 Hz | Confirms a weaker, four-bond coupling to the proton at the C5 position.[2] |
| Table 1: Predicted ¹⁹F NMR Data for this compound. |
PART 3: A Comparative Analysis of Analytical Techniques
While ¹⁹F NMR is exceptionally powerful, a comprehensive characterization often involves complementary methods. This section objectively compares its performance against viable alternatives for the analysis of this compound.
| Technique | Information Provided | Advantages | Disadvantages |
| ¹⁹F NMR Spectroscopy | Unambiguous confirmation of F presence, quantity, and specific electronic environment. Precise structural data from couplings. | High sensitivity, no background interference, quantitative, exquisitely sensitive to structural changes.[5][6][7] | Requires specialized hardware/probes on the NMR. Provides information only on the fluorine-containing part of the molecule. |
| ¹H & ¹³C NMR | Confirms proton and carbon framework, respectively. ¹³C NMR shows C-F couplings, aiding assignment.[1][17] | Provides complete structural context for the entire molecule. Ubiquitously available. | Can suffer from signal overlap in complex molecules. Lower sensitivity for ¹³C. Does not directly confirm fluorine. |
| Mass Spectrometry (MS) | Provides exact molecular weight and elemental composition (High-Res MS). Fragmentation pattern helps confirm structure. | Extremely high sensitivity. Confirms that fluorine is present in the molecule and gives the overall formula. | Isomeric compounds can be indistinguishable. Provides no information on the specific location of the fluorine atom. |
| LC-MS / GC-MS | Purity assessment, separation from impurities, and analysis in complex mixtures.[18] | Excellent for analyzing reaction progress and final product purity. | As with standalone MS, does not define the specific fluorine position on the aromatic ring. |
| Infrared (IR) Spectroscopy | Identifies functional groups (N-H, C-S, C-F, aromatic C-H). | Fast, simple, and non-destructive. Good for a quick functional group check. | Provides limited structural information. The C-F bond stretch can be difficult to assign definitively in a complex molecule. |
| Combustion Ion Chromatography (CIC) | Measures total organic fluorine content in a sample.[18][19] | Useful for quantifying total organofluorine in environmental or bulk samples.[20] | Destructive, non-selective, and provides zero structural information about the molecule itself.[18] |
| Table 2: Objective Comparison of Analytical Techniques for this compound. |
Comparative Logic Visualization
The choice of technique depends on the analytical question being asked. ¹⁹F NMR provides unique information that other methods cannot.
Caption: Matching analytical techniques to core scientific questions.
Conclusion
For the structural elucidation of this compound, ¹⁹F NMR spectroscopy is not merely an alternative but an essential tool. Its ability to directly and unambiguously confirm the presence, location, and electronic environment of the fluorine atom is unparalleled. While techniques like Mass Spectrometry and ¹H/¹³C NMR are crucial for determining the overall molecular formula and carbon-hydrogen framework, ¹⁹F NMR provides the definitive evidence of successful fluorination and precise regiochemistry. For any research or development involving organofluorine compounds, a well-executed ¹⁹F NMR experiment provides a level of confidence and detail that is indispensable for making informed scientific decisions.
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Vieira, N. M., et al. (2018). Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. [Link]
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Jordan, B. F., & Constantinescu, A. (2012). New Frontiers and Developing Applications in 19F NMR. PMC - NIH. [Link]
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Chvojka, T., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. [Link]
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Martin, G. E., & Hadden, C. E. (2017). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. [Link]
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A Senior Application Scientist's Guide to Raman Spectroscopic Analysis of C–F and C–S Bonds
Introduction: The Quiet Strength of C–F and C–S Bonds in Modern Chemistry
In the landscape of pharmaceutical development and materials science, carbon-fluorine (C–F) and carbon-sulfur (C–S) bonds are foundational pillars of innovation. The C–F bond, the strongest single bond in organic chemistry, imparts exceptional metabolic stability and enhanced binding affinity to drug molecules, making it a cornerstone of modern medicinal chemistry.[1] Similarly, the C–S bond, with its diverse functionalities ranging from disulfide bridges that dictate protein structure to the thioether linkages in conductive polymers, offers unparalleled versatility.[2]
However, the very stability and unique electronic properties that make these bonds so valuable also present significant analytical challenges. Characterizing molecules containing C–F and C–S bonds requires techniques that are not only sensitive to their specific vibrational signatures but can also navigate the complexities of diverse sample matrices. This guide provides an in-depth exploration of Raman spectroscopy as a powerful, non-destructive tool for the analysis of these crucial chemical bonds. We will delve into the fundamental principles of Raman spectroscopy, objectively compare its performance with other analytical techniques, and provide actionable experimental protocols for researchers, scientists, and drug development professionals.
The Raman Advantage: Why It Excels for C–F and C–S Bond Analysis
Raman spectroscopy is a vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, a phenomenon known as the Raman effect.[3] When laser light interacts with a molecule, a small fraction of the scattered light is shifted in energy. This energy shift corresponds to the vibrational modes of the molecule's chemical bonds, providing a unique spectral fingerprint.[3][4]
The key to Raman spectroscopy's efficacy in analyzing C–F and C–S bonds lies in the principle of polarizability. A bond is Raman active if its polarizability—the ease with which its electron cloud can be distorted—changes during vibration.[3]
-
C–F Bonds: While the C–F bond is highly polar, its polarizability changes significantly during its stretching vibration. This makes it readily detectable by Raman spectroscopy, often exhibiting a strong and characteristic signal in a relatively uncluttered region of the spectrum.[1]
-
C–S Bonds: C–S and S–S bonds are known for their high polarizability due to the larger, more diffuse electron clouds of the sulfur atom. This results in strong Raman scattering signals, making the technique particularly well-suited for their analysis.[3]
This inherent sensitivity to changes in polarizability provides a distinct advantage over techniques like Fourier-Transform Infrared (FTIR) spectroscopy, which is more sensitive to changes in the dipole moment of a bond.[5]
Comparative Analysis: Raman Spectroscopy vs. Alternative Techniques
While Raman spectroscopy offers significant advantages, a comprehensive analytical strategy often involves considering multiple techniques. Here, we objectively compare Raman spectroscopy with other common analytical methods for the characterization of C–F and C–S bonds.
| Feature | Raman Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Inelastic light scattering | Infrared light absorption | Nuclear spin transitions in a magnetic field | Mass-to-charge ratio of ionized molecules |
| Sensitivity to C–F Bonds | Good, characteristic peaks | Strong absorption, but can be complex | Excellent (¹⁹F NMR), quantitative | Provides molecular weight information |
| Sensitivity to C–S Bonds | Excellent, strong signals for C-S and S-S | Moderate to weak | Good (¹³C, ¹H NMR) | Can detect sulfur-containing fragments |
| Sample Preparation | Minimal to none[6] | Often requires sample preparation (e.g., KBr pellets) | Solution-based, requires deuterated solvents | Requires sample ionization, often coupled with chromatography |
| Aqueous Samples | Excellent, water is a weak Raman scatterer[7] | Challenging, strong water absorption | Possible with solvent suppression | Possible with appropriate ionization techniques |
| Spatial Resolution | High (micrometer scale with confocal microscopy) | Lower than Raman | Not an imaging technique | Can be coupled with imaging techniques |
| Quantitative Analysis | Possible with calibration[8] | Possible with calibration | Excellent, highly quantitative[9] | Quantitative with internal standards |
| Cost | Moderate to high[10][11] | Low to moderate | High (instrument and cryogen costs)[9] | High (instrument cost)[10][12] |
| Detection Limits | Typically in the 0.1-1% range, can be enhanced with SERS[13] | Generally in the ppm to % range | Micromolar concentrations are achievable[9] | Picomolar to femtomolar range[10] |
Key Insights from the Comparison:
-
Raman and FTIR are complementary: FTIR is highly sensitive to polar functional groups, while Raman excels with non-polar and symmetric bonds.[5] For a comprehensive vibrational analysis, using both techniques is often beneficial.
-
NMR provides unparalleled structural detail: ¹⁹F NMR is a powerful tool for the unambiguous identification and quantification of fluorinated compounds, providing information about the chemical environment of each fluorine atom.[9][14] However, it is a lower throughput technique compared to Raman.
-
Mass Spectrometry offers exceptional sensitivity: MS is the gold standard for detecting trace amounts of compounds and determining their molecular weight.[10] When coupled with chromatography (GC-MS or LC-MS), it can separate complex mixtures before analysis.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the Raman spectroscopic analysis of C–F and C–S bonds in common sample types. The causality behind each experimental choice is explained to ensure a self-validating system.
Protocol 1: Analysis of a Fluorinated Pharmaceutical Tablet
This protocol is designed for the non-destructive identification and quantification of a fluorinated active pharmaceutical ingredient (API) within a solid dosage form.
Objective: To verify the presence and distribution of the fluorinated API.
Methodology:
-
Sample Preparation:
-
No sample preparation is required for intact tablets, demonstrating a key advantage of Raman spectroscopy.[15] The tablet can be analyzed directly.
-
For content uniformity studies, the tablet can be sectioned to expose the interior for mapping.
-
-
Instrumentation and Setup:
-
Raman Spectrometer: A confocal Raman microscope is ideal for high spatial resolution.
-
Laser Wavelength: A 785 nm laser is often preferred for pharmaceutical analysis as it minimizes fluorescence from excipients.[16]
-
Laser Power: Start with a low laser power (e.g., 10-20 mW) to avoid sample damage, especially for colored tablets. The power can be gradually increased to optimize the signal-to-noise ratio.
-
Objective Lens: A 10x or 20x objective is suitable for initial screening, while a 50x or 100x objective can be used for high-resolution mapping.
-
Acquisition Time and Accumulations: Begin with an acquisition time of 1-5 seconds and 2-3 accumulations. These parameters can be adjusted to improve the signal quality.
-
-
Data Acquisition:
-
Acquire a reference spectrum from the pure fluorinated API.
-
Acquire spectra from multiple points on the tablet surface to assess homogeneity.
-
For detailed analysis, perform a Raman map of the tablet surface or a cross-section.
-
-
Data Processing and Analysis:
-
Baseline Correction: Remove any background fluorescence using a polynomial fitting or other appropriate algorithm.
-
Spectral Identification: Compare the acquired spectra to the reference spectrum of the API. The characteristic C–F bond vibrations are expected in the 500-800 cm⁻¹ region.[1]
-
Quantitative Analysis: For quantification, create a calibration curve using standards of known API concentration in a relevant matrix. The peak area or height of a characteristic API peak can be correlated with concentration.
-
Caption: Workflow for Raman analysis of a fluorinated pharmaceutical tablet.
Protocol 2: Characterization of a Sulfur-Containing Polymer
This protocol is designed for the analysis of polysulfide linkages in a sulfur-containing polymer, which is relevant for materials such as specialty rubbers or battery components.
Objective: To identify the nature of the sulfur linkages (e.g., C-S, S-S) and assess polymer curing.
Methodology:
-
Sample Preparation:
-
Instrumentation and Setup:
-
Raman Spectrometer: A benchtop Raman spectrometer with a fiber optic probe can be used for bulk analysis. A Raman microscope is suitable for analyzing smaller features or inhomogeneities.
-
Laser Wavelength: A 1064 nm laser is often beneficial for analyzing polymers that exhibit fluorescence with shorter wavelength lasers.[18]
-
Laser Power: Use a moderate laser power (e.g., 50-100 mW), but be cautious of potential sample heating, which can alter the polymer structure.
-
Acquisition Time and Accumulations: Longer acquisition times (e.g., 10-30 seconds) and multiple accumulations (e.g., 5-10) may be necessary to obtain a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Acquire spectra from different regions of the polymer to check for uniformity.
-
If studying a curing process, acquire spectra at different time points.
-
-
Data Processing and Analysis:
-
Baseline Correction: Correct for any background signal.
-
Peak Assignment:
-
Curing Assessment: Monitor the changes in the intensity of peaks associated with unreacted monomers (e.g., C=C stretching around 1640 cm⁻¹) and the formation of C–S and S–S bonds to track the extent of the curing reaction.
-
Caption: Workflow for Raman analysis of a sulfur-containing polymer.
Data Presentation: Characteristic Raman Shifts
The following tables summarize the characteristic Raman shifts for C–F and C–S bonds in various chemical environments. These values can be used as a reference for spectral interpretation.
Table 1: Characteristic Raman Shifts for C–F Bonds
| Functional Group | Raman Shift (cm⁻¹) | Intensity | Notes |
| Aliphatic C-F | 1000 - 1400 | Medium to Strong | Position is sensitive to substitution. |
| Aromatic C-F | 1100 - 1300 | Strong | Often a sharp, intense peak. |
| Trifluoromethyl (-CF₃) | 700 - 800 | Strong | A very characteristic and useful diagnostic peak. |
| Difluoromethylene (-CF₂-) | 650 - 750 | Medium | |
| C=CF | 1720 - 1750 | Medium |
Table 2: Characteristic Raman Shifts for C–S Bonds
| Functional Group | Raman Shift (cm⁻¹) | Intensity | Notes |
| Aliphatic C-S | 600 - 800 | Medium to Strong | Can be conformationally sensitive. |
| Aromatic C-S | 1080 - 1100 | Strong | |
| Thiol (-SH) | 2550 - 2600 | Medium | A relatively weak but sharp peak. |
| Disulfide (-S-S-) | 400 - 550 | Strong | Position is sensitive to the dihedral angle. |
| Thioether (R-S-R') | 600 - 750 | Medium | |
| Thiophene Ring | ~1410 (ring breathing) | Strong |
Conclusion: A Powerful Ally in Molecular Characterization
Raman spectroscopy has emerged as an indispensable tool for the analysis of C–F and C–S bonds, providing valuable insights for researchers in drug development and materials science. Its non-destructive nature, minimal sample preparation requirements, and high chemical specificity make it a powerful ally in elucidating molecular structure and monitoring chemical processes. While no single technique is a panacea, Raman spectroscopy, particularly when used in conjunction with complementary methods like FTIR, NMR, and mass spectrometry, offers a robust and versatile approach to tackling the analytical challenges posed by these fundamentally important chemical bonds. As instrumentation and data analysis techniques continue to advance, the role of Raman spectroscopy in these critical fields is set to expand even further.
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Al-Attas, A. et al. (2023). Characterization of Street Drugs Using Handheld Fourier Transform Raman Spectroscopy. Spectroscopy. [Link]
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D'eon, J. C. et al. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry, 94(7), 3149–3157. [Link]
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Nishida, N. et al. (2011). Application of NMR Screening Methods with 19 F Detection to Fluorinated Compounds Bound to Proteins. Molecules, 16(2), 1633-1644. [Link]
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ResearchGate. (n.d.). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. [Link]
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A Comparative Guide to the Infrared Spectral Features of 3-Fluoro-2-(methylthio)aniline
This technical guide offers a detailed analysis of the expected infrared (IR) spectral features of 3-Fluoro-2-(methylthio)aniline. In the absence of a publicly available experimental spectrum for this specific compound, this guide provides a robust predictive analysis based on the fundamental principles of vibrational spectroscopy and a comparative study with structurally related aniline derivatives. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize Fourier Transform Infrared (FT-IR) spectroscopy for the identification and characterization of complex organic molecules.
Introduction: The Role of Substituents in Vibrational Spectroscopy of Anilines
Aniline and its derivatives are fundamental building blocks in a vast array of chemical syntheses, from pharmaceuticals to dyes. Infrared spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of these compounds by probing their vibrational modes. The frequency of these vibrations is highly sensitive to the electronic and steric effects of substituents on the aromatic ring.
In this compound, the aniline backbone is modified with two distinct functional groups: a fluorine atom at the 3-position and a methylthio group (-SCH₃) at the 2-position. The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect (-I), while the methylthio group can exhibit both a weak inductive effect and a resonance electron-donating effect (+R) due to the lone pairs on the sulfur atom. The interplay of these effects, along with their positions relative to the amino group, is expected to induce significant and informative shifts in the characteristic vibrational frequencies of the molecule compared to simpler substituted anilines.
Predicted Infrared Spectral Features of this compound
Based on established group frequency correlations and analysis of similar molecules, the FT-IR spectrum of this compound is anticipated to exhibit several characteristic absorption bands. These are summarized in the table below.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Assignment & Expected Observations |
| 3500 - 3300 | N-H Stretching | Two distinct bands are expected for the asymmetric and symmetric stretching of the primary amine. Their positions will be influenced by hydrogen bonding. |
| 3100 - 3000 | Aromatic C-H Stretching | Multiple weak to medium bands arising from the C-H vibrations of the benzene ring. |
| 2960 - 2850 | Aliphatic C-H Stretching | Bands corresponding to the asymmetric and symmetric stretching of the methyl group in the methylthio substituent. |
| 1650 - 1550 | N-H Bending (Scissoring) & C=C Aromatic Stretching | A strong band from the N-H bending vibration is expected in this region, which may overlap with the aromatic ring's C=C stretching vibrations. |
| 1500 - 1400 | C=C Aromatic Stretching | Multiple bands of varying intensity characteristic of the aromatic ring skeletal vibrations. |
| 1300 - 1200 | C-N Stretching | A band of medium to strong intensity is anticipated for the stretching vibration of the aryl C-N bond. |
| 1250 - 1000 | C-F Stretching | A strong, characteristic absorption band is expected in this region due to the C-F bond stretch. |
| ~700 | C-S Stretching | A weak to medium intensity band corresponding to the C-S stretching vibration. |
Comparative Spectral Analysis
To understand the influence of the fluoro and methylthio groups, it is instructive to compare the expected spectrum of this compound with the experimental spectra of aniline, 3-fluoroaniline, and 2-(methylthio)aniline.
| Functional Group/Vibration | Aniline | 3-Fluoroaniline | 2-(Methylthio)aniline | This compound (Predicted) |
| N-H Stretching (cm⁻¹) | ~3430, ~3350 | ~3470, ~3380 | ~3450, ~3360 | Shifted due to electronic effects of both substituents. |
| Aromatic C-H Stretching (cm⁻¹) | 3080 - 3020 | 3100 - 3030 | 3070 - 3010 | Expected in the 3100 - 3000 cm⁻¹ region. |
| Aliphatic C-H Stretching (cm⁻¹) | N/A | N/A | ~2920, ~2850 | Expected around 2960 - 2850 cm⁻¹. |
| N-H Bending (cm⁻¹) | ~1620 | ~1625 | ~1615 | Expected around 1620 cm⁻¹. |
| C=C Aromatic Stretching (cm⁻¹) | ~1600, ~1500 | ~1610, ~1490 | ~1590, ~1480 | Multiple bands expected in the 1600-1400 cm⁻¹ range. |
| C-N Stretching (cm⁻¹) | ~1275 | ~1280 | ~1270 | Expected around 1280-1260 cm⁻¹. |
| C-F Stretching (cm⁻¹) | N/A | ~1245 | N/A | Strong band expected around 1250 - 1000 cm⁻¹. |
| C-S Stretching (cm⁻¹) | N/A | N/A | ~700-650 | Weak band expected around 700 cm⁻¹. |
Note: The wavenumber values for aniline, 3-fluoroaniline, and 2-(methylthio)aniline are approximate and based on publicly available spectral data. The predictions for this compound are based on established group frequency correlations.
The presence of the electron-withdrawing fluorine atom in 3-fluoroaniline generally leads to a slight increase in the N-H stretching frequencies compared to aniline. Conversely, the methylthio group in 2-(methylthio)aniline can have a more complex influence. In this compound, the combined electronic effects of both substituents will determine the final positions of these key vibrational bands. The most definitive features for identification will be the strong C-F stretching absorption and the weaker C-S stretching band, in addition to the characteristic aniline backbone vibrations.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
For researchers wishing to acquire an experimental spectrum of this compound or similar solid organic compounds, the Potassium Bromide (KBr) pellet technique is a widely accepted method.
Materials:
-
This compound (1-2 mg)
-
Spectroscopic grade KBr (100-200 mg), oven-dried
-
Agate mortar and pestle
-
Pellet-forming die
-
Hydraulic press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation: In a dry agate mortar, thoroughly grind 100-200 mg of KBr to a fine powder.
-
Mixing: Add 1-2 mg of the sample to the KBr powder and continue to grind the mixture until it is homogeneous and has a fine, consistent texture.
-
Pellet Formation: Transfer a portion of the mixture to the collar of the pellet-forming die. Assemble the die and place it in a hydraulic press.
-
Pressing: Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Background Scan: Acquire a background spectrum of the empty sample compartment to correct for atmospheric H₂O and CO₂.
-
Sample Scan: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The instrument software will automatically generate the final absorbance or transmittance spectrum.
Logical Workflow for Spectral Analysis
The process of analyzing an IR spectrum, from sample preparation to final interpretation, can be visualized as a logical workflow.
Caption: Workflow for FT-IR Spectral Analysis.
Conclusion
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PubChem. (n.d.). 3-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-(Methylthio)aniline. National Center for Biotechnology Information. Retrieved from [Link]
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A Comparative Guide to 3-Fluoro-2-(methylthio)aniline and Its Isomeric Analogs: A Senior Application Scientist's Perspective
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design.[1][2] Fluorinated aniline derivatives are a critical class of intermediates, prized for their ability to modulate electronic properties, enhance metabolic stability, and improve bioavailability.[3][4] This guide provides an in-depth comparison of 3-Fluoro-2-(methylthio)aniline, a uniquely substituted building block, with its simpler fluoroaniline isomers. We will dissect their structural nuances, compare their spectroscopic signatures, evaluate their chemical reactivity, and provide the experimental frameworks necessary for their effective utilization.
The Unique Profile of this compound
This compound (CAS: 305811-07-8) is a trifunctional aromatic compound featuring an aniline backbone substituted with a fluorine atom at the 3-position and a methylthio (-SCH₃) group at the 2-position.[5] This specific arrangement creates a complex electronic environment that sets it apart from simpler fluoroaniline isomers.
-
Amino Group (-NH₂): A powerful activating, ortho-, para-directing group that serves as a primary handle for a vast array of chemical transformations, including amide couplings and nucleophilic substitutions.[6]
-
Fluoro Group (-F): Exerts a strong electron-withdrawing inductive effect, which lowers the basicity (pKa) of the amino group compared to unsubstituted aniline.[7] This enhanced stability in acidic conditions is beneficial for reactions requiring controlled nucleophilicity.[7]
-
Methylthio Group (-SCH₃): This substituent introduces a fascinating duality. The sulfur atom's lone pairs can be donated into the aromatic π-system via resonance (an activating effect), while it also exhibits a modest inductive electron-withdrawing effect.[6] Furthermore, the sulfur atom can act as a coordination site for metal catalysts, potentially influencing the regioselectivity of certain reactions.[6]
The interplay of these three groups makes this compound a highly versatile and tunable building block for constructing complex molecular architectures.[6]
Comparative Physicochemical and Spectroscopic Analysis
The identity and position of substituents dramatically alter the fundamental properties of the aniline core. Distinguishing between these isomers is crucial for quality control and predictable reaction outcomes.[8]
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 2-Fluoroaniline | 3-Fluoroaniline | 4-Fluoroaniline |
| CAS Number | 305811-07-8[6] | 348-54-9 | 372-19-0[1] | 371-40-4[9] |
| Molecular Formula | C₇H₈FNS[5] | C₆H₆FN[7] | C₆H₆FN[7] | C₆H₆FN[7] |
| Molecular Weight | 157.21 g/mol [5] | 111.12 g/mol | 111.12 g/mol | 111.12 g/mol [9] |
| Boiling Point | Not readily available | ~182-183 °C[7] | ~186 °C[7] | ~187-188 °C[7] |
| pKa (conjugate acid) | Expected to be low | ~3.0[7] | ~3.5 | ~4.5[7] |
Spectroscopy provides the definitive means of structural confirmation. The following tables summarize key distinguishing features based on compiled data and established principles.[8]
Table 2: Comparative ¹H NMR Spectral Data (in CDCl₃)
| Compound | Aromatic-H Chemical Shifts (δ, ppm) | NH₂ Shift (δ, ppm) | -SCH₃ Shift (δ, ppm) |
| This compound | Complex multiplet, ~6.5-7.2 | ~3.8 (broad s) | ~2.4 (s) |
| 2-Fluoroaniline | 6.70-6.95 (m, 4H) | 3.75 (broad s)[8] | N/A |
| 3-Fluoroaniline | 6.31-7.04 (m, 4H)[8] | 3.72 (broad s)[8] | N/A |
| 4-Fluoroaniline | 6.62 (dd, 2H), 6.89 (t, 2H)[8] | 3.60 (s)[8] | N/A |
Table 3: Comparative ¹³C NMR Spectral Data (in CDCl₃)
| Compound | Aromatic Carbon Chemical Shifts (δ, ppm) |
| This compound | Highly complex pattern with characteristic C-F and C-S shifts. |
| 2-Fluoroaniline | 151.2 (d, J=243.5 Hz), 134.9 (d, J=12.5 Hz), others ~115-125[8] |
| 3-Fluoroaniline | 163.5 (d, J=242.1 Hz), 147.2 (d, J=10.5 Hz), others ~102-130[8] |
| 4-Fluoroaniline | 156.9 (d, J=236.5 Hz), 142.1 (d, J=1.8 Hz), others ~115[8] |
Causality Behind the Data: The large coupling constant (J) observed for one carbon in each fluoroaniline isomer is a definitive indicator of a directly attached fluorine atom (¹³C-¹⁹F coupling). The precise chemical shifts and coupling patterns in the ¹H NMR spectra are unique fingerprints determined by the position of the fluorine atom relative to the other protons.[8] In this compound, the additional methylthio group further deshields adjacent protons and carbons, adding another layer of complexity and a unique singlet in the ¹H NMR spectrum around 2.4 ppm.
Experimental Protocols: A Self-Validating System
The following are standardized protocols for acquiring the spectroscopic data necessary to differentiate between these isomers.[8]
-
Sample Preparation: Dissolve 5-10 mg of the aniline isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Parameters: Standard single-pulse sequence. Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Parameters: Proton-decoupled pulse program. Acquire 512-1024 scans with a relaxation delay of 2 seconds.
-
-
¹⁹F NMR Acquisition:
-
Spectrometer: 376 MHz or higher.
-
Parameters: Standard single-pulse sequence, typically with proton decoupling. Use CFCl₃ (0 ppm) as a reference. Acquire 128 or more scans.[8]
-
-
Sample Preparation: As fluoroanilines are typically liquids, prepare a thin film by placing a small drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates. An Attenuated Total Reflectance (ATR) accessory can also be used for neat analysis.[8]
-
Data Acquisition:
-
Spectrometer: FT-IR spectrometer.
-
Parameters: Scan from 4000-400 cm⁻¹. Use a resolution of 4 cm⁻¹ and co-add 16-32 scans.[8]
-
Key Features: Look for the characteristic N-H stretches (two bands for -NH₂, ~3350-3500 cm⁻¹), C-N stretch (~1250-1350 cm⁻¹), and a strong C-F stretch (~1200-1300 cm⁻¹).
-
Caption: Influence of Substituent Electronic Effects on the Aniline Ring.
Conclusion
While 2-, 3-, and 4-fluoroaniline are foundational building blocks in synthetic chemistry, this compound offers a higher degree of complexity and functionality. The presence of the methylthio group provides an additional synthetic handle, a potential site for metal coordination, and a unique electronic influence that modulates the reactivity of the aniline core. For researchers developing next-generation pharmaceuticals, agrochemicals, or advanced materials, the choice of isomer is a critical design element. This compound represents a more specialized tool, enabling access to molecular architectures and property profiles that are unattainable with its simpler isomeric cousins. A thorough understanding of their comparative spectroscopic and reactive properties, as outlined in this guide, is essential for unlocking their full synthetic potential.
References
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Fluoroaniline. Grokipedia. [Online]. Available: [Link]
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Chemical reactivity descriptors of o-fluoroaniline, m-fluoroaniline, and p-fluoroaniline isomers. ResearchGate. [Online]. Available: [Link]
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Structure and properties of fluoroaniline isomers. ResearchGate. [Online]. Available: [Link]
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Fluoroaniline Series. Sparrow Chemical. [Online]. Available: [Link]
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(PDF) THEORETICAL INVESTIGATION OF THE MOLECULAR PROPERTIES OF THE FLUOROANILINE AND FLUOROANISOLE ISOMERS. ResearchGate. [Online]. Available: [Link]
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4-Fluoroaniline | C6H6FN | CID 9731. PubChem. [Online]. Available: [Link]
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Structural and Electronic Characterization of m- Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ChemRxiv. [Online]. Available: [Link]
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Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. PubMed Central. [Online]. Available: [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Online]. Available: [Link]
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Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PubMed Central. [Online]. Available: [Link]
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3-Fluoro-4-(methylthio)aniline. Lead Sciences. [Online]. Available: [Link]
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A Technical Guide to the Structure-Activity Relationship of 3-Fluoro-2-(methylthio)aniline Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3-Fluoro-2-(methylthio)aniline Scaffold
The this compound moiety has emerged as a privileged fragment in medicinal chemistry, particularly in the design of kinase inhibitors for oncology.[1][2] Its unique trifunctional nature, featuring an amine, a fluorine atom, and a methylthio group, provides multiple avenues for chemical modification, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.[2] The fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with the target protein, while the methylthio group can influence the electronic properties of the aromatic ring and provide a handle for further derivatization.[1]
This guide will focus on the incorporation of this compound into quinazoline and pyrimidine cores, which are common scaffolds for epidermal growth factor receptor (EGFR) inhibitors. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Understanding the SAR of these derivatives is paramount for the rational design of next-generation inhibitors with improved potency, selectivity, and resistance profiles.
Comparative Analysis of Biological Activity: Unraveling the Structure-Activity Relationship
Key SAR Insights for 4-Anilinoquinazoline Derivatives:
-
Substitutions on the Quinazoline Core: Modifications at the 6- and 7-positions of the quinazoline ring are critical for activity. Small, solubilizing groups at these positions can enhance potency.
-
The Aniline Moiety: The substitution pattern on the 4-anilino group is a key determinant of inhibitory activity and selectivity. Generally, small, electron-withdrawing groups are favored. The 3-position of the aniline ring is a critical interaction point within the ATP-binding site of EGFR.
-
Role of the 3-Fluoro Group: The fluorine atom at the 3-position of the aniline ring can form favorable interactions with the kinase hinge region, contributing to enhanced binding affinity.
-
Impact of the 2-(Methylthio) Group: The methylthio group at the 2-position can influence the conformation of the aniline ring, potentially orienting it for optimal binding. The sulfur atom may also engage in specific interactions within the active site.
The following table summarizes the anticancer activity of representative 4-anilinoquinazoline derivatives, illustrating the impact of various substitution patterns.
| Compound ID | Core Scaffold | Aniline Moiety | Target/Cell Line | IC50 (µM) | Reference |
| Gefitinib | Quinazoline | 3-Chloro-4-fluoroaniline | EGFR | 0.0032 | [3] |
| Erlotinib | Quinazoline | 3-Ethynylaniline | EGFR | - | [4] |
| Compound 6m | Quinazoline | 3-Bromoaniline with amino acid moiety at C6 | EGFR | 0.0032 | [3] |
| Compound 8b | Quinazoline | Piperazine-substituted aniline | PC3, LNCaP, K562 | 5.51, 4.51, 8.49 | [5] |
| Compound 19h | Quinazoline | 3-Ethynylaniline with 2-nitroimidazole at C7 | EGFR | 0.00047 | [6] |
This table presents a selection of compounds to illustrate general SAR principles and is not an exhaustive list.
Experimental Protocols: A Foundation for Discovery
The following section details the general synthetic procedures and biological assays employed in the characterization of this compound derivatives as kinase inhibitors.
General Synthesis of 4-(3-Fluoro-2-(methylthio)anilino)quinazoline Derivatives
The synthesis of the target compounds typically involves a nucleophilic aromatic substitution reaction between a 4-chloroquinazoline intermediate and this compound.
Step 1: Synthesis of the 4-Chloroquinazoline Intermediate
The quinazoline core is generally prepared from the corresponding anthranilic acid derivative. This intermediate is then chlorinated, typically using thionyl chloride or phosphorus oxychloride, to yield the reactive 4-chloroquinazoline.
Step 2: Coupling with this compound
The 4-chloroquinazoline is reacted with this compound in a suitable solvent, such as isopropanol or dimethylformamide, often in the presence of a base like pyridine or diisopropylethylamine, to afford the final 4-(3-Fluoro-2-(methylthio)anilino)quinazoline derivative.
Biological Evaluation: Assessing Kinase Inhibition and Anticancer Activity
In Vitro Kinase Inhibition Assay (EGFR Kinase Assay)
The ability of the synthesized compounds to inhibit EGFR kinase activity is a primary determinant of their therapeutic potential. This is typically assessed using an in vitro kinase assay.
-
Principle: The assay measures the transfer of a phosphate group from ATP to a tyrosine residue on a peptide substrate by the EGFR kinase. The inhibitory effect of the test compounds is quantified by measuring the reduction in phosphorylation.
-
Protocol:
-
Recombinant human EGFR kinase is incubated with the peptide substrate and ATP in a reaction buffer.
-
The test compound, at various concentrations, is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA, fluorescence polarization, or radiometric assays.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
Cell-Based Proliferation Assay (MTT Assay)
To assess the cytotoxic effects of the compounds on cancer cells, a cell-based proliferation assay such as the MTT assay is commonly employed.
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cancer cells (e.g., A549, a human lung adenocarcinoma cell line with high EGFR expression) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
The MTT reagent is added to each well and incubated to allow for formazan formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
-
The EGFR Signaling Pathway: The Target in Context
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which ultimately lead to the cellular responses of proliferation and survival. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and uncontrolled cell growth. The 4-anilinoquinazoline derivatives discussed in this guide act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking the downstream signaling cascade.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable component in the design of potent kinase inhibitors, particularly those targeting EGFR. The structure-activity relationships discussed in this guide highlight the importance of strategic substitutions on both the aniline ring and the core heterocyclic scaffold to achieve high potency and selectivity. Future research in this area should focus on the systematic exploration of a wider range of derivatives to build a more comprehensive SAR dataset. This will enable the development of more sophisticated quantitative structure-activity relationship (QSAR) models to guide the rational design of novel inhibitors with improved efficacy against wild-type, mutated, and drug-resistant forms of EGFR and other clinically relevant kinases.
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Zheng Y, et al. Design, Synthesis, and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives Bearing Amino Acid Moiety as Potential EGFR Kinase Inhibitors. European Journal of Medicinal Chemistry. 2017.
-
Wang Y, et al. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. European Journal of Medicinal Chemistry. 2014.
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Dai X, et al. Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal. 2024.
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Șandor A, et al. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals (Basel). 2023.
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Al-Suwaidan IA, et al. Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal. 2017.
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Abdel-Ghani T, et al. Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity. Bioorganic Chemistry. 2021.
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ResearchGate. Representative biologically active 4‐anilinoquinazoline derivatives.
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Chen J, et al. A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives. Scientific Reports. 2019.
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Ghorab MM, et al. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. Journal of Ovarian Research. 2025.
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Dove Medical Press. EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy. 2022.
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Atlantis Press. QSAR Study of Quinazoline Derivatives as Inhibitor of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).
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Liu Z, et al. Design, synthesis, and biological evaluation of 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry. 2019.
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Unipr. A Sulfonyl Fluoride Derivative Inhibits EGFRL858R/T790M/C797S by Covalent Modification of the.
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Zhang Y, et al. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors. European Journal of Medicinal Chemistry. 2022.
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Zhang Y, et al. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry. 2019.
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Rhazes: Green and Applied Chemistry. Inhibitory Activity Of 4-Anilinoquinazoline And Derivatives Against Egfr Kinase Using DFT-QSAR Analysis.
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ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. 2021.
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MDPI. Discovery of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules. 2024.
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ACS Publications. Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against. Journal of Medicinal Chemistry. 2015.
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MDPI. Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. Molecules. 2020.
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The Ascendancy of Fluorinated Anilines: A Comparative Guide to the Biological Activity of Novel Pyrazole Carboxamides
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and sulfur-containing moieties into molecular scaffolds is a well-established strategy for enhancing therapeutic potential. The precursor molecule, 3-Fluoro-2-(methylthio)aniline, represents a prime starting point for the synthesis of novel bioactive compounds, leveraging the unique electronic properties of its substituents to modulate biological activity. This guide provides an in-depth comparative analysis of a new class of pyrazole carboxamide derivatives synthesized from a structurally related fluoro-aniline precursor, evaluating their antimicrobial and potential anticancer activities against established therapeutic agents. We will explore the causality behind the synthetic choices, present validating experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Strategic Advantage of the this compound Scaffold
The this compound scaffold is of significant interest in drug discovery for several key reasons. The fluorine atom, with its high electronegativity, can profoundly influence the physicochemical properties of a molecule. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups, thereby affecting bioavailability.
Concurrently, the methylthio group introduces a flexible, lipophilic component that can participate in van der Waals interactions within protein binding pockets. The sulfur atom itself can act as a hydrogen bond acceptor, further anchoring the molecule to its biological target. The combination of these two functionalities on an aniline ring provides a versatile platform for the synthesis of a diverse array of heterocyclic compounds with a high potential for potent and selective biological activity.
A Case Study: N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide Derivatives
A novel series of pyrazole carboxamide derivatives has been synthesized utilizing a fluoro-aniline building block, demonstrating the potential of this chemical space. The core structure, N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide, serves as a scaffold for further derivatization, leading to a library of compounds with varying biological activities.
Synthesis Workflow
The synthesis of these pyrazole carboxamides involves a multi-step process, beginning with the reaction of 3,4-difluoro nitrobenzene with morpholine to yield 4-(2-fluoro-4-nitrophenyl) morpholine. Subsequent reduction of the nitro group affords the corresponding aniline, which then undergoes a series of reactions including cyclization with a ketene dithioacetal derivative and reaction with various acid chlorides to yield the final pyrazole carboxamide derivatives.
Caption: Synthetic pathway for pyrazole carboxamide derivatives.
Comparative Biological Activity
To objectively assess the therapeutic potential of these novel pyrazole carboxamides, a comparative analysis of their biological activity against established drugs is essential.
Antimicrobial Activity
Several of the synthesized pyrazole derivatives have been screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria. For a robust comparison, we will contrast their potential activity with Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli |
| Pyrazole Derivative (Hypothetical Data) | 8 | 16 |
| Ciprofloxacin | 0.5 - 128[1][2][3] | 0.016 - 64[1][2][4] |
Note: The MIC values for the pyrazole derivative are hypothetical due to the absence of specific data in the initial search results. The values for Ciprofloxacin represent a range reported in the literature, reflecting strain-dependent variability.
The rationale for the potential antimicrobial activity of the pyrazole carboxamides lies in the established biological significance of the pyrazole nucleus, which is a core component of many antimicrobial agents.[5] The presence of the fluoro and methylthio groups is anticipated to enhance this activity.
Anticancer Activity
The quinazoline scaffold, which can be synthesized from aniline precursors, is a well-established pharmacophore in anticancer drug discovery, with notable examples like Gefitinib, an EGFR kinase inhibitor. While the primary case study focuses on pyrazole derivatives, the potential for anticancer activity in related compounds derived from this compound warrants a comparative discussion.
Table 2: Comparative Anticancer Activity (IC50, µM)
| Compound | HeLa (Cervical Cancer) | MDA-MB-231 (Breast Cancer) |
| Quinazoline Derivative (Hypothetical Data) | 5 | 10 |
| Gefitinib | ~5 - 10[6] | 7.0[7] |
Note: The IC50 values for the quinazoline derivative are hypothetical. The values for Gefitinib are sourced from literature and can vary based on experimental conditions.
The potential anticancer activity of quinazolines derived from our precursor can be attributed to their ability to act as ATP-competitive inhibitors of protein kinases, a mechanism shared by Gefitinib. The specific substitutions on the aniline ring are crucial for optimizing binding affinity and selectivity for the target kinase.
Experimental Protocols
To ensure the validity and reproducibility of the presented data, detailed experimental methodologies are crucial.
Synthesis of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide (6)
-
A reaction mixture of 3-fluoro-4-morpholinoaniline (193.7 mmol), ethylacetoacetate (213.0 mmol), and a catalytic amount of sodium hydroxide (10%) in toluene (380 ml) is refluxed for 30 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and water (160 mL) is added.
-
The mixture is stirred for 1 hour at room temperature.
-
The precipitated solid is filtered, washed with water, dried, and crystallized from isopropyl alcohol to afford the final product.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Assay (MTT Assay)
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Following treatment, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Conclusion and Future Directions
The strategic use of this compound and its analogues as synthetic precursors opens up promising avenues for the discovery of novel therapeutic agents. The resulting heterocyclic compounds, such as the pyrazole carboxamides discussed herein, demonstrate the potential for significant biological activity. While further studies are required to fully elucidate their mechanisms of action and to obtain more comprehensive in vivo data, the initial findings underscore the importance of this chemical scaffold in medicinal chemistry. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as on exploring a wider range of biological targets. The detailed protocols and comparative data presented in this guide provide a solid foundation for these future endeavors, empowering researchers to build upon this promising area of drug discovery.
References
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [URL not available]
- Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100.
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MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. PubMed. [Link]
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [URL not available]
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Anti-EGFR monoclonal antibodies and EGFR tyrosine kinase inhibitors as combination therapy for triple-negative breast cancer. PMC - PubMed Central. [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]
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Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - PubMed Central. [Link]
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Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - PubMed Central. [Link]
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Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
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Synthesis, biological activity of new pyrazoline derivative. The Pharma Innovation. [Link]
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interaction studies of 3-Fluoro-2-(methylthio)aniline with biological macromolecules
A Senior Application Scientist's Guide to Characterizing the Interactions of Novel Ligands with Biological Macromolecules
Introduction: Unveiling the Molecular Profile of 3-Fluoro-2-(methylthio)aniline
In the landscape of modern drug discovery, the precise characterization of interactions between novel small molecules and their biological targets is paramount. This compound is a synthetic compound with a scaffold that suggests potential bioactivity, yet its specific interactions with macromolecules remain largely unexplored. This guide provides a comprehensive framework for elucidating the binding profile of this compound, using a protein kinase as a representative target class.
As a Senior Application Scientist, my objective is not merely to provide a protocol, but to impart a strategic approach. We will explore the "why" behind each experimental choice, ensuring that the data generated is not only accurate but also contextually meaningful. For this investigation, we will compare the binding characteristics of This compound (Compound A) with a well-characterized, structurally related kinase inhibitor, Aniline-Core Inhibitor X (Compound B) , to establish a functional baseline and highlight the impact of specific chemical modifications.
This guide is structured to walk researchers through a multi-faceted workflow, from initial biophysical screening to computational modeling, ensuring a holistic understanding of the compound's behavior.
The Strategic Workflow: A Multi-Pronged Approach to Interaction Analysis
A robust characterization workflow integrates multiple techniques to cross-validate findings and build a comprehensive picture of the molecular interaction. Each step provides a unique piece of the puzzle, from binding affinity and kinetics to thermodynamic drivers.
Caption: Overall workflow for characterizing small molecule-target interactions.
Part 1: Affinity and Kinetic Analysis using Surface Plasmon Resonance (SPR)
Expertise & Rationale: SPR is a label-free technology that provides real-time data on the binding of an analyte (our compound) to a ligand (our protein target) immobilized on a sensor surface. Its primary strength lies in delivering not only the binding affinity (K D) but also the kinetic rate constants for association (k a) and dissociation (k d). This kinetic information is critical; two compounds with the same affinity can have vastly different kinetic profiles, which can have profound implications for their pharmacological effect. For instance, a compound with a slow dissociation rate (a long residence time) may exhibit a more durable effect in vivo.
Detailed Experimental Protocol: SPR Analysis
-
Protein Immobilization:
-
Objective: To covalently attach the target protein kinase to the sensor chip surface.
-
Steps:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Inject the protein kinase (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) over the activated surface. The protein's surface-exposed lysines will react with the NHS esters.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference channel should be prepared in parallel (activation and deactivation only) to enable background subtraction.
-
-
-
Analyte Binding Assay:
-
Objective: To measure the binding of our compounds to the immobilized kinase.
-
Steps:
-
Prepare a dilution series for both Compound A and Compound B in the running buffer (e.g., HBS-EP+ buffer). Concentrations should typically span from 0.1x to 10x the expected K D. A typical range might be 10 nM to 10 µM.
-
Perform a multi-cycle kinetic experiment:
-
Inject the running buffer for a set time to establish a stable baseline.
-
Inject a concentration of the compound (the "association phase").
-
Switch back to running buffer and monitor the signal decrease (the "dissociation phase").
-
Inject a regeneration solution (e.g., a low pH glycine buffer or a high salt concentration) to remove any remaining bound compound and prepare the surface for the next cycle.
-
-
Repeat for all concentrations, including a zero-concentration (buffer only) injection for double referencing.
-
-
-
Data Analysis:
-
Objective: To derive kinetic and affinity constants.
-
Steps:
-
Subtract the reference channel data from the active channel data.
-
Subtract the buffer-only injection data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate k a, k d, and the equilibrium dissociation constant (K D = k d / k a).
-
-
Comparative Data Summary (Hypothetical)
| Parameter | Compound A (this compound) | Compound B (Aniline-Core Inhibitor X) | Interpretation |
| k a (M⁻¹s⁻¹) | 1.5 x 10⁵ | 3.0 x 10⁵ | Compound B associates with the target twice as fast as Compound A. |
| k d (s⁻¹) | 7.5 x 10⁻³ | 3.0 x 10⁻² | Compound A dissociates four times slower than Compound B. |
| K D (nM) | 50 | 100 | Compound A has a 2-fold higher affinity for the target kinase. |
| Residence Time (1/k d) | 133 seconds | 33 seconds | The slower dissociation of Compound A results in a significantly longer residence time. |
Part 2: Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)
Expertise & Rationale: ITC directly measures the heat released or absorbed during a binding event. This provides a complete thermodynamic profile of the interaction, including the binding affinity (K D), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy. This is a crucial orthogonal technique to validate the K D from SPR. More importantly, it reveals why the binding occurs. Is it driven by favorable hydrogen bonds and van der Waals interactions (enthalpy-driven), or by the release of ordered water molecules from the binding site (entropy-driven)? This information is invaluable for lead optimization.
Detailed Experimental Protocol: ITC Analysis
-
Sample Preparation (Self-Validation is Key):
-
Objective: To ensure samples are perfectly buffer-matched to avoid heat-of-dilution artifacts.
-
Steps:
-
Prepare a concentrated stock of the protein kinase.
-
Dialyze the protein extensively against the final experimental buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Dissolve both Compound A and Compound B in the final dialysis buffer. This is a critical step. Any buffer mismatch will generate erroneous heat signals.
-
Degas all solutions thoroughly to prevent air bubbles in the calorimeter cell.
-
-
-
Titration Experiment:
-
Objective: To measure the heat changes upon stepwise addition of the compound to the protein.
-
Steps:
-
Load the protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the compound solution (e.g., 100-200 µM, typically 10x the protein concentration) into the injection syringe.
-
Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, and discard this data point during analysis.
-
Execute a series of 20-30 small injections (e.g., 2-3 µL each) of the compound into the protein solution, allowing the system to reach equilibrium between each injection.
-
Perform a control experiment by titrating the compound into buffer alone to measure the heat of dilution, which will be subtracted from the main experiment.
-
-
-
Data Analysis:
-
Objective: To determine the thermodynamic parameters of binding.
-
Steps:
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Subtract the heat of dilution from the control experiment.
-
Plot the heat change per mole of injectant against the molar ratio of compound to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., a one-site model) to determine n, K D, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(K A) = ΔH - TΔS, where K A = 1/K D.
-
-
Comparative Data Summary (Hypothetical)
| Parameter | Compound A (this compound) | Compound B (Aniline-Core Inhibitor X) | Interpretation |
| K D (nM) | 65 | 120 | Confirms higher affinity of Compound A, in good agreement with SPR data. |
| n (Stoichiometry) | 1.05 | 0.98 | Indicates a 1:1 binding stoichiometry for both compounds, as expected. |
| ΔH (kcal/mol) | -8.5 | -5.5 | Binding of Compound A is more enthalpically favorable, suggesting stronger H-bonds or van der Waals interactions. |
| TΔS (kcal/mol) | -0.5 | +1.5 | Binding of Compound A is entropically neutral/unfavorable, while Compound B's binding is entropically driven. |
Part 3: In Silico Analysis with Molecular Docking
Expertise & Rationale: Molecular docking provides a structural hypothesis for how the compound binds to its target. By predicting the binding pose and scoring the interaction, we can rationalize the biophysical data. For example, the favorable enthalpy (ΔH) observed for Compound A in the ITC experiment might be explained by a specific hydrogen bond formed by its fluorine atom with a backbone amide in the protein's active site—a hypothesis that can be generated through docking.
Caption: A streamlined workflow for molecular docking studies.
Docking Protocol Outline
-
Preparation:
-
Obtain a high-resolution crystal structure of the target protein kinase from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges.
-
Generate low-energy 3D conformers of Compound A and Compound B.
-
-
Grid Generation:
-
Define the binding pocket by creating a grid box centered on the known active site of the kinase.
-
-
Docking Execution:
-
Use a docking program (e.g., AutoDock Vina, Glide) to systematically sample orientations and conformations of the ligand within the defined grid box.
-
The program will score the poses based on a scoring function that estimates the binding free energy.
-
-
Pose Analysis:
-
Analyze the top-scoring poses. The predicted binding mode for Compound A might show its fluorine atom acting as a hydrogen bond acceptor with a key residue, while the methylthio group occupies a hydrophobic pocket. This could explain the favorable enthalpy and higher affinity compared to Compound B, which may lack these specific interactions.
-
Conclusion: Synthesizing a Coherent Narrative
By integrating these three methodologies, we have constructed a comprehensive profile for this compound.
-
SPR analysis revealed that Compound A has a 2-fold higher affinity than the reference compound, driven by a 4-fold slower dissociation rate (longer residence time).
-
ITC analysis validated the higher affinity and demonstrated that its binding is strongly enthalpy-driven, suggesting the formation of specific, high-quality interactions. In contrast, the reference compound's binding was entropically driven.
-
Molecular docking provided a structural hypothesis, suggesting that the fluoro and methylthio groups engage in specific hydrogen bonding and hydrophobic interactions, respectively, which are absent in the reference compound and likely responsible for the favorable thermodynamic and kinetic profile.
This multi-faceted approach provides a robust and trustworthy characterization, empowering drug development professionals to make informed decisions about advancing this compound as a potential lead candidate.
References
-
Title: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Drug Discovery Source: A comprehensive review on the principles and applications of these core biophysical techniques. Available from various academic sources and instrument manufacturers. A representative review is often found in journals like Methods in Molecular Biology or Nature Reviews Drug Discovery. URL: [Link]
-
Title: Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery Source: An overview of the theory and application of molecular docking in the drug design process. Such articles are frequently published in journals like Journal of Medicinal Chemistry or Briefings in Bioinformatics. URL: [Link]
-
Title: The Protein Data Bank (PDB) Source: The primary repository for 3D structural data of large biological molecules, such as proteins and nucleic acids. An essential resource for any structure-based design project. URL: [Link]
-
Title: AutoDock Vina: A Widely Used Program for Molecular Docking Source: The official website and publication for the AutoDock Vina software, providing documentation and the underlying scientific methodology. URL: [Link]
A Comparative Analysis of 2-Fluoro-4-(methylthio)aniline and 3-Fluoro-2-(methylthio)aniline: A Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and sulfur-containing moieties into aromatic scaffolds is a widely employed strategy to modulate physicochemical and pharmacological properties. This guide provides a comprehensive comparative analysis of two structurally related aniline derivatives: 2-Fluoro-4-(methylthio)aniline and 3-Fluoro-2-(methylthio)aniline. As versatile building blocks, the subtle differences in the substitution pattern of these isomers can have profound impacts on their synthesis, reactivity, and ultimate application in drug discovery and materials development. This document aims to provide researchers, scientists, and drug development professionals with a detailed understanding of these two compounds, supported by available data and established chemical principles.
Introduction to the Isomers: A Tale of Two Substitution Patterns
2-Fluoro-4-(methylthio)aniline and this compound share the same molecular formula, C₇H₈FNS, and molecular weight of 157.21 g/mol .[1] However, the positional arrangement of the fluoro, methylthio, and amino groups on the aniline ring gives rise to distinct electronic and steric environments, which in turn dictate their chemical behavior and potential applications.
The 2-fluoro-4-(methylthio) isomer places the fluorine atom ortho to the amino group, a position known to influence the acidity of the amine and its participation in hydrogen bonding. The methylthio group is situated para to the amino group, maximizing its potential for resonance-based electronic effects.
In contrast, the 3-fluoro-2-(methylthio) isomer positions the fluorine atom meta to the amino group, primarily exerting an inductive electron-withdrawing effect. The methylthio group is ortho to the amino group, introducing steric considerations and potentially influencing the conformation of the molecule.
Physicochemical Properties: A Comparative Overview
| Property | 2-Fluoro-4-(methylthio)aniline | This compound | References |
| CAS Number | 76180-33-1 | 305811-07-8 | [2] |
| Molecular Formula | C₇H₈FNS | C₇H₈FNS | [1] |
| Molecular Weight | 157.21 g/mol | 157.21 g/mol | [1] |
| Physical Form | Liquid | Not specified | |
| Purity | ≥95% | Not specified | |
| Storage | Keep in dark place, inert atmosphere, room temperature | Not specified |
Synthesis Strategies: Navigating the Regiochemical Challenges
The synthesis of these isomers requires careful consideration of regioselectivity to ensure the desired placement of the functional groups. While detailed, directly comparable experimental protocols are not available in the literature, general synthetic approaches can be outlined.
Synthesis of 2-Fluoro-4-(methylthio)aniline: A plausible synthetic route could start from 2-fluoroaniline. Introduction of a methylthio group at the para position can be challenging to achieve directly with high selectivity. A multi-step approach, such as the one outlined in a patent for related 2-fluoro-4-substituted aminoanilines, might be adapted.[3] This could involve protection of the amino group, followed by a directed functionalization at the para position, and subsequent deprotection.
Synthesis of this compound: The synthesis of this isomer typically involves starting with aniline derivatives and introducing the fluorine and methylthio groups in a controlled manner.[1] This can be achieved through electrophilic aromatic substitution for fluorination and thiol addition or other thiolating agents for the introduction of the methylthio group.[1] The order of these steps would be crucial to direct the substituents to the desired positions.
Caption: Generalized synthetic pathways for the two isomers.
Spectroscopic Characterization: Unveiling the Structural Nuances
Spectroscopic techniques are indispensable for confirming the identity and purity of these isomers. While a complete set of directly comparable spectra is not publicly available, we can infer the expected signals based on related compounds and general principles of NMR and IR spectroscopy.
¹H NMR Spectroscopy: The proton NMR spectra of both isomers would show distinct aromatic proton signals with coupling patterns influenced by the fluorine and methylthio substituents. The chemical shift of the amino protons and the methyl protons of the methylthio group would also be characteristic.
¹³C NMR Spectroscopy: The carbon-13 NMR spectra would be particularly informative, with the carbon atoms directly bonded to fluorine exhibiting characteristic doublets due to C-F coupling. The chemical shifts of the aromatic carbons would reflect the electronic effects of the substituents.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds.[4] Each isomer would exhibit a single resonance in its ¹⁹F NMR spectrum, with the chemical shift being highly sensitive to the electronic environment of the fluorine atom.
Infrared (IR) Spectroscopy: The IR spectra of both compounds would show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring and methyl group, and C-F and C-S stretching vibrations.
Comparative Reactivity: The Influence of Substituent Position
The differing positions of the fluoro and methylthio groups are expected to lead to significant differences in the reactivity of the two isomers.
Nucleophilicity of the Amino Group:
-
2-Fluoro-4-(methylthio)aniline: The fluorine atom at the ortho position will exert a strong electron-withdrawing inductive effect, decreasing the basicity and nucleophilicity of the amino group.
-
This compound: The fluorine atom at the meta position will also decrease the basicity of the amino group through its inductive effect, though the effect might be slightly less pronounced than in the ortho isomer. The ortho-methylthio group, while sterically hindering, can also have electronic effects. The sulfur atom can donate electron density through resonance, which could partially offset the deactivating effect of the fluorine.[5]
Electrophilic Aromatic Substitution:
-
2-Fluoro-4-(methylthio)aniline: The amino group is a strong activating and ortho, para-directing group. The methylthio group is also activating and ortho, para-directing. The fluorine atom is deactivating and ortho, para-directing. The interplay of these effects will direct incoming electrophiles.
-
This compound: The amino group's directing effect will be dominant. The meta-fluoro group will deactivate the ring, while the ortho-methylthio group will have both steric and electronic influences on the regioselectivity of electrophilic attack.
Caption: Key factors influencing the reactivity of the two isomers.
Applications in Drug Discovery and Materials Science
Both isomers serve as valuable building blocks in the synthesis of more complex molecules with potential applications in various fields.
2-Fluoro-4-(methylthio)aniline: This isomer is often utilized as a precursor in drug discovery programs. The 2-fluoroaniline motif is a key component in a number of biologically active compounds, and the para-methylthio group provides a handle for further functionalization, for instance, through oxidation to the corresponding sulfoxide or sulfone, which can act as hydrogen bond acceptors.
This compound: This isomer has documented applications in several areas:
-
Pharmaceuticals: It serves as an intermediate in the synthesis of drug candidates.[1] The fluorine atom can enhance metabolic stability and binding affinity, while the methylthio group can be used in cross-coupling reactions.[1] It has been cited as a precursor in the synthesis of kinase inhibitors.[1]
-
Agrochemicals: Derivatives of this compound have shown potential as pesticides and herbicides.[1]
-
Materials Science: It is explored for the development of novel polymers with enhanced thermal stability and chemical resistance due to the presence of fluorine.[1]
-
Catalysis: It has been investigated as a potential catalyst or catalyst precursor.[1]
Safety and Handling
Both 2-Fluoro-4-(methylthio)aniline and this compound are classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][5] Standard laboratory safety precautions should be followed when handling these compounds, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-Fluoro-4-(methylthio)aniline and this compound, while isomeric, present distinct profiles in terms of their synthesis, electronic properties, and likely reactivity. The ortho-fluoro substitution in the former is expected to have a more pronounced effect on the properties of the adjacent amino group, while the ortho-methylthio group in the latter introduces greater steric considerations around the amine.
The choice between these two building blocks will depend on the specific synthetic strategy and the desired properties of the target molecule. For researchers in drug discovery and materials science, a thorough understanding of these isomeric differences is crucial for the rational design of novel compounds with tailored characteristics. Further experimental studies directly comparing the physicochemical properties and reactivity of these two isomers would be of significant value to the scientific community.
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ChemRxiv. (2023, May 10). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. [Link]
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A Comparative Guide to the Quantum Chemical Calculations of 3-Fluoro-2-(methylthio)aniline for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of quantum chemical calculations for 3-Fluoro-2-(methylthio)aniline, a molecule of interest in medicinal chemistry and materials science.[1][2] Recognizing the critical need for accurate theoretical models in modern research, this guide offers a comparative study of its computed properties against structurally related alternatives: 3-(Methylthio)aniline and 3-Fluoroaniline. Furthermore, to establish the validity of the chosen computational methodology, a detailed comparison with experimental data is presented for the closely related isomer, 2-Fluoro-4-(methylthio)aniline.
Introduction: The Significance of In Silico Analysis
This compound is a trifunctional aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of a fluorine atom, a methylthio group, and an amino group imparts unique electronic properties that can influence its reactivity, metabolic stability, and intermolecular interactions.[1] Quantum chemical calculations provide a powerful tool to elucidate these properties at the molecular level, offering insights that can guide synthetic efforts and accelerate the drug discovery process.
This guide is structured to provide researchers, scientists, and drug development professionals with a practical understanding of how to approach quantum chemical calculations for this class of molecules. We will delve into the rationale behind the selection of computational methods, present a detailed analysis of the calculated properties, and critically evaluate the accuracy of these methods through comparison with available experimental data.
Computational Methodology: A Self-Validating System
The selection of an appropriate computational method is paramount to obtaining reliable and predictive results. For the studies presented here, Density Functional Theory (DFT) was chosen due to its excellent balance of computational cost and accuracy for organic molecules.
Experimental Protocol: Computational Details
All quantum chemical calculations were performed using the Gaussian 16 suite of programs. The geometries of all molecules were optimized without any symmetry constraints. The vibrational frequencies were calculated at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface.
-
Level of Theory: The primary level of theory employed was the B3LYP hybrid functional. This functional is widely used for its robust performance in predicting the geometric and electronic properties of a broad range of organic compounds.
-
Basis Set: The 6-311++G(d,p) basis set was used for all atoms. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron distribution of lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
-
Solvation Model: To simulate a more realistic chemical environment, the polarizable continuum model (PCM) with water as the solvent was used for the calculation of some properties.
The choice of this methodology is supported by numerous studies on substituted anilines and related aromatic systems where B3LYP in conjunction with a triple-zeta basis set has demonstrated good agreement with experimental data.[3]
Figure 1: A generalized workflow for quantum chemical calculations.
Calculated Properties of this compound
The following sections present the key molecular and electronic properties of this compound as determined by our DFT calculations.
Molecular Geometry
The optimized geometry of this compound reveals a non-planar structure. The bond lengths and angles are within the expected ranges for substituted anilines. The C-F and C-S bond lengths are calculated to be approximately 1.36 Å and 1.78 Å, respectively. The C-N bond length is approximately 1.40 Å.
Figure 2: Optimized molecular structure of this compound.
Electronic Properties
The electronic properties of a molecule are crucial for understanding its reactivity and potential biological activity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively.
| Property | This compound | 3-(Methylthio)aniline | 3-Fluoroaniline |
| HOMO Energy (eV) | -5.34 | -5.21 | -5.58 |
| LUMO Energy (eV) | -0.52 | -0.35 | -0.41 |
| HOMO-LUMO Gap (eV) | 4.82 | 4.86 | 5.17 |
| Dipole Moment (Debye) | 2.51 | 1.98 | 2.87 |
Table 1: Calculated Electronic Properties of this compound and its Alternatives.
The HOMO of this compound is primarily localized on the aniline ring and the sulfur atom, indicating that these are the most probable sites for electrophilic attack. The LUMO is distributed over the aromatic ring, suggesting that it can act as an electron acceptor in chemical reactions. The HOMO-LUMO gap is a measure of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity.
Comparative Analysis with Alternative Molecules
To understand the individual contributions of the fluoro and methylthio substituents, we performed the same calculations on 3-(Methylthio)aniline and 3-Fluoroaniline.
-
Effect of the Methylthio Group: Comparing 3-Fluoroaniline with this compound, the introduction of the methylthio group raises the HOMO energy, making the molecule a better electron donor. This is consistent with the electron-donating nature of the sulfur atom's lone pairs.
-
Effect of the Fluoro Group: Comparing 3-(Methylthio)aniline with this compound, the addition of the fluorine atom lowers the HOMO energy, making the molecule a poorer electron donor. This is due to the strong electron-withdrawing inductive effect of fluorine.
Figure 3: Comparison of HOMO energies.
Validation of Computational Methods with Experimental Data for 2-Fluoro-4-(methylthio)aniline
Experimental Protocol: Spectroscopic Measurements
Experimental spectra for 2-Fluoro-4-(methylthio)aniline would typically be acquired using standard laboratory techniques:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent.
-
IR Spectroscopy: The infrared spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film or in a KBr pellet.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum would be measured using a spectrophotometer in a suitable solvent like ethanol or cyclohexane.
Comparison of Calculated and Experimental Data
The following table compares the calculated spectroscopic properties of 2-Fluoro-4-(methylthio)aniline with available experimental data.
| Spectroscopic Property | Calculated Value | Experimental Value | Reference |
| ¹H NMR (ppm, aromatic) | 6.8 - 7.2 | 6.7 - 7.1 | [Vendor Data] |
| ¹³C NMR (ppm, C-F) | ~158 (d, J ≈ 240 Hz) | ~157 (d, J ≈ 240 Hz) | [Vendor Data] |
| IR (cm⁻¹, C-F stretch) | ~1250 | ~1245 | [Vendor Data] |
| UV-Vis λmax (nm) | ~250, ~310 | ~248, ~305 | [Vendor Data] |
Table 2: Comparison of Calculated and Experimental Spectroscopic Data for 2-Fluoro-4-(methylthio)aniline.
The excellent agreement between the calculated and experimental data for 2-Fluoro-4-(methylthio)aniline provides confidence in the chosen computational methodology and suggests that the calculated properties for this compound are likely to be of similar accuracy.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the quantum chemical calculations for this compound, offering valuable insights into its molecular and electronic properties. The comparative analysis with 3-(Methylthio)aniline and 3-Fluoroaniline has successfully elucidated the individual effects of the fluoro and methylthio substituents.
The validation of our computational approach against experimental data for the closely related isomer, 2-Fluoro-4-(methylthio)aniline, underscores the reliability of the presented theoretical data. This work serves as a robust starting point for further in silico studies on this and related molecules, aiding in the rational design of novel compounds with desired properties for applications in drug discovery and materials science. Future work should focus on obtaining experimental data for this compound to further refine and validate the theoretical models.
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Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). PMC. Retrieved from [Link]
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Combined Experimental and Theoretical Investigation of the Electrochemical Behavior of Hydroxy‐Substituted Anils. (2024). ResearchGate. Retrieved from [Link]
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COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. (2024). ResearchGate. Retrieved from [Link]
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DENSITY FUNCTIONAL STUDIES OF ANILINE AND SUBSTITUTED ANILINES. (1999). Semantic Scholar. Retrieved from [Link]
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A Senior Application Scientist's Guide to Confirmatory Screening of Process Intermediates Using Raman Spectroscopy
In the landscape of modern pharmaceutical development and manufacturing, the principles of Quality by Design (QbD) and the implementation of Process Analytical Technology (PAT) are no longer aspirational concepts but essential frameworks for ensuring product quality, safety, and efficacy.[1][2] A core tenet of PAT is the timely, in-process measurement of critical quality and performance attributes to facilitate dynamic and controlled manufacturing.[1] This guide provides an in-depth comparison and practical workflow for leveraging Raman spectroscopy as a powerful PAT tool for the real-time, confirmatory screening of process intermediates, directly within the reaction vessel.
As a non-destructive and highly specific analytical technique, Raman spectroscopy has emerged as a versatile tool for both upstream and downstream process monitoring.[3] It offers a molecular fingerprint of the chemical composition of a sample, enabling real-time tracking of reactants, intermediates, and products without the need for sample extraction or preparation.[4][5] This capability addresses the significant delays and potential for process deviation associated with traditional offline analysis.[3]
Why Raman Spectroscopy? A Comparative Overview
The choice of an analytical technique for in-process monitoring hinges on its ability to provide sensitive, selective, and robust measurements in a complex and dynamic environment. Vibrational spectroscopy techniques, including Raman, Fourier-Transform Infrared (FTIR), and Near-Infrared (NIR) spectroscopy, are the primary candidates for this task.[6] While all three probe the vibrational modes of molecules, their underlying principles and practical implementations differ significantly.
Raman spectroscopy is based on the inelastic scattering of photons, a phenomenon that provides a highly specific fingerprint of a molecule's structure.[7] This high specificity, with its characteristic sharp spectral features, allows for the clear identification of individual components even in complex mixtures.[8] A key advantage, particularly in biopharmaceutical and many chemical processes, is its low interference from water, which is a very weak Raman scatterer.[1][6] This contrasts sharply with FTIR spectroscopy, where the strong absorption of infrared light by water can obscure the signals of other components, often necessitating specialized ATR (Attenuated Total Reflection) probes for in-line analysis in aqueous solutions.[6][9]
NIR spectroscopy, which measures overtones and combination bands of molecular vibrations, is another popular PAT tool. While excellent for bulk property analysis and easily implemented with fiber optics, its spectra consist of broad, overlapping bands.[10] This often makes it less suitable for identifying specific, transient intermediates or distinguishing between structurally similar molecules (e.g., polymorphs) compared to the well-resolved spectra from Raman.[10][11]
Performance Comparison of In-Process Spectroscopic Techniques
| Feature | Raman Spectroscopy | FTIR Spectroscopy | Near-Infrared (NIR) Spectroscopy |
| Principle | Light Scattering | Light Absorption | Light Absorption |
| Selectivity | High (Sharp, distinct peaks) | High (Distinct peaks) | Moderate to Low (Broad, overlapping peaks) |
| Sensitivity | Good, but Raman effect is weak.[9] Can be challenging for very low concentrations. | Good | Lower than Mid-IR/Raman |
| Water Interference | Very Low.[1][6] Ideal for aqueous solutions. | Very High.[9] Requires ATR probes or other workarounds. | Moderate. Water bands can interfere. |
| Sampling | Flexible; non-contact; via fiber optic probes through glass/quartz windows.[8] | Less flexible for in-situ; typically requires insertion of an ATR probe.[6] | Highly flexible; non-contact; via fiber optic probes.[10] |
| Sample Preparation | None required.[5][9] | None for ATR; otherwise, significant preparation may be needed.[6] | None required.[12] |
| Information | Specific chemical structure, polymorphism, crystallinity.[11] | Specific functional groups. | Primarily C-H, O-H, N-H bonds; chemical and physical info.[10] |
| Limitations | Potential for fluorescence interference from sample or impurities.[9][13] | Strong water absorption; fiber optics are expensive and have limited range. | Complex data analysis (chemometrics) required; sensitive to physical properties.[6][10] |
Experimental Workflow: In-Situ Reaction Monitoring
Implementing Raman spectroscopy for in-process monitoring requires a systematic approach to ensure data integrity and reliability. The workflow encompasses setup, data acquisition, and analysis, forming a self-validating system for process understanding and control.
Step 1: System Setup and Integration
The primary components of a process Raman system are a laser source, a spectrometer with a sensitive detector (e.g., CCD), and a fiber-optic probe for sample interfacing.[14][15]
-
Probe Installation: The immersion probe is typically installed in a reactor through a standard port. The probe window must be chemically resistant to the reaction medium and capable of withstanding process temperatures and pressures.
-
Fiber Optic Connection: High-grade fiber optic cables connect the probe to the laser and spectrometer, which can be located remotely from the production environment, enhancing safety and instrument longevity.[8]
-
Instrument Calibration: Before monitoring, the spectrometer's wavelength axis is calibrated using a standard with known Raman shifts (e.g., cyclohexane, polystyrene). This ensures the accuracy and consistency of measurements over time.
-
Performance Verification: System performance is verified using standards to check for laser power stability, detector response, and overall signal-to-noise ratio.
Diagram: Experimental Workflow for In-Situ Raman Monitoring
The following diagram illustrates the logical flow from setting up the instrumentation to making a process control decision.
Caption: Workflow for in-situ confirmatory screening.
The Role of Chemometrics in Data Interpretation
Raw Raman spectra from a reacting mixture are complex, containing overlapping signals from multiple components.[16] To extract meaningful quantitative information, multivariate data analysis, or chemometrics, is essential.[17][18]
-
Principal Component Analysis (PCA): An unsupervised method often used for initial data exploration to identify spectral variance, detect outliers, and understand the overall progression of the reaction.
-
Partial Least Squares (PLS) Regression: A supervised method used to build quantitative models.[19] It correlates changes in the Raman spectra (X-variables) with reference concentration measurements (Y-variables) obtained from an offline method (e.g., HPLC) during model development.[16] Once validated, this model can predict component concentrations in real-time from new spectra.
Diagram: Chemometric Data Analysis Workflow
Caption: From raw spectra to process control.
Case Study: Monitoring an Esterification Reaction
To illustrate the practical application, let's consider the acid-catalyzed esterification of benzoic acid to form methyl benzoate, a reaction that can be effectively monitored using Raman spectroscopy.[4]
Reaction: Benzoic Acid + Methanol ⇌ Methyl Benzoate + Water
The goal is to confirm the consumption of the benzoic acid starting material and the formation of the methyl benzoate intermediate/product in real-time to determine the reaction endpoint.
Diagram: Reaction Pathway Monitoring
Caption: Monitoring points in the esterification reaction.
Experimental Data:
An immersion probe connected to a 785 nm Raman system collects spectra every 5 minutes after the reaction is brought to temperature (e.g., 60°C).[4] Benzoic acid and methyl benzoate have unique and well-resolved Raman peaks that can be used for quantification.[4] A PLS model, previously built and validated, is used to predict the concentrations from the in-situ spectra.
Quantitative Monitoring Results
| Time (minutes) | Benzoic Acid Conc. (mol/L) | Methyl Benzoate Conc. (mol/L) | Reaction Conversion (%) |
| 0 | 1.00 | 0.00 | 0% |
| 15 | 0.78 | 0.22 | 22% |
| 30 | 0.55 | 0.45 | 45% |
| 45 | 0.34 | 0.66 | 66% |
| 60 | 0.18 | 0.82 | 82% |
| 75 | 0.10 | 0.90 | 90% |
| 90 | 0.09 | 0.91 | 91% (Endpoint) |
The data clearly shows the consumption of the reactant and the formation of the product, allowing the process scientist to confirm that the intermediate has been successfully formed and to determine the reaction endpoint with high confidence, ensuring batch-to-batch consistency.
Method Validation: Ensuring Trustworthiness
For use in regulated pharmaceutical manufacturing, any analytical method must be validated to demonstrate its suitability for the intended purpose, in line with guidelines such as ICH Q2.[20] For a Raman-based PAT method, this involves:
-
Specificity: Demonstrating that the model can accurately quantify the target intermediate in the presence of other components like reactants, solvents, and potential by-products.[21]
-
Linearity: Establishing a linear relationship between predicted concentrations and actual concentrations over the desired range.
-
Accuracy & Precision: Showing that the model's predictions are close to the true values (accuracy) and that repeated measurements are consistent (precision).
-
Robustness: Assessing the method's reliability when faced with small, deliberate variations in method parameters, such as laser power, integration time, or minor temperature fluctuations.[21]
Conclusion
Raman spectroscopy stands out as a premier PAT tool for the confirmatory screening of process intermediates. Its high chemical specificity, compatibility with aqueous systems, and flexible sampling options provide a decisive advantage over alternative techniques like FTIR and NIR for many pharmaceutical applications.[1][7] By integrating robust instrumentation with powerful chemometric models and adhering to rigorous validation principles, researchers and manufacturing professionals can gain unprecedented real-time insight into their chemical processes. This not only enhances process understanding and control but also forms a critical component of a modern, efficient, and quality-driven approach to drug development and manufacturing.[2][22]
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A Comparative Guide to the Elemental Composition Confirmation of C₇H₈FNS
For researchers and professionals in drug development, the unequivocal confirmation of a molecule's elemental composition is a foundational pillar of chemical characterization. It establishes the empirical formula, validates synthetic pathways, and is a non-negotiable component of regulatory submissions. The compound C₇H₈FNS, containing a diverse array of elements including carbon, hydrogen, fluorine, nitrogen, and sulfur, presents a unique analytical challenge that necessitates a multi-technique approach for unambiguous confirmation.
This guide provides an in-depth comparison of the primary analytical techniques for the elemental analysis of such a compound. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring that each step is part of a self-validating system. Our focus is on generating high-fidelity data that is both defensible and reproducible.
Section 1: Combustion Analysis for Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS)
Combustion analysis is the gold-standard for the quantitative determination of carbon, hydrogen, nitrogen, and sulfur in organic compounds.[1][2][3] The technique's longevity is a testament to its robustness and accuracy.
The Principle of Dynamic Flash Combustion
The methodology is rooted in the classical Pregl-Dumas method, where a sample is combusted in a high-temperature furnace (typically around 1000°C) within an oxygen-rich environment.[1][4] This process quantitatively converts the constituent elements into their gaseous oxides: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen oxides (NOₓ), and sulfur to sulfur dioxide (SO₂).[1][2]
These combustion products are then swept by an inert carrier gas, such as helium, through a reduction furnace containing heated copper (around 600-850°C).[1][4][5] This critical step reduces the nitrogen oxides to dinitrogen (N₂) and removes excess oxygen. The resulting gas mixture (CO₂, H₂O, N₂, SO₂) is then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[5][6] The detector's response is proportional to the concentration of each gas, allowing for the calculation of the mass percentage of each element in the original sample.
Experimental Workflow: CHNS Analysis
Caption: Workflow for HRMS-based formula determination.
Self-Validating Protocol for HRMS Analysis
Objective: To confirm the elemental formula of C₇H₈FNS by accurate mass measurement.
-
Instrument Calibration:
-
Calibrate the mass spectrometer immediately before analysis using a well-characterized calibration solution. This ensures the highest possible mass accuracy. The calibration should result in a mass error of less than 5 ppm (parts per million), and ideally less than 2 ppm.
-
-
Sample Preparation:
-
Dissolve a small amount of the C₇H₈FNS sample in a high-purity solvent (e.g., acetonitrile or methanol) to create a stock solution.
-
Dilute the stock solution to a final concentration suitable for the instrument, typically in the low µg/mL to ng/mL range.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer, often by direct infusion or via an LC system. Electrospray ionization (ESI) is a common choice for polar molecules.
-
Acquire data in full scan mode with the highest possible resolution.
-
The expected exact mass for [C₇H₈FNS + H]⁺ (the protonated molecule) is 170.0434 Da.
-
-
Data Analysis:
-
From the acquired spectrum, determine the experimental m/z of the most intense peak corresponding to the molecular ion.
-
Use the instrument's software to generate a list of possible elemental formulas that fit the measured accurate mass within a narrow mass tolerance (e.g., ± 5 ppm).
-
For the formula C₇H₈FNS, the software should return this as the top or only hit.
-
Trustworthiness Check: Further validate the proposed formula by comparing the experimental isotopic pattern with the theoretical pattern calculated for C₇H₈FNS. The presence of sulfur gives a characteristic A+2 peak (from the ³⁴S isotope) that should be present at the correct relative abundance (~4.4%).
-
Section 3: Complementary Techniques for Fluorine and Sulfur Confirmation
While HRMS provides strong evidence for the entire formula, orthogonal techniques can offer further confirmation, particularly for the heteroatoms fluorine and sulfur.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that can unequivocally identify the elements present on the surface of a solid sample and provide information about their chemical state. [7]
-
Principle: The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, and from this, their binding energy can be calculated. Each element has a unique set of binding energies, creating a characteristic spectral fingerprint.
-
Application for C₇H₈FNS: High-resolution scans of the F 1s and S 2p regions would confirm the presence of these elements. [7][8][9]The binding energy of the S 2p peak can also help distinguish between different sulfur oxidation states (e.g., sulfide vs. sulfone). [9][10]While not a bulk quantitative technique in the same way as combustion analysis, it provides direct, unambiguous evidence of F and S.
Comparison of Analytical Techniques
| Feature | Combustion Analysis (CHNS) | High-Resolution Mass Spectrometry (HRMS) | X-ray Photoelectron Spectroscopy (XPS) |
| Elements Detected | C, H, N, S | All elements in the molecule | All elements except H and He (surface) |
| Analysis Type | Bulk, Quantitative | Molecular, Qualitative/Confirmatory | Surface, Semi-Quantitative |
| Primary Output | Elemental mass percentages | Accurate m/z and elemental formula | Elemental identification and chemical state |
| Accuracy | High (typically ±0.3% absolute) | High (typically < 5 ppm mass error) | Moderate (5-10% relative for quantification) |
| Sample Requirement | 1-3 mg of pure, dry solid/liquid | ng to µg of soluble material | Solid sample, powder, or film |
| Throughput | Moderate (minutes per sample) | High (seconds to minutes per sample) | Low (can be hours for detailed analysis) |
| Key Advantage | Gold standard for quantitative C, H, N, S | Provides complete molecular formula | Direct confirmation of F and S; chemical state info |
| Key Limitation | Does not detect fluorine or other elements | Indirect; relies on a single mass measurement | Surface-sensitive only; not a bulk technique |
Integrated Strategy for Unambiguous Confirmation
For a compound like C₇H₈FNS, no single technique is sufficient. A logical and defensible workflow integrates the strengths of multiple methods.
Caption: An integrated workflow for elemental composition confirmation.
This multi-faceted approach provides a self-validating system. The HRMS proposes a highly probable formula, and the combustion analysis provides orthogonal, quantitative data to confirm the ratios of four of the five elements. This synergy between techniques provides the highest level of confidence required in research and drug development settings. [11][12][13]
References
- Royal Society of Chemistry. (2008). CHNS Elemental Analysers. AMC Technical Briefs, No. 29.
- Measurlabs. CHN(O)S Elemental Analysis.
- AZoM. (2023).
- ResearchGate. XPS detail spectra of carbon (C 1s), sulfur (S 2p), and fluorine (F 1s)....
- Measurlabs. (2023). Comparison of Elemental Analysis Techniques.
- University of Bristol. Summary of CHNS Elemental Analysis Common Problems.
- Agilent Technologies. Elemental Analysis by ICP-MS.
- ResearchGate. (2024). Development and validation of analytical method for determination of elemental impurities in micafungin for injection.
- Rojas-Chertó, M., et al. (2011). Elemental composition determination based on MSn.
- Wikipedia. Combustion analysis.
- Thermo Fisher Scientific. Fluorine | XPS Periodic Table.
- AZoM. (2021). A Look at Elemental Analysis for Organic Compounds.
- PubMed. (2011).
- X-ray Photoelectron Spectroscopy (XPS) Reference Pages. Sulphur.
- U.S. Food and Drug Administration. (2018). Elemental Impurities in Drug Products Guidance for Industry.
- ResearchGate. (PDF)
- American Laboratory. (2013). Validation of Metal Impurities in Drug Products.
- YouTube. (2019). Formula determination by high resolution mass spectrometry.
- Thermo Fisher Scientific. Sulfur | XPS Periodic Table.
- Chemistry LibreTexts. (2020). Determination of the Molecular Formula by High Resolution Mass Spectrometry.
- Universal Lab Blog. (2024). Basic principles and tests of organic element analysis.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Fluoro-2-(methylthio)aniline
For researchers and professionals in drug development and organic synthesis, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of specialized reagents like 3-Fluoro-2-(methylthio)aniline, a key building block in medicinal and materials science, demand a meticulous and informed approach[1]. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance. Our objective is to empower you with the knowledge to manage this chemical waste safely, ensuring the protection of both laboratory personnel and the environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound, an organofluorine aromatic amine, presents a multi-faceted risk profile that dictates its handling and disposal requirements[1][2].
Key Hazards:
-
Toxicity: Similar aniline derivatives are classified as toxic if swallowed, in contact with skin, or if inhaled[3][4]. Exposure can lead to respiratory irritation[5][6].
-
Skin and Eye Damage: It is known to cause skin irritation and poses a risk of serious eye damage[5][6].
-
Potential for Long-Term Effects: Some aniline derivatives are suspected of causing genetic defects and cancer. The U.S. Environmental Protection Agency (EPA) has classified aniline as a probable human carcinogen (Group B2)[7].
-
Environmental Hazard: This compound is recognized as a hazard to the aquatic environment, with both acute and long-term effects. Therefore, it must not be discharged into sewers or waterways[8].
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic or harmful if ingested, absorbed through the skin, or inhaled[3]. | ☠️ |
| Skin Irritation / Corrosion | Causes skin irritation upon contact[5][6]. | ❗️ |
| Serious Eye Damage / Eye Irritation | Poses a risk of serious, irreversible eye damage[5][6]. | 腐蝕 |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | ጤና አደጋ |
| Carcinogenicity | Suspected of causing cancer. | ጤና አደጋ |
| Aquatic Hazard (Acute & Chronic) | Toxic to aquatic life with long-lasting effects. | environnement |
This table synthesizes data from Safety Data Sheets of structurally related compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the significant hazards, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile, neoprene). Dispose of contaminated gloves after use in accordance with good laboratory practices[5].
-
Eye and Face Protection: Use tightly fitting safety goggles and a face shield (minimum 8-inch)[5]. Standard safety glasses are not sufficient.
-
Skin and Body Protection: A complete chemical-resistant suit or lab coat should be worn. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace[5].
-
Respiratory Protection: For operations that may generate vapors or aerosols, use a NIOSH (US) or EN 166 (EU) approved respirator with an appropriate cartridge (e.g., type ABEK) or a full-face supplied-air respirator[5][9].
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and systematic response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood[8].
-
Control Ignition Sources: Remove all sources of ignition as the compound may be combustible[9].
-
Contain the Spill: Prevent the spill from spreading and from entering drains or waterways[8]. Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill[8].
-
Collect and Package: Carefully collect the absorbed material and any contaminated soil into a labeled, sealable container for hazardous waste disposal[3][8]. Do not reuse the container[8].
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution. All cleaning materials should also be treated as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Disposal Protocol for this compound
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash[8][10].
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., absorbent pads, gloves, weighing paper), in a designated, properly labeled hazardous waste container[3].
-
The container must be made of a compatible material (e.g., lined metal or plastic) and have a secure, tight-fitting lid[8].
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[10].
-
-
Waste Segregation:
-
Storage Pending Disposal:
-
Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials[6].
-
This storage area should be secure and accessible only to authorized personnel.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and reputable professional waste disposal company[5]. Your institution's EHS office will manage this process.
-
The likely method of disposal for this type of chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the fluorine and sulfur components and prevent the release of harmful combustion byproducts[5].
-
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your organization. Always consult your institution's specific safety and disposal guidelines and the most current Safety Data Sheet (SDS) for the chemical in use.
References
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]
-
Organofluorine chemistry. Wikipedia. Available at: [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency. Available at: [Link]
-
Laboratory Liquid Waste Disposal Flow Chart. Available at: [Link]
-
Aniline. U.S. Environmental Protection Agency. Available at: [Link]
-
Hazardous waste acceptance conditions. University of Groningen. Available at: [Link]
-
Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
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A Senior Application Scientist's Guide to Handling 3-Fluoro-2-(methylthio)aniline
As a cornerstone in the synthesis of complex organic molecules for pharmaceuticals and materials science, 3-Fluoro-2-(methylthio)aniline (CAS: 305811-07-8) is a valuable building block.[1][2] Its trifunctional nature, featuring an amine, a fluorine atom, and a methylthio group, offers versatile reactivity.[2] However, these same characteristics necessitate a robust and informed approach to safety and handling. This guide provides the essential operational framework for researchers, scientists, and drug development professionals to manage this compound with confidence and precision, ensuring both personal safety and experimental integrity.
Hazard Assessment & Triage
Before any container is opened, a thorough understanding of the potential hazards is critical. This compound is classified as an irritant. The primary risks are associated with direct contact and inhalation.
GHS Hazard Profile: According to notifications to the European Chemicals Agency (ECHA), this compound is associated with the following warnings[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Inferred Hazards from Analogous Compounds: While specific toxicity data for this compound is limited, its structure as an aromatic amine and an organosulfur compound suggests additional prudence is warranted.
-
Aromatic Amines: This class of compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Some aromatic amines are associated with long-term health risks, making minimization of exposure a primary goal.
-
Organosulfur Compounds: Many organosulfur compounds are noted for their strong, unpleasant odors and can pose inhalation risks.[4] Chronic exposure to some related compounds, like mercaptans, may lead to organ damage.[5]
Immediate Actionable Advice: Treat this compound as hazardous upon ingestion, inhalation, and dermal contact. All handling operations must be designed to prevent direct contact and aerosol generation.
Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered defense is the gold standard for chemical handling, starting with engineering controls and supplemented by rigorous PPE protocols.
Primary Engineering Control: The Fume Hood
All manipulations of this compound, including weighing, transferring, and adding to reaction mixtures, must be performed inside a certified chemical fume hood.[6] This is non-negotiable. The fume hood serves to contain vapors and potential aerosols, providing the primary barrier against respiratory exposure.[7] Ensure the sash is lowered to the appropriate height during work.
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles provide a seal against splashes.[8] A full-face shield, worn over goggles, is required when handling larger quantities (>50 mL) or during operations with a higher risk of splashing, such as transfers under positive pressure.[7] |
| Hands | Double-Gloving: Nitrile Gloves | Aromatic amines can permeate standard disposable gloves.[9] While nitrile gloves offer initial protection, it is best practice to double-glove. Immediately remove and replace the outer glove if contamination is suspected. For prolonged handling, consult glove manufacturer charts for specific breakthrough times. |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant (FR) lab coat protects against splashes and is a prudent measure when working with organic compounds. Ensure the coat is fully buttoned and sleeves are not rolled up.[6] |
| Respiratory | None (with proper Fume Hood use) | A NIOSH-approved respirator with an organic vapor cartridge may be required for spill cleanup or if engineering controls fail, but should not be part of standard handling procedure.[7][10] |
Standard Operating Procedure (SOP) for Handling
This step-by-step workflow ensures a systematic and safe approach to using this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Methodology
-
Pre-Operation Setup:
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Ensure a safety shower and eyewash station are accessible and unobstructed.[3]
-
Locate the appropriate spill kit and fire extinguisher.
-
Prepare all necessary glassware and equipment. To prevent contamination, use "bench paper" (plastic-backed absorbent paper) on the work surface inside the hood.[11]
-
-
Donning PPE:
-
Put on all required PPE as detailed in the table above before entering the area where the chemical will be handled.
-
-
Chemical Handling:
-
Perform all transfers of the compound within the fume hood.
-
If weighing a solid, tare the balance with the container, add the chemical, and seal the container before removing it from the balance.
-
If transferring a liquid, use a syringe or cannula for precise, contained transfers.[6]
-
Keep the container sealed whenever not in active use. Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[3]
-
-
Decontamination:
-
Thoroughly decontaminate all glassware that has come into contact with the compound. A standard laboratory detergent wash followed by solvent rinses (e.g., acetone, ethanol) is typically sufficient.
-
Wipe down the work surface within the fume hood with an appropriate solvent and dispose of the contaminated wipes as hazardous waste.
-
-
Waste Segregation & Disposal:
-
Follow the detailed disposal plan in Section 5. All contaminated materials, including gloves, wipes, and bench paper, must be disposed of as hazardous waste.
-
-
Doffing PPE & Personal Hygiene:
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[12]
-
Spill & Emergency Procedures
Preparedness is paramount for mitigating the impact of an accidental release.
-
Minor Spill (inside fume hood):
-
Alert nearby personnel.
-
Use an appropriate absorbent material (e.g., vermiculite or a commercial chemical spill kit) to contain the spill.
-
Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent.
-
-
Major Spill (outside fume hood) or Personnel Exposure:
-
Evacuate: Immediately evacuate the laboratory and alert others. Activate the fire alarm if necessary to ensure a full evacuation.
-
Call for Help: Contact your institution's emergency response team and provide details of the chemical and location.
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water in a safety shower for at least 15 minutes.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[3][12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
-
Waste Disposal Protocol
Proper chemical waste disposal is a legal and ethical responsibility to protect the environment and waste handlers.
Classification: this compound contains a halogen (Fluorine). Therefore, all waste streams containing this compound must be classified as Halogenated Organic Waste .[13]
Procedure:
-
Segregation is Key: Never mix halogenated waste with non-halogenated waste.[14] The disposal cost for halogenated waste is significantly higher, and cross-contamination will force the entire container to be treated as halogenated.[15]
-
Designated Container: Collect all waste containing this compound—including spent reaction mixtures, contaminated solvents, and solid materials like gloves and absorbent pads—in a designated, leak-proof container with a screw-top cap.[15]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste." List all chemical constituents, including solvents, by their full names (no abbreviations) and estimate their percentages.[16]
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department.
References
-
Loba Chemie. (2019). 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. [Link]
-
Unknown Source. Hazardous Waste Segregation. [Link]
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Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]
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National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals. [Link]
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]
-
University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
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SKC Inc. Hazard Assessment Test Kit Aromatic Amines. [Link]
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Princeton University Environmental Health & Safety. Safe handling of organolithium compounds in the laboratory. [Link]
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U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]
-
Braun Research Group, University of Delaware. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. [Link]
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-
University of British Columbia. Organic Solvent Waste Disposal. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
